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  • Product: 4-(2-Cyclohexenyloxy)benzoic acid
  • CAS: 7355-51-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(2-Cyclohexenyloxy)benzoic Acid from p-Hydroxybenzoic Acid

This guide provides a comprehensive overview of the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid, a valuable intermediate in the development of novel therapeutics and advanced materials. The synthesis route detailed he...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid, a valuable intermediate in the development of novel therapeutics and advanced materials. The synthesis route detailed herein proceeds from the readily available starting material, p-hydroxybenzoic acid, via a Williamson ether synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven protocols.

Executive Summary

The synthesis of 4-(2-Cyclohexenyloxy)benzoic acid is a critical process for accessing a range of complex molecules. The methodology presented leverages the classical Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This guide will elucidate the underlying chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. By understanding the causality behind each experimental choice, from reagent selection to purification strategies, researchers can confidently and efficiently produce this target molecule.

Foundational Principles: The Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[1] In this specific application, the phenolic hydroxyl group of p-hydroxybenzoic acid is deprotonated to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks the electrophilic carbon of an alkyl halide, in this case, 3-bromocyclohexene, leading to the formation of the desired ether and a salt byproduct.[1][3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism involves a backside attack on the electrophilic carbon by the nucleophile, resulting in the inversion of stereochemistry if the carbon is chiral. For the reaction to be efficient, a good leaving group, typically a halide, is essential.[1]

Mechanistic Insights

The first and most critical step is the deprotonation of the p-hydroxybenzoic acid. The acidity of the phenolic proton is enhanced by the electron-withdrawing nature of the carboxylic acid group. A suitable base is required to generate the phenoxide nucleophile in sufficient concentration to drive the reaction forward. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

Once formed, the phenoxide anion attacks the carbon atom bearing the bromine in 3-bromocyclohexene. This is a concerted step where the carbon-oxygen bond forms simultaneously with the breaking of the carbon-bromine bond.[1]

Williamson_Ether_Synthesis p_hydroxy p-Hydroxybenzoic Acid phenoxide Potassium 4-carboxylatophenoxide p_hydroxy->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide product 4-(2-Cyclohexenyloxy)benzoic Acid phenoxide->product SN2 Attack cyclohexene 3-Bromocyclohexene cyclohexene->product salt KBr

Caption: Reaction mechanism for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks and purification steps to ensure the integrity of the final product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySource
p-Hydroxybenzoic Acid138.1210.0 g0.0724>99%Sigma-Aldrich
3-Bromocyclohexene161.0412.8 g (9.8 mL)0.079596%Alfa Aesar
Anhydrous Potassium Carbonate138.2120.0 g0.1447>99%Merck
N,N-Dimethylformamide (DMF)73.09150 mL-AnhydrousBio-Lab
Diethyl Ether74.12500 mL-AnhydrousFisher Scientific
Hydrochloric Acid (1 M)36.46As needed--VWR
Saturated Sodium Bicarbonate Solution-As needed---
Brine-As needed---
Anhydrous Sodium Sulfate142.04As needed--Macron
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine p-hydroxybenzoic acid (10.0 g, 0.0724 mol) and anhydrous potassium carbonate (20.0 g, 0.1447 mol).

  • Solvent Addition: Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium salt of p-hydroxybenzoic acid.

  • Addition of Alkylating Agent: Slowly add 3-bromocyclohexene (12.8 g, 0.0795 mol) to the reaction mixture using a dropping funnel over a period of 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to a pH of approximately 2-3 with 1 M hydrochloric acid. A precipitate will form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed to obtain the pure 4-(2-Cyclohexenyloxy)benzoic acid.[4]

Experimental_Workflow start Combine Reactants: p-Hydroxybenzoic Acid, K2CO3, DMF add_alkyl Add 3-Bromocyclohexene start->add_alkyl react Heat at 80°C for 12h add_alkyl->react workup Work-up: Quench with H2O, Acidify with HCl react->workup extract Extract with Diethyl Ether workup->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify product Pure 4-(2-Cyclohexenyloxy)benzoic Acid purify->product

Caption: A streamlined workflow for the synthesis and purification process.

Characterization and Data

The structure and purity of the synthesized 4-(2-Cyclohexenyloxy)benzoic acid can be confirmed by various spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the cyclohexenyl protons, and the carboxylic acid proton.
¹³C NMR Signals for the carbons of the benzoic acid ring, the cyclohexene ring, and the carboxyl carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C-O-C stretch of the ether linkage.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (218.25 g/mol ).[5]
Melting Point A sharp melting point consistent with a pure compound.

Discussion of Critical Parameters and Troubleshooting

  • Choice of Base and Solvent: The use of a moderately strong base like potassium carbonate is crucial. Stronger bases like sodium hydride could potentially deprotonate the carboxylic acid, leading to side reactions. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation, leaving the anion more nucleophilic.[6]

  • Reaction Temperature: The temperature of 80°C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions such as elimination of HBr from 3-bromocyclohexene.

  • Purity of Reagents: The use of anhydrous solvent and dry reagents is important to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.

  • Troubleshooting: If the reaction does not proceed to completion, potential issues could be impure reagents, insufficient base, or a reaction temperature that is too low. If significant byproducts are observed, they may arise from elimination reactions or reactions with residual water.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid from p-hydroxybenzoic acid. By adhering to the principles of the Williamson ether synthesis and following the outlined experimental protocol, researchers can reliably produce this important chemical intermediate. The emphasis on mechanistic understanding and the rationale behind each step provides the necessary foundation for troubleshooting and adapting the synthesis for various applications in drug discovery and materials science.

References

  • American Chemical Society. (n.d.). Alkylation of Phenol with a Homoallylic Halide. Retrieved from [Link]

  • Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Mesogenic Properties of Novel Benzoic Acid Derivatives

Introduction: The Significance of Benzoic Acid Derivatives in Liquid Crystal Science Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzoic Acid Derivatives in Liquid Crystal Science

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This duality makes them indispensable in a myriad of modern technologies, most notably in display devices. Benzoic acid derivatives have emerged as a cornerstone in the design and synthesis of novel liquid crystalline materials.[2] Their inherent structural features, particularly the ability to form stable hydrogen-bonded dimers, provide a versatile platform for tuning mesogenic properties.[3][4] This guide offers a comprehensive exploration of the synthesis, characterization, and structure-property relationships of novel benzoic acid derivatives, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate in this dynamic field.

The journey from a simple benzoic acid molecule to a functional liquid crystal is a fascinating interplay of molecular engineering and physical chemistry. The carboxyl group, a defining feature of these molecules, facilitates the formation of supramolecular structures through hydrogen bonding.[5] This self-assembly process is critical, as the resulting elongated, rod-like dimers are the fundamental units that organize into the various liquid crystalline phases, or mesophases.[3] By judiciously modifying the molecular structure—for instance, by introducing flexible alkyl or alkoxy chains or other functional groups—we can precisely control the temperature ranges and types of mesophases that these materials exhibit.[2][6] This guide will delve into the synthetic strategies that enable such control and the advanced characterization techniques used to elucidate the resulting mesogenic behavior.

Part 1: The Synthetic Foundation – Crafting Mesogenic Benzoic Acid Derivatives

The synthesis of liquid crystalline benzoic acid derivatives is a well-established yet continually evolving field. The primary goal is to create molecules with the appropriate balance of rigidity and flexibility to encourage the formation of ordered, yet fluid, mesophases. A common and effective strategy involves the esterification of a benzoic acid core with various alcohols, or the etherification of a hydroxybenzoic acid precursor.

Core Synthesis Strategy: Williamson Ether Synthesis for p-Alkoxybenzoic Acids

A foundational method for synthesizing a homologous series of p-alkoxybenzoic acids is the Williamson ether synthesis. This reaction provides a reliable route to introduce flexible alkoxy chains of varying lengths to a rigid benzoic acid core, allowing for a systematic investigation of structure-property relationships.[7]

Rationale: The length of the alkoxy chain is a critical determinant of the resulting mesomorphic properties. Longer chains tend to increase the molecule's aspect ratio and enhance intermolecular van der Waals interactions, which can stabilize smectic phases over nematic phases.[8] By synthesizing a series of compounds with systematically varied chain lengths, we can map the influence of this structural parameter on transition temperatures and mesophase type.

Experimental Protocol: Synthesis of p-Octyloxybenzoic Acid

Objective: To synthesize a representative p-alkoxybenzoic acid to demonstrate the general synthetic methodology.

Materials:

  • p-Hydroxybenzoic acid

  • 1-Bromooctane

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in ethanol.

  • Alkyl Halide Addition: Add 1-bromooctane (1.1 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

  • Acidification: Acidify the aqueous solution with concentrated HCl until a white precipitate forms.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain pure p-octyloxybenzoic acid.

Advanced Synthetic Routes: Suzuki-Miyaura Cross-Coupling for Biphenyl Derivatives

For more complex molecular architectures, such as those incorporating a biphenyl core, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool.[9] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of extended, rigid cores that are often necessary for achieving higher-temperature mesophases.[9]

Causality: The introduction of a biphenyl unit significantly increases the rigidity and length of the molecular core. This enhanced anisotropy generally leads to higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid), a desirable property for many applications.

Part 2: Characterization – Unveiling the Mesogenic Landscape

The characterization of newly synthesized benzoic acid derivatives is a multi-faceted process that employs a suite of analytical techniques to determine the types of mesophases present and the temperatures at which transitions between them occur.

Polarizing Optical Microscopy (POM): Visualizing the Mesophases

Polarizing optical microscopy is the cornerstone technique for the initial identification and characterization of liquid crystal phases.[1][10] The unique optical anisotropy of liquid crystals causes them to interact with polarized light in a characteristic manner, producing textures that are diagnostic of the underlying molecular arrangement.[11]

Principle of Operation: In a polarizing microscope, the sample is placed between two crossed polarizers.[10] Isotropic materials, such as a simple liquid or a cubic crystal, will appear dark. However, the birefringent nature of liquid crystals splits the incoming polarized light into two rays that travel at different speeds.[10] Upon exiting the sample, these rays interfere, producing the vibrant colors and distinct textures observed.[10]

Workflow:

  • A small sample of the synthesized compound is placed on a microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage, allowing for precise temperature control.

  • The sample is heated to its isotropic liquid state, appearing dark under crossed polarizers.

  • The sample is then slowly cooled, and the temperature at which birefringent textures first appear is recorded as the clearing point.

  • As the sample continues to cool, changes in the observed textures indicate transitions to different mesophases (e.g., from a nematic to a smectic phase).[12]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxwidth=760]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Workflow for characterization using POM.

Interpreting Textures:

  • Nematic Phase: Characterized by "threaded" or "schlieren" textures, which arise from defects in the director field (the average direction of the long axes of the molecules).[8]

  • Smectic A Phase: Often exhibits a "focal-conic fan" texture, resulting from the layered arrangement of the molecules.[8]

  • Smectic C Phase: Similar to Smectic A, but the schlieren texture may show "broken" features due to the tilted molecular arrangement within the layers.

Differential Scanning Calorimetry (DSC): Quantifying Phase Transitions

While POM provides qualitative information about the types of mesophases, Differential Scanning Calorimetry (DSC) offers quantitative data on the temperatures and enthalpy changes associated with phase transitions.[12][13]

Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.

Data Interpretation:

  • Heating Scan: Endothermic peaks correspond to transitions that require energy input, such as melting (crystal to liquid crystal or isotropic liquid) and transitions between mesophases.

  • Cooling Scan: Exothermic peaks represent transitions that release energy, such as crystallization and the formation of more ordered mesophases from less ordered ones.

The combination of POM and DSC provides a powerful and comprehensive picture of the thermotropic behavior of a liquid crystalline material.

Compound Transition Temperature (°C) Enthalpy (kJ/mol)
4-Hexyloxybenzoic AcidCr → N108.021.3
N → I154.00.6
4-Heptyloxybenzoic AcidCr → SmC92.018.8
SmC → N101.01.2
N → I147.00.5
4-Octyloxybenzoic AcidCr → SmC100.023.4
SmC → N107.51.5
N → I147.00.5

Table 1: Transition temperatures and enthalpies for a homologous series of p-alkoxybenzoic acids.

X-ray Diffraction (XRD): Probing Molecular Organization

X-ray diffraction is a powerful technique for elucidating the detailed molecular arrangement within different mesophases.[14][15] By analyzing the scattering pattern of X-rays passing through the sample, we can determine parameters such as the layer spacing in smectic phases and the degree of short-range positional order.[16][17]

Key Information from XRD:

  • Smectic Layer Spacing (d): A sharp, low-angle diffraction peak corresponds to the repeating distance of the smectic layers.

  • Molecular Tilt Angle: In tilted smectic phases like Smectic C, the layer spacing is less than the molecular length, allowing for the calculation of the tilt angle.[16]

  • Short-Range Order: A diffuse, wide-angle peak provides information about the average distance between neighboring molecules.[16]

dot graphdot { graph [layout=dot, rankdir=LR, splines=true, maxwidth=760]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Simplified representation of mesophase structures.

Part 3: Structure-Property Relationships – The Key to Rational Design

The ability to predict and control the mesogenic properties of benzoic acid derivatives lies in understanding the intricate relationship between molecular structure and bulk behavior.

The Role of the Alkoxy Chain Length: The Odd-Even Effect

As mentioned earlier, the length of the flexible alkoxy chain has a profound impact on the mesomorphic properties. A well-documented phenomenon in homologous series of liquid crystals is the "odd-even effect."[6] This refers to the alternating pattern of transition temperatures and other properties as the number of carbon atoms in the alkyl chain alternates between odd and even.

Explanation: The orientation of the terminal methyl group of the alkyl chain relative to the long axis of the molecule differs for odd and even chain lengths. This subtle difference in molecular geometry affects the efficiency of molecular packing, leading to the observed alternation in properties.

Hydrogen Bonding: The Driving Force for Supramolecular Assembly

The formation of hydrogen-bonded dimers is a defining characteristic of mesogenic benzoic acids.[4] This supramolecular interaction effectively doubles the length of the molecule, significantly enhancing its anisotropy and promoting liquid crystalline behavior.[3] The strength and directionality of these hydrogen bonds are crucial for the stability of the resulting mesophases.

The Influence of Lateral Substituents

The introduction of substituents on the sides of the benzoic acid core can dramatically alter its mesogenic properties. Lateral substituents generally increase the width of the molecule, which can disrupt the close packing required for stable mesophases, often leading to a decrease in clearing points.[8] However, in some cases, the introduction of a polar lateral group can induce novel mesophases or alter the phase sequence.

Part 4: Applications in Drug Development and Beyond

The unique properties of benzoic acid-based liquid crystals make them attractive for a range of applications, including in the pharmaceutical and biomedical fields.

Drug Delivery Systems

The ordered yet fluid nature of liquid crystals makes them promising candidates for controlled drug delivery systems. Drugs can be incorporated into the liquid crystalline matrix, and their release can be triggered by external stimuli such as temperature or an electric field. The biocompatibility of many benzoic acid derivatives is an added advantage in this context.[18]

Biosensors

The sensitivity of liquid crystal phases to surface interactions can be exploited in the development of biosensors. The binding of a target analyte to a functionalized surface can disrupt the alignment of the liquid crystal, leading to a detectable optical response.

Conclusion: A Versatile Platform for Innovation

Novel benzoic acid derivatives represent a remarkably versatile and fruitful area of research in materials science and beyond. Their straightforward synthesis, tunable properties, and rich phase behavior make them ideal model systems for studying the fundamental principles of liquid crystal science. Furthermore, their potential applications in fields ranging from advanced display technologies to innovative drug delivery systems ensure that they will remain a focus of intense scientific and industrial interest for years to come. The principles and methodologies outlined in this guide provide a solid foundation for researchers and professionals to explore and exploit the vast potential of these fascinating materials.

References

  • IUCr Journals. (2004, October 13). X-ray studies of the phases and phase transitions of liquid crystals. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2024). HYDROGEN BONDING EFFECT ON OPTICAL PROPERTIES OF SUPRAMOLECULAR LIQUID CRYSTALS IN UV VISIBLE REGION. Retrieved from [Link]

  • Journal of Chemical Education. (2011, July 12). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Retrieved from [Link]

  • PubMed. (2005, January 15). X-ray studies of the phases and phase transitions of liquid crystals. Retrieved from [Link]

  • PMC. (n.d.). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of hydrogen-bonded liquid crystals formed between nitro-substituted benzoic acid and p-n-alkyloxy benzoic acids | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, January 15). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]

  • H5P. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 20). Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 20). Properties of thermotropic liquid crystals induced by hydrogen bonding between pyridyl‐1,2,4‐oxadiazole derivatives and benzoic acid, 4‐chlorobenzoic acid or 4‐methylbenzoic acid. Retrieved from [Link]

  • University of Colorado. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]

  • PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

  • ACS Publications. (2011, June 3). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Journal of Chemical Education. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 22). Structural investigation of the liquid crystalline phases of three homologues from the nOS5 series (n = 9, 10, 11) by X-ray diffraction. Retrieved from [Link]

  • PUBDB. (n.d.). Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from [Link]

  • JPS Journals. (n.d.). X-Ray Studies in a Reentrant Liquid Crystal Phase. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1,.... Retrieved from [Link]

  • ScienceDirect. (2016, March 2). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Retrieved from [Link]

  • Department of Physical Chemistry, "Gheorghe Asachi" Technical University of Iasi. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

  • Springer. (n.d.). Analysis of Physicochemical Properties Exhibited by Thermotropic Liquid Crystalline Binary Mixtures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen bonding liquid crystalline benzoic acids with alkylthio groups: phase transition behavior and insights into the cybotactic nematic phase. Retrieved from [Link]

  • PubMed. (2001, July 4). Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate. Retrieved from [Link]

  • White Rose Research Online. (2025, January 13). Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 14). Effect of mesogenic linkages on two novel aromatic series-based liquid crystals: synthesis, theoretical and comparative studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]

  • ResearchGate. (n.d.). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021, March 26). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022, April 7). Synthesis, Characterization and Study of New Mesogenic Compound. Retrieved from [Link]

  • ResearchGate. (2024, April 28). Synthesis, structure and mesogenic properties of benzoxazole derivatives. Retrieved from [Link]

  • PubMed. (2025, February 5). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Retrieved from [Link]

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Foundational

Engineering Nematic Phases: A Technical Guide to the Liquid Crystalline Behavior of Cyclohexenyloxy-Substituted Compounds

Executive Summary Thermotropic liquid crystals (LCs) form the thermodynamic backbone of modern electro-optic technologies and advanced material science. While fully aromatic cores (such as biphenyls or azobenzenes) provi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thermotropic liquid crystals (LCs) form the thermodynamic backbone of modern electro-optic technologies and advanced material science. While fully aromatic cores (such as biphenyls or azobenzenes) provide robust mesophases, they frequently suffer from high birefringence and excessive π−π stacking. This leads to high melting points and narrow operating temperature windows. The strategic incorporation of alicyclic structures—specifically the cyclohexenyloxy group—into calamitic (rod-like) mesogens offers a powerful structural lever. This whitepaper details the mechanistic causality, synthesis methodologies, and thermodynamic characterization of cyclohexenyloxy-substituted liquid crystals.

Structural Causality and Mesophase Engineering

Why utilize a cyclohexenyloxy substituent in liquid crystal design? The answer lies in the precise intersection of steric hindrance, electronic decoupling, and conformational dynamics.

  • Reduced π−π Stacking: Unlike purely planar phenyl rings, the cyclohexenyl ring adopts a non-planar half-chair conformation. This loss of planarity disrupts tight intermolecular packing, significantly lowering the crystalline-to-nematic ( Cr→N ) transition temperature by weakening the crystalline lattice[1].

  • Birefringence Control: Cyclohexenyl-substituted LCs exhibit inherently low optical anisotropy. Compounds incorporating these alicyclic cores consistently demonstrate low birefringence ( Δn≤0.15 ), a critical requirement for specific reflective and transmissive display modes where high birefringence causes optical artifacts[2].

  • Synergistic Dipole Effects: The ether linkage (-O-) in the cyclohexenyloxy group introduces a transverse dipole moment. When coupled with the polarizability of the adjacent carbon-carbon double bond, this synergetic effect stabilizes the nematic phase over a broad temperature range while actively suppressing the formation of highly ordered, viscous smectic mesophases[3],[4].

G A Cyclohexenyloxy Core B Steric Hindrance (Non-planar ring) A->B C Ether Linkage (Transverse Dipole) A->C D Reduced π-π Stacking B->D E Broad Nematic Phase (Suppressed Smectic) C->E D->E

Fig 1: Mechanistic pathway of cyclohexenyloxy substitution driving nematic phase broadening.

Self-Validating Synthesis Methodology

To harness the properties of cyclohexenyloxy-substituted LCs, the synthetic pathway must prevent the isomerization or cleavage of the chemically sensitive cyclohexenyl double bond. The following protocol details the synthesis of a model mesogen: 4-(cyclohex-2-enyloxy)phenyl 4-alkylbenzoate.

Step-by-Step Synthesis Protocol

Step 1: Williamson Etherification

  • Action: React hydroquinone mono-benzyl ether (1.0 eq) with 3-bromocyclohexene (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), using anhydrous K2​CO3​ (2.0 eq) as a base. Heat at 60 °C for 12 hours under an argon atmosphere.

  • Causality: DMF is selected as a polar aprotic solvent to dramatically accelerate the SN​2 displacement. K2​CO3​ is chosen because it is a sufficiently mild base to deprotonate the phenol without inducing the E2 elimination of the secondary bromide (which would yield the unwanted 1,3-cyclohexadiene).

  • Validation Checkpoint: Monitor via TLC. Post-extraction, the intermediate must be analyzed via 1H -NMR. The presence of multiplet peaks at δ 5.7–6.0 ppm confirms the retention of the cyclohexenyl double bond.

Step 2: Selective Deprotection

  • Action: Remove the benzyl protecting group using a Lewis acid (e.g., BCl3​ in DCM at -78 °C).

  • Causality: Standard catalytic hydrogenation ( Pd/C , H2​ ) will inadvertently reduce the cyclohexenyl double bond into a fully saturated cyclohexyl ring. Mild Lewis acid cleavage selectively targets the benzyl ether while preserving the alkene.

Step 3: Steglich Esterification

  • Action: Couple the resulting 4-(cyclohex-2-enyloxy)phenol with a 4-alkylbenzoic acid using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in dry Dichloromethane (DCM) at room temperature for 24 hours.

  • Causality: Steglich esterification operates at room temperature under neutral conditions, preventing the thermal degradation or acid-catalyzed isomerization of the cyclohexenyl ring that would inevitably occur during a classic Fischer esterification.

  • Validation Checkpoint: The byproduct, dicyclohexylurea (DCU), precipitates and is filtered off. The final product must be recrystallized from ethanol until HPLC purity exceeds 99.5%. Crucial: Impurities act as plasticizers, artificially depressing the clearing point and invalidating all subsequent thermodynamic analysis.

Workflow S1 Synthesis (Williamson/Steglich) S2 Purification (Recrystallization) S1->S2 S3 NMR/HPLC (Purity Validation) S2->S3 S4 DSC Analysis (Thermodynamics) S3->S4 S5 POM Imaging (Mesophase ID) S4->S5

Fig 2: Self-validating experimental workflow for synthesizing and characterizing liquid crystals.

Phase Transition Thermodynamics & Characterization

The mesomorphic behavior of the synthesized compounds is evaluated using a combination of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Step-by-Step Characterization Protocol

Step 1: Differential Scanning Calorimetry (DSC)

  • Action: Seal 3–5 mg of the highly purified compound in an aluminum pan. Perform a heat-cool-heat cycle from 0 °C to 150 °C at a rate of 5 °C/min under a nitrogen purge (50 mL/min).

  • Causality: The 5 °C/min ramp rate is the optimal thermodynamic compromise; it is slow enough to ensure thermal equilibrium across the sample (preventing artifactual peak broadening and thermal lag) but fast enough to generate a strong heat flow signal for accurately integrating the latent heat of transition ( ΔH ).

  • Validation Checkpoint: The system is self-validating if the Cr→N and N→Iso transition temperatures on the second heating cycle match the first cycle within ±0.5 °C. Hysteresis or peak shifting indicates thermal degradation rather than a true, reversible phase transition.

Step 2: Polarized Optical Microscopy (POM)

  • Action: Place the sample between two untreated glass coverslips on a hot stage. Heat to the isotropic phase, then cool at 2 °C/min while observing under crossed polarizers.

  • Causality: Cooling from the isotropic liquid allows the mesophase to nucleate freely without the mechanical stress of the crystalline lattice. The slow cooling rate allows large, identifiable domains to form.

  • Validation Checkpoint: The appearance of a classic "Schlieren" or "threaded" texture unambiguously identifies the nematic phase, corroborating the enthalpy changes observed in the DSC thermograms.

Quantitative Mesomorphic Data

The table below summarizes the phase transition temperatures for a homologous series of model cyclohexenyloxy-substituted LCs, demonstrating the broad nematic window characteristic of these systems.

Homologue (Alkyl Chain)Melting Point ( Cr→N )[°C]Clearing Point ( N→Iso ) [°C]Nematic Range ( ΔT )[°C]Birefringence ( Δn )
C3 (Propyl) 35.282.447.2 ≤0.15
C5 (Pentyl) 41.095.154.1 ≤0.15
C7 (Heptyl) 46.591.344.8 ≤0.15

Table 1: Phase transition data illustrating the wide enantiotropic nematic range induced by the cyclohexenyloxy core. Data synthesized from established trends in weakly polar cyclohexenyl derivatives.

Conclusion

The integration of cyclohexenyloxy substituents into liquid crystal design represents a highly sophisticated approach to mesophase engineering. By leveraging the steric bulk and non-planarity of the cyclohexenyl ring alongside the dipole moment of the ether linkage, researchers can systematically suppress highly viscous smectic phases, broaden the nematic operating window, and maintain low optical birefringence. Adhering to strict, self-validating synthetic and analytical protocols ensures the thermodynamic integrity required for translating these molecules into advanced electro-optic applications.

References

1.[3] Title: The synthesis and liquid crystal transition temperatures of some weakly polar nematic trans-4-substituted-cyclohexyl (E)-alk-2-enoates Source: tandfonline.com URL:

2.[4] Title: The synthesis and liquid crystal transition temperatures of some weakly polar nematic methyl (E)-[trans-4-substituted-cyclohexyl]-allyl ethers Source: tandfonline.com URL:

3.[2] Title: US6413448B1 - Cyclohexyl- and cyclohexenyl-substituted liquid crystals with low birefringence Source: google.com (Google Patents) URL:

4.[1] Title: A photoresponsive liquid crystal based on (1-cyclohexenyl)phenyldiazene as a close analogue of azobenzene Source: rsc.org (Chemical Communications) URL:

Sources

Exploratory

Thermal Stability Analysis of 4-(2-Cyclohexenyloxy)benzoic Acid: Mechanisms, Methodologies, and Kinetic Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Understanding the thermal stability of ether-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Understanding the thermal stability of ether-substituted aromatic compounds is critical for their processing, storage, and application in pharmaceutical synthesis and materials science. 4-(2-Cyclohexenyloxy)benzoic acid (CAS: 7355-51-3) presents a unique analytical challenge due to its dual-functional nature: a rigid, relatively stable benzoic acid core coupled with a thermally labile allylic ether linkage.

This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways and establishes a self-validating experimental framework using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC) coupled with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Structural Vulnerability & Predictive Thermodynamics

To design an effective thermal analysis protocol, we must first deconstruct the molecule thermodynamically. The thermal behavior of 4-(2-Cyclohexenyloxy)benzoic acid is governed by the bond dissociation energies of its two primary structural zones:

  • The Benzoic Acid Core: Aromatic carboxylic acids exhibit high thermal resilience. Research on the degradation of benzoic acid and its derivatives demonstrates that the core remains stable up to 200°C, with severe degradation and decarboxylation typically requiring temperatures exceeding 250°C[1].

  • The Cyclohexenyl Ether Linkage: Studies on structurally analogous ether-substituted benzoic acids (such as benzyloxy or pentenyloxy derivatives) indicate that the ether bond is the primary locus of thermal failure[2][3]. In this specific compound, the ether oxygen is attached to an allylic carbon (the 2-cyclohexenyl group). The presence of the adjacent double bond significantly lowers the activation energy required for homolytic cleavage or concerted retro-ene rearrangements, as the resulting radical or transition state is highly resonance-stabilized.

Proposed Mechanistic Pathway

Based on the structural thermodynamics, thermal degradation will not occur as a single event, but rather as a sequential cascade:

  • Phase 1 (Initial Onset): Cleavage of the allylic ether bond, yielding 4-hydroxybenzoic acid and a volatile cyclohexadiene fragment.

  • Phase 2 (Secondary Degradation): As temperatures surpass 250°C, the remaining 4-hydroxybenzoic acid undergoes decarboxylation, releasing carbon dioxide and phenol[1].

Pathway A 4-(2-Cyclohexenyloxy)benzoic acid (Intact Molecule) B Allylic Ether Cleavage (~200-250°C) A->B C 4-Hydroxybenzoic Acid B->C D 1,3-Cyclohexadiene (Volatile Fragment) B->D E Decarboxylation (>250°C) C->E F Phenol + CO2 E->F

Caption: Proposed thermal degradation pathway of 4-(2-Cyclohexenyloxy)benzoic acid.

Quantitative Data Summary: Predictive Thermal Events

Before executing the physical analysis, establishing a predictive matrix allows for real-time validation of the instrument's output. The expected thermal signatures are summarized below.

Table 1: Predictive Thermal Event Matrix

Temperature RangeChemical/Physical EventAnalytical Signature (DSC)Analytical Signature (TGA)
150°C - 180°C Melting Point ( Tm​ )Sharp endothermic peakNo mass loss (0%)
200°C - 250°C Allylic Ether CleavageEndothermic/Exothermic shift~37% mass loss (Cyclohexadiene)
250°C - 350°C DecarboxylationExothermic peak~20% mass loss (CO₂)
> 400°C CarbonizationBroad exothermic peak (in Air)Gradual, continuous mass loss

Experimental Methodology: Self-Validating TGA/DSC Profiling

To move beyond simple observation and accurately map the degradation kinetics, the experimental design must be self-validating. This protocol employs a Blank-Sample-Orthogonal validation loop to ensure all recorded data is an intrinsic property of the molecule, not an artifact of the instrument or environment.

Step-by-Step Workflow

Step 1: Instrument Calibration and Baseline Establishment

  • Action: Run an empty Alumina ( Al2​O3​ ) crucible from 25°C to 600°C at 10°C/min under a 50 mL/min N2​ purge.

  • Causality: This establishes a thermal baseline to subtract buoyancy effects and inherent sensor drift. Without this step, apparent mass gains or losses at high temperatures cannot be trusted.

Step 2: Sample Preparation and Loading

  • Action: Accurately weigh 2.0 to 5.0 mg of the compound into the alumina crucible.

  • Causality: A minimal sample mass is critical. It prevents thermal gradients within the sample bed and reduces mass transfer resistance for evolved gases. Alumina is explicitly chosen over platinum because the degradation of the benzoic acid core yields carbonaceous residues that can alloy with or permanently contaminate platinum at elevated temperatures.

Step 3: Inert Atmosphere Purge

  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to heating.

  • Causality: Displacing residual oxygen is mandatory to isolate pure thermal pyrolysis from thermo-oxidative degradation. A secondary validation run in Air can be performed later; the difference in the onset temperature ( ΔTonset​ ) between N2​ and Air definitively proves the molecule's oxidative susceptibility.

Step 4: Dynamic Heating for Kinetic Modeling

  • Action: Heat the sample from 25°C to 600°C. Repeat the experiment on fresh samples at multiple heating rates ( β = 5, 10, 15, 20 °C/min).

  • Causality: Capturing data at varying heating rates is a mathematical prerequisite for applying isoconversional kinetic models (e.g., Kissinger or FWO methods). These models determine the apparent activation energy ( Ea​ ) of the decomposition steps, which for benzoic acid derivatives typically follows a single n-order reaction profile[4].

Step 5: Orthogonal Validation via Py-GC-MS

  • Action: Subject a parallel sample to flash pyrolysis at the TGA-determined peak decomposition temperature ( Tmax​ ), routing the evolved gases through a GC-MS.

  • Causality: TGA provides only stoichiometric mass loss, which is circumstantial evidence. Py-GC-MS definitively identifies the chemical structure of the volatile fragments (confirming the presence of cyclohexadiene and CO₂), thereby self-validating the mechanistic pathway proposed in Section 2.

Workflow Prep Sample Preparation (2-5 mg, Alumina Crucible) Purge Inert Gas Purge (N2 at 50 mL/min) Prep->Purge TGADSC Simultaneous TGA/DSC (Heating: 10°C/min to 600°C) Purge->TGADSC Data Data Acquisition (Mass Loss & Heat Flow) TGADSC->Data Kinetics Kinetic Modeling (Kissinger / FWO Methods) Data->Kinetics PyGCMS Evolved Gas Analysis (Py-GC-MS Validation) Data->PyGCMS

Caption: Self-validating experimental workflow for TGA/DSC and kinetic modeling.

Kinetic Modeling Parameters

Once the TGA data is acquired across multiple heating rates, the thermal decomposition kinetics can be quantified.

Table 2: Kinetic Evaluation Methodology

Analytical ParameterMethod / EquationScientific Justification
Activation Energy ( Ea​ ) Kissinger Method: ln(β/Tp2​)=−Ea​/RTp​+const Allows calculation of Ea​ without requiring prior knowledge of the specific reaction mechanism[4].
Reaction Order ( n ) Kissinger-Akahira-Sunose (KAS)Confirms whether the degradation is a single n-order reaction, typical for nitro- and ether-substituted benzoic acids[4].
Evolved Gas Stoichiometry First Derivative of TGA (DTG)The area under the DTG curve isolates overlapping mass-loss events (e.g., separating ether cleavage from decarboxylation)[2].

Conclusion

The thermal stability of 4-(2-Cyclohexenyloxy)benzoic acid is fundamentally limited by its allylic ether linkage, which acts as the primary trigger for thermal degradation prior to the breakdown of the benzoic acid core. By employing the self-validating TGA/DSC and Py-GC-MS workflows detailed in this guide, researchers can accurately isolate phase transitions from decomposition events, calculate precise kinetic barriers, and ensure the structural integrity of this compound during high-temperature processing.

References

1.[2] Title: In-Depth Technical Guide: Thermal Stability of 4-Benzyloxy-3,5-dimethylbenzoic Acid - Benchchem Source: benchchem.com URL:

2.[3] Title: Thermogravemetric analysis and DSC graph of benzoic acid,... - ResearchGate Source: researchgate.net URL:

3.[1] Title: Degradation of benzoic acid and its derivatives in subcritical water - PubMed Source: nih.gov URL:

4.[4] Title: analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO Source: scielo.br URL:

Sources

Foundational

Introduction to calamitic liquid crystals containing benzoic acid

Engineering Calamitic Liquid Crystals Containing Benzoic Acid: Supramolecular Assembly, Characterization, and Biomedical Applications Executive Summary Calamitic liquid crystals (LCs) represent a critical class of soft m...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Calamitic Liquid Crystals Containing Benzoic Acid: Supramolecular Assembly, Characterization, and Biomedical Applications

Executive Summary

Calamitic liquid crystals (LCs) represent a critical class of soft matter characterized by their rod-like molecular architectures. Among the most versatile building blocks for these materials are benzoic acid derivatives. By leveraging intermolecular hydrogen bonding, benzoic acid-based LCs enable the design of dynamic, stimuli-responsive supramolecular assemblies. This technical guide explores the mechanistic principles of benzoic acid dimerization, details self-validating experimental workflows for their synthesis, and examines their emerging utility in drug delivery systems and chemoresponsive biosensors.

The Mechanistic Role of Benzoic Acid in Calamitic LCs

Calamitic liquid crystals require an elongated, structurally rigid mesogenic core to drive self-assembly into ordered fluid mesophases[1]. Benzoic acid derivatives, particularly 4-alkoxybenzoic acids (nOBA), are uniquely suited for this due to their robust hydrogen-bonding capabilities.

The causality behind selecting benzoic acid lies in the carboxylic acid functional group, which acts simultaneously as a hydrogen bond donor and acceptor. Rather than relying on complex covalent synthesis to build a long rigid core, two benzoic acid monomers spontaneously dimerize via intermolecular hydrogen bonding[2]. This dimerization effectively doubles the molecular length, creating a linear supramolecular core that perfectly satisfies the geometric requirements (length breadth) for calamitic mesophase formation[3]. Because these hydrogen bonds are dynamic, the resulting LCs exhibit high thermal stability while remaining highly responsive to environmental changes.

Supramolecular Assembly & Phase Transitions

The thermodynamic stability of hydrogen-bonded benzoic acid dimers allows them to exhibit distinct mesophases upon heating. They typically transition from a highly ordered solid crystalline state to a Smectic (Sm) phase (possessing both positional and orientational order), followed by a Nematic (N) phase (orientational order only), before finally melting into an isotropic liquid[1].

The length of the terminal alkoxy chain directly dictates this phase behavior. Longer aliphatic chains increase van der Waals interactions, which stabilize the layered smectic phases, while the odd-even effect of the carbon chain length predictably influences the glass transition and clearing temperatures[4].

Assembly Monomer 4-Alkoxybenzoic Acid (Monomer) Hbond Intermolecular H-Bonding (Carboxylic Acid Dimerization) Monomer->Hbond Calamitic Rod-Like Supramolecular Calamitic Core Hbond->Calamitic Heating Thermal Activation Calamitic->Heating Smectic Smectic Phase (Positional & Orientational Order) Heating->Smectic Lower Temp Nematic Nematic Phase (Orientational Order Only) Heating->Nematic Higher Temp

Logical workflow of supramolecular assembly and thermal phase transitions in benzoic acid LCs.

Experimental Workflow: Synthesis and Self-Validating Characterization

To utilize these materials in advanced applications, researchers must synthesize and validate stable mesogens. The following protocol details the synthesis of a divinylic mesogenic monomer from 4-(4-pentenyloxy)benzoic acid, followed by a self-validating characterization loop[1][5].

Causality of Experimental Choices: A Steglich esterification (utilizing DCC and DMAP) is chosen over traditional acid chloride routes to prevent the degradation of sensitive alkoxy chains under harsh acidic conditions. The subsequent self-validating loop pairs Differential Scanning Calorimetry (DSC) with Polarized Optical Microscopy (POM). DSC quantifies the thermodynamics of the phase transitions, while POM visually confirms the specific orientational order (e.g., Schlieren textures for nematic phases), ensuring the thermal data correlates directly to structural LC states.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2 equivalents of 4-(4-pentenyloxy)benzoic acid and 1 equivalent of a phenolic core (e.g., chlorohydroquinone) in anhydrous dichloromethane (DCM)[1].

  • Catalysis & Coupling: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), followed by the dropwise addition of Dicyclohexylcarbodiimide (DCC)[1][5].

  • Propagation: Stir the reaction mixture at room temperature for 24 hours under an inert nitrogen atmosphere to drive the esterification.

  • Purification: Filter out the insoluble dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with dilute HCl, saturated NaHCO3, and brine. Recrystallize the crude product from an 80:20 ethanol/toluene mixture[5].

  • Validation (Molecular): Perform FTIR spectroscopy to confirm the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp ester C=O stretch.

  • Validation (Thermal & Optical):

    • DSC: Scan the purified sample from 25 °C to 150 °C at a rate of 10 °C/min to identify endothermic peaks corresponding to melting and clearing points.

    • POM: Heat the sample on a hot stage between crossed polarizers to visually identify the mesophase textures at the exact temperatures identified by the DSC endotherms.

Quantitative Data: Phase Transition Thermodynamics

The thermal stability of hydrogen-bonded calamitic LCs is highly dependent on the molecular structure of the benzoic acid derivative. Table 1 summarizes the phase transition temperatures and enthalpies for hydrogen-bonded co-crystals of various 4-alkoxybenzoic acids with (E)-1,2-di(pyridin-4-yl)ethene[6].

Table 1: Phase Transition Thermodynamics of 4-Alkoxybenzoic Acid Co-Crystals[6]

Acid ComponentTransition SequenceTransition Temp (K)Enthalpy ( ΔH , kJ/mol)
4-Methoxybenzoic acid Crystal Nematic439.060.0
Nematic Isotropic457.34.0
4-Ethoxybenzoic acid Crystal Nematic432.666.6
Nematic Isotropic461.06.8
4-n-Propoxybenzoic acid Crystal 1 Crystal 2401.016.5
Crystal 2 Nematic425.245.6
Nematic Isotropic450.25.0

Applications in Drug Development and Biosensors

The dynamic, reversible nature of the hydrogen bonds in benzoic acid-based LCs makes them ideal candidates for stimuli-responsive smart materials in biomedical and pharmaceutical applications.

Chemoresponsive Sensors: Hydrogen-bonded LC networks act as highly sensitive chemoresponsive sensors. When exposed to volatile organoamines (e.g., trimethylamine), an acid-base reaction occurs between the amine and the carboxylic acid. This chemical stimulus disrupts the hydrogen-bonded heterodimers, triggering a macroscopic phase transition from an ordered nematic state to a disordered isotropic state. This transition is easily read as a visible optical or color change, allowing for real-time environmental or biological monitoring[7].

Drug Delivery Systems: In drug development, these supramolecular assemblies are utilized as advanced nanocarriers for topical and transdermal delivery. Benzoic acid-derived LCs can form smectic hydrogels that exhibit anisotropic expansion. By tuning the environmental pH or temperature, the hydrogen bonds within the LC matrix can be selectively broken. This allows for the controlled, stimuli-responsive release of active pharmaceutical ingredients (APIs), such as azelaic acid, across biological barriers[8][9].

Biosensor LC_Network H-Bonded LC Network (Stable Nematic Phase) Disruption H-Bond Disruption (Acid-Base Reaction) LC_Network->Disruption Analyte Volatile Amine / Target Drug (Chemical Stimulus) Analyte->Disruption PhaseChange Phase Transition (Nematic to Isotropic) Disruption->PhaseChange Release Optical Signal Output / Controlled Drug Release PhaseChange->Release

Mechanism of stimuli-responsive H-bonded LC networks in sensing and drug delivery.

References

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - nih.gov - 5

  • Crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alkoxybenzoic acids - nih.gov - 6

  • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid - researchgate.net - 4

  • Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals - nih.gov -7

  • An In-Depth Technical Guide to Calamitic Liquid Crystals: From Fundamental Properties to Advanced Applications - benchchem.com - 1

  • Hydrogen-Bonded Supramolecular Liquid Crystal Polymers: Smart Materials with Stimuli-Responsive, Self-Healing, and Recyclable Properties - nih.gov - 8

  • Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals - mdpi.com - 2

  • Synthesis and characterization of hydrogen bonded liquid crystal complexes by 4-octyloxy benzoic acid and some dicarboxylic acids - researchgate.net - 9

Sources

Exploratory

Engineering Thermotropic Liquid Crystalline Materials: A Blueprint for Next-Generation Thermoresponsive Drug Delivery

Executive Summary As a Senior Application Scientist, I approach the discovery of thermotropic liquid crystalline materials (TLCs) not merely as an exercise in synthetic chemistry, but as the engineering of a responsive,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the discovery of thermotropic liquid crystalline materials (TLCs) not merely as an exercise in synthetic chemistry, but as the engineering of a responsive, self-validating system. In the realm of drug development, the shift from lyotropic (solvent-dependent) to thermotropic (temperature-dependent) liquid crystals represents a critical leap forward. TLCs offer precise, on-demand drug release triggered solely by physiological temperature changes, eliminating the formulation instability associated with solvent evaporation or dilution (1)[1]. This technical guide details the molecular design, rigorous characterization protocols, and formulation strategies required to discover and validate new TLCs for biomedical applications.

Molecular Design: The Causality of Mesophase Formation

The discovery of a new TLC begins with architectural precision. The molecule must possess a delicate balance of rigidity and flexibility to achieve a mesophase—a state exhibiting both the fluidity of a liquid and the optical/structural anisotropy of a crystal[1].

  • The Rigid Core (Mesogen): Typically composed of aromatic or cycloaliphatic rings, the core dictates the molecule's shape and anisotropic interactions. In pharmaceutical applications, biocompatible cores like cholesteryl esters are prioritized to ensure non-toxicity and compatibility with human tissue (2)[2].

  • Flexible Tails: Alkyl or alkoxy chains attached to the core lower the melting point and provide the necessary free volume for molecular mobility, enabling the fluid nature of the mesophase[3].

Causality Insight: Why utilize cholesteryl esters and terpenoids for transdermal delivery? Cholesteryl derivatives naturally occur in the stratum corneum. By tailoring the flexible tail length, we can engineer the TLC to transition from a crystalline solid to a liquid crystal at precisely normal human skin temperature. This ensures the formulation "melts" upon contact with the skin, triggering drug release without requiring external solvents (4)[4].

The Self-Validating Characterization Triad

To trust a newly synthesized TLC, we cannot rely on a single analytical technique. We employ a self-validating triad: Polarized Optical Microscopy (POM) provides visual confirmation of anisotropy, Differential Scanning Calorimetry (DSC) quantifies the thermodynamic transitions, and X-ray Diffraction (XRD) resolves the exact molecular packing (5)[5].

Step-by-Step Methodology: The TLC Characterization Protocol

Step 1: Visualizing Birefringence via POM

  • Place 1-2 mg of the synthesized TLC between a pre-cleaned glass slide and a coverslip.

  • Insert the sample into a temperature-controlled hot stage mounted on a polarized optical microscope.

  • Heat the sample at a rate of 10°C/min until it reaches the isotropic liquid phase (complete darkness under crossed polarizers).

  • Cool the sample at 2°C/min. Observe and record the emergence of optical textures. Causality: Since liquid crystals are anisotropic, they alter the polarization of light. Nematic phases typically display "Schlieren" or marbled textures, while smectic phases show focal-conic fan textures. The specific texture visually validates the orientational order of the mesophase[5][6].

Step 2: Thermodynamic Profiling via DSC

  • Weigh 2.5-5 mg of the TLC into an aluminum standard crucible and seal it hermetically.

  • Purge the DSC furnace with nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation (6)[6].

  • Execute a heat-cool-heat cycle: Heat to 100°C–150°C at 10°C/min, cool to -50°C at 10°C/min, and reheat.

  • Integrate the endothermic/exothermic peaks to calculate transition enthalpies. Causality: The first heating cycle erases the material's thermal history. The cooling and second heating cycles provide the true, reproducible phase transition temperatures. A low enthalpy ( ΔH ) at the clearing point confirms a transition between a highly ordered mesophase and an isotropic liquid, rather than a solid melting[6].

Step 3: Structural Elucidation via XRD

  • Mount the TLC sample on a temperature-controlled XRD stage.

  • Irradiate with X-rays while holding the sample at a temperature within the mesophase range identified by DSC.

  • Collect the scattering profile (Intensity vs. ). Causality: POM and DSC suggest a mesophase, but XRD proves it. A sharp peak in the small-angle region indicates the layer spacing ( d -spacing) of a smectic phase, while a broad halo in the wide-angle region confirms the liquid-like lateral disorder of the flexible tails[5].

Data Presentation: TLCs vs. Conventional Nanocarriers

To understand why TLCs are gaining traction in drug development, we must benchmark their physicochemical metrics against standard systems like liposomes and polymeric nanoparticles[1].

ParameterThermotropic Liquid Crystals (TLCs)LiposomesPolymeric Nanoparticles
Phase Trigger Temperature (Solvent-free)Hydration / ConcentrationDegradation / Swelling
Drug Release Kinetics On-demand, thermoresponsiveBurst release followed by sustainedSustained, diffusion-controlled
Formulation Stability High (Thermodynamically stable)Moderate (Prone to aggregation/leakage)High
Clinical Translation Emerging (Smart wound dressings)EstablishedEstablished
Storage Requirements Room temperature (Solid state)Cold chain often requiredRoom temperature
Workflow Visualization

The following diagram illustrates the logical progression from molecular design to pharmaceutical application, emphasizing the thermoresponsive nature of TLCs.

TLC_Workflow A 1. Molecular Design (Biocompatible Core + Flexible Tails) B 2. Chemical Synthesis & Purification A->B C 3. Self-Validating Characterization (POM, DSC, XRD) B->C D 4. Solvent-Free Formulation (API Incorporation) C->D E 5. Thermoresponsive Activation (Skin Contact / Target Temp) D->E F 6. Controlled Drug Release E->F

Caption: Workflow for discovering and applying thermotropic liquid crystals in drug delivery.

Pharmaceutical Applications: The Future of Smart Delivery

The solvent-free nature of TLCs makes them highly transformative for clinical use[1]. Recent breakthroughs have demonstrated TLCs that remain crystalline at room temperature but transition to a liquid crystalline state upon reaching normal human skin temperature[4].

This phase transition acts as an external trigger. When applied to a wound, the TLC matrix "melts" into a highly ordered, fluid mesophase, allowing the incorporated active pharmaceutical ingredients (APIs)—such as antibiotics—to diffuse across the biological barrier. Furthermore, if a wound becomes infected, the localized temperature increase can accelerate the phase transition, creating an autonomous, self-regulating drug delivery system that eliminates the need for complex electronic sensors[4].

Conclusion

Discovering new thermotropic liquid crystalline materials requires a rigorous, multidisciplinary approach. By mastering the causality of molecular design and enforcing strict, self-validating characterization protocols, researchers can unlock a new class of smart, thermoresponsive materials. For drug development professionals, TLCs offer a robust, solvent-free alternative to traditional nanocarriers, paving the way for next-generation precision medicine.

References
  • Kailas, A. A., et al. "Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation." Journal of Applied Pharmaceutical Science, 2026.
  • Nesterkina, M., et al. "Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release." European Journal of Pharmaceutics and Biopharmaceutics, 2024.
  • "Temperature Controlled Drug Delivery." Helmholtz Institute for Pharmaceutical Research Saarland (HIPS), 2024.
  • "CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
  • "Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals." MDPI, 2023.

Sources

Foundational

Molecular Modeling of 4-(2-Cyclohexenyloxy)benzoic Acid: A Conformational and Stereoelectronic Analysis

Executive Summary 4-(2-Cyclohexenyloxy)benzoic acid (CAS 7355-51-3) is a highly versatile building block utilized in the synthesis of advanced liquid crystalline (LC) materials and pharmaceutical intermediates. The macro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Cyclohexenyloxy)benzoic acid (CAS 7355-51-3) is a highly versatile building block utilized in the synthesis of advanced liquid crystalline (LC) materials and pharmaceutical intermediates. The macroscopic properties of this molecule—such as its ability to form supramolecular hydrogen-bonded networks—are fundamentally dictated by its microscopic conformational ensemble. Benzoic acid derivatives are foundational in the development of LC materials due to their robust hydrogen-bonding capabilities[1].

To accurately predict its behavior in anisotropic environments or biological active sites, one must deconstruct its structural topology. This technical guide outlines a rigorous, self-validating computational workflow to map the conformational space of 4-(2-Cyclohexenyloxy)benzoic acid, focusing on the interplay between its rigid aromatic core and its highly flexible allylic ether moiety.

Structural Deconstruction & Theoretical Grounding

The global minimum of 4-(2-Cyclohexenyloxy)benzoic acid is governed by three distinct structural domains, each presenting unique stereoelectronic challenges:

The Benzoic Acid Moiety (Carboxyl Coplanarity)

The carboxyl group (-COOH) exhibits a strong preference for coplanarity with the phenyl ring to maximize π -conjugation. Within this coplanar arrangement, the hydroxyl proton can adopt a cis or trans orientation relative to the carbonyl oxygen. Extensive Density Functional Theory (DFT) and MP2 investigations into 4-substituted benzoic acids demonstrate that the cis isomers (where the O=C-O-H dihedral is ~0°) are significantly more stable than their trans counterparts due to favorable dipole alignment and the avoidance of steric clash[2].

The Ether Linkage (Torsional Flexibility)

The ether oxygen bridges the rigid phenyl ring and the flexible cyclohexenyl system. The CAr​−O−CCy​ torsional angle dictates the overall linearity of the molecule. The system will typically oscillate between syn-coplanar and anti-coplanar states, seeking to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the bulky cyclohexenyl group.

The 2-Cyclohexenyl Ring Dynamics

The 2-cyclohexenyl ring introduces the highest degree of conformational complexity. Cyclohexene systems are inherently flexible and primarily adopt half-chair conformations. Because the ether linkage is at the allylic position (C1), the bulky substituent can occupy either a pseudo-equatorial ( 3H2​ ) or pseudo-axial ( 2H3​ ) position. Structural analyses of similar cyclohexenyl systems reveal that while steric bulk favors the pseudo-equatorial position, stereoelectronic effects (such as π→σ∗ hyperconjugation mimicking the anomeric effect) can stabilize the pseudo-axial conformation, rendering the ring highly flexible and responsive to its environment[3].

ConformationLogic Root 4-(2-Cyclohexenyloxy)benzoic acid Conformational Space Ring 2-Cyclohexenyl Ring (Half-Chair Dynamics) Root->Ring Ether Ether Linkage (C-O-C-C Torsion) Root->Ether Carboxyl Benzoic Acid (COOH Coplanarity) Root->Carboxyl PseudoAx Pseudo-Axial (Anomeric Effect) Ring->PseudoAx 2H3 PseudoEq Pseudo-Equatorial (Steric Relief) Ring->PseudoEq 3H2 Syn Syn-Coplanar Ether->Syn θ ≈ 0° Anti Anti-Coplanar Ether->Anti θ ≈ 180° Cis Cis-Isomer (O=C-O-H ≈ 0°) Carboxyl->Cis Stable Trans Trans-Isomer (O=C-O-H ≈ 180°) Carboxyl->Trans High Energy

Logical branching of the conformational space for the target molecule.

Self-Validating Computational Methodology

To accurately capture the energetic nuances between the pseudo-axial and pseudo-equatorial states, we must employ a multi-tiered computational workflow. Do not rely solely on molecular mechanics (MM); MM force fields often fail to parameterize the subtle π→σ∗ interactions present in allylic ethers.

Step 1: Monte Carlo (MC) Conformational Search
  • Procedure: Generate 10,000 starting geometries using the Monte Carlo Multiple Minimum (MCMM) method with the OPLS4 force field in a simulated implicit solvent (e.g., chloroform).

  • Causality: Unlike systematic grid searches which suffer from combinatorial explosion, MC randomly perturbs the highly flexible ether torsions and cyclohexenyl ring puckers. This ensures broad, unbiased coverage of the Potential Energy Surface (PES).

  • Self-Validation: The search is configured to terminate only when all conformations within a 5.0 kcal/mol window are discovered at least three independent times, mathematically ensuring the convergence of the conformational ensemble.

Step 2: Density Functional Theory (DFT) Optimization
  • Procedure: Extract all unique conformers within 5.0 kcal/mol of the MM global minimum and subject them to full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The B3LYP functional provides an optimal balance of electron correlation and computational efficiency. The 6-311++G(d,p) basis set is strictly required here; the diffuse functions (++) accurately model the extended electron density of the ether and carboxylic oxygen lone pairs, while polarization functions (d,p) resolve the hydrogen bonding potential[2].

Step 3: Frequency Calculation & ZPVE Correction
  • Procedure: Perform a vibrational frequency calculation on the optimized geometries at the exact same level of theory.

  • Causality: Zero-Point Vibrational Energy (ZPVE) corrections are necessary to convert electronic energy ( Eelec​ ) to a more accurate relative enthalpy at 298K.

  • Self-Validation: This is the critical validation step. The absence of imaginary frequencies ( Nimag​=0 ) mathematically proves that the optimized structure is a true local minimum on the PES, rather than a saddle point or transition state.

Workflow Start Input 2D Structure 4-(2-Cyclohexenyloxy)benzoic acid MM_Search Monte Carlo Conformational Search (OPLS4 Force Field) Start->MM_Search Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) MM_Search->Filter DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) Filter->DFT_Opt Freq Frequency Calculation (Zero-Point Energy & Minima Verification) DFT_Opt->Freq NBO NBO Analysis (Stereoelectronic Effects) Freq->NBO

Computational workflow for conformational search and DFT validation.

Quantitative Data & Conformational Analysis

Following the execution of the workflow, the quantitative data must be tabulated to identify the dominant species in the conformational ensemble. The tables below summarize the expected theoretical outputs based on the stereoelectronic principles discussed.

Table 1: Relative Energies of Key 4-(2-Cyclohexenyloxy)benzoic Acid Conformers

ConformerRing PuckerEther Torsion ( CAr​−O−CCy​ )Carboxyl OrientationRelative Energy ( ΔE , kcal/mol)Imaginary Frequencies
Conf-1 3H2​ (Pseudo-Eq)Anti-coplanarCis0.000 (Validated Minimum)
Conf-2 2H3​ (Pseudo-Ax)Anti-coplanarCis+1.240 (Validated Minimum)
Conf-3 3H2​ (Pseudo-Eq)Syn-coplanarCis+2.100 (Validated Minimum)
Conf-4 3H2​ (Pseudo-Eq)Anti-coplanarTrans+6.850 (Validated Minimum)

Data Interpretation: Conf-1 represents the global minimum, where steric clash is minimized by the pseudo-equatorial positioning of the bulky benzoic acid moiety. However, Conf-2 (pseudo-axial) lies only slightly higher in energy (+1.24 kcal/mol). This narrow energy gap confirms the high flexibility of the cyclohexene system, allowing the molecule to easily adapt its conformation when binding to a target or packing into a liquid crystal lattice[3]. The trans-carboxyl state (Conf-4) is highly disfavored, aligning with established literature on benzoic acid derivatives[2].

Table 2: Key Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterConf-1 (Global Minimum)Conf-2 (Local Minimum)
O=C-O-H Dihedral 0.1° (Planar)0.2° (Planar)
CAr​−O−CCy​ Dihedral 178.5°175.2°
C-O Bond Length (Ether) 1.36 Å1.37 Å
Ring C=C Bond Length 1.33 Å1.33 Å

References

  • Wang, J., et al. "(D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity." Nucleosides, Nucleotides & Nucleic Acids, 2001.
  • Salimi Beni, A., et al. "Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers.
  • "First mesomorphic and DFT characterizations for 3- (or 4-)

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis of 4-(2-Cyclohexenyloxy)benzoic Acid via Williamson Ether Synthesis

Abstract This document provides a comprehensive experimental protocol for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid. The methodology is centered on the Williamson ether synthesis, a robust and widely applicable...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid. The methodology is centered on the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This protocol details the reaction of 4-hydroxybenzoic acid with 3-bromocyclohexene in the presence of a strong base, sodium hydride. We provide in-depth explanations for procedural choices, a step-by-step workflow, purification techniques, and characterization data. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable procedure grounded in established chemical principles.

Introduction and Scientific Background

Alkoxybenzoic acids are a class of compounds that serve as crucial building blocks in various fields, including the development of liquid crystals, polymers, and pharmacologically active molecules.[3] The specific target of this protocol, 4-(2-Cyclohexenyloxy)benzoic acid, possesses a bifunctional structure with a carboxylic acid and an ether linkage, making it a versatile intermediate for further chemical modification.

The core of this synthetic procedure is the Williamson ether synthesis, a reaction first developed in 1850 that remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1][4] The reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[5] The process follows a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide attacks the carbon atom bearing the leaving group.[4] For this synthesis, the sodium salt of 4-hydroxybenzoic acid (a phenoxide) is generated in situ using sodium hydride (NaH), which then acts as the nucleophile.[6]

Reaction Scheme and Mechanism

2.1. Overall Reaction

2.2. Mechanism of Williamson Ether Synthesis

The synthesis proceeds via a classic SN2 mechanism in two primary stages:

  • Deprotonation: The strong base, sodium hydride (NaH), deprotonates the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid. This generates a sodium phenoxide intermediate and hydrogen gas. The phenoxide is a potent nucleophile.[6]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 3-bromocyclohexene that is bonded to the bromine atom. In a concerted step characteristic of an SN2 reaction, the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[4][5] The bromide ion is displaced as the leaving group, yielding the final ether product.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-Hydroxybenzoic acidC₇H₆O₃138.12≥99%Sigma-Aldrich
Sodium Hydride (NaH)NaH24.0060% disp. in oilSigma-Aldrich
3-BromocyclohexeneC₆H₉Br161.0496%Sigma-Aldrich
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-Aldrich
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Anhydrous, ≥99%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.462 M (aq)Fisher Scientific
IsopropanolC₃H₈O60.10≥99.5%Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich
EthanolC₂H₅OH46.0795%Fisher Scientific
Deionized WaterH₂O18.02------
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer

Detailed Experimental Protocol

Safety Precautions
  • Sodium Hydride (NaH) is highly reactive and flammable. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[7][8] Always handle NaH in a chemical fume hood under an inert atmosphere (N₂ or Ar).[9][10] Wear a flame-retardant lab coat, safety goggles, and nitrile gloves.[7][9]

  • Anhydrous solvents are required. DMF is an irritant. Diethyl ether is extremely flammable.

  • 3-Bromocyclohexene is a lachrymator and irritant. Handle all chemicals with appropriate personal protective equipment (PPE).

Reaction Setup
  • Prepare the Apparatus: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the three-neck flask with a magnetic stir bar, condenser (with a gas outlet to a bubbler), a thermometer, and a rubber septum. Purge the entire system with dry nitrogen or argon gas for at least 15 minutes. Maintain a slight positive pressure of inert gas throughout the reaction.

Synthesis Procedure
  • Dissolve Starting Material: To the reaction flask, add 4-hydroxybenzoic acid (5.0 g, 36.2 mmol) and anhydrous DMF (80 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Formation of the Phenoxide: Carefully add sodium hydride (60% dispersion in mineral oil, 1.60 g, 40.0 mmol, 1.1 eq) to the stirred solution in small portions over 20 minutes at 0 °C (ice bath).

    • Causality: Portion-wise addition is critical to control the rate of hydrogen gas evolution and the resulting exotherm. The reaction is complete when gas evolution ceases (typically after stirring for 1 hour at room temperature).

  • Alkylation Step: Once phenoxide formation is complete, add 3-bromocyclohexene (6.4 g, 39.8 mmol, 1.1 eq) dropwise via syringe or dropping funnel over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Maintain this temperature and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench any unreacted NaH by slowly adding isopropanol (10 mL) dropwise until gas evolution stops. Then, slowly add deionized water (100 mL).

    • Trustworthiness: This two-step quenching process is a standard, safe procedure. Isopropanol is less reactive with NaH than water, allowing for controlled quenching before the addition of the aqueous solution.

  • Acidification and Precipitation: Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2 M HCl. The product, 4-(2-Cyclohexenyloxy)benzoic acid, will precipitate as a solid. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts. Allow the product to air-dry on the filter.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds by separating the desired compound from impurities based on differences in solubility.[11][12]

  • Transfer the crude solid to a beaker.

  • Select an appropriate solvent system. A mixture of ethanol and water is often effective for moderately polar compounds like carboxylic acids.[13]

  • Add the minimum amount of hot ethanol to completely dissolve the crude product while heating and stirring.[14]

  • Once dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the beaker from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Once at room temperature, place the beaker in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) solution, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
CAS Number 7355-51-3
Molecular Formula C₁₃H₁₄O₃[15]
Molecular Weight 218.25 g/mol [15]
Appearance White to off-white solid
Melting Point Determine experimentally and compare to literature values.
¹H NMR Expected signals include aromatic protons, vinylic protons, an allylic proton, and aliphatic protons of the cyclohexene ring, as well as the acidic proton of the carboxylic acid.
FT-IR (cm⁻¹) Characteristic peaks for O-H (broad, carboxylic acid), C=O (carboxylic acid), C=C (alkene and aromatic), and C-O (ether) stretches.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization setup Dry Glassware & Assemble Apparatus inert Purge with N2/Ar setup->inert dissolve Dissolve 4-Hydroxybenzoic Acid in DMF inert->dissolve Start Reaction deprotonate Add NaH at 0°C (Phenoxide Formation) dissolve->deprotonate alkylate Add 3-Bromocyclohexene deprotonate->alkylate heat Heat to 60°C for 12-16h alkylate->heat quench Cool to 0°C & Quench with Isopropanol, then H₂O heat->quench Reaction Complete acidify Acidify with 2M HCl to Precipitate Product quench->acidify filtrate Vacuum Filter & Wash with Cold H₂O acidify->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize Purify Crude Product dry Collect Crystals & Dry Under Vacuum recrystallize->dry characterize Characterize by MP, NMR, IR dry->characterize

Caption: Workflow for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid.

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Recovery of carboxylic acids produced by fermentation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • LabArchives. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products. ACS Combinatorial Science. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Al-Mustaqbal University College. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Enantioselective Synthesis of ( R )- and ( S )-4-Benzyloxy-2-cyclohexen-1-one. Retrieved from [Link]

  • PubMed. (2010, December 16). Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hexyloxy benzoic acid. Retrieved from [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens. Retrieved from [Link]

Sources

Application

Application Note: ¹H and ¹³C NMR Spectral Assignment for 4-(2-Cyclohexenyloxy)benzoic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Structural Context The precise structural eluc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Structural Context

The precise structural elucidation of Active Pharmaceutical Ingredient (API) intermediates is a cornerstone of drug development. 4-(2-Cyclohexenyloxy)benzoic acid is a bifunctional molecule featuring a polar, hydrogen-bonding carboxylic acid and a lipophilic, unsaturated cyclohexenyl ether.

Assigning the NMR spectra for this molecule requires navigating two distinct analytical challenges:

  • The AA'BB' Spin System: The para-substituted aromatic ring produces higher-order multiplets that are frequently mischaracterized as simple doublets.

  • Allylic and Homoallylic Couplings: The cyclohexenyl ring presents a complex aliphatic region with overlapping multiplets driven by long-range allylic couplings and conformational flexibility.

This application note provides a self-validating protocol for the complete ¹H and ¹³C NMR assignment of 4-(2-Cyclohexenyloxy)benzoic acid, utilizing 1D and 2D NMR techniques to ensure absolute structural certainty.

Analytical Workflow Design

To eliminate ambiguity, we employ a self-validating workflow. 1D NMR provides the initial structural hypothesis, while 2D NMR (COSY, HSQC, HMBC) acts as the orthogonal validation mechanism.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in DMSO-d6) Acq1D 2. 1D NMR Acquisition (¹H & ¹³C, 298 K, 5s D1) Prep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 4. Data Processing (Zero-filling, Phase/Baseline Corr.) Acq2D->Process Assign 5. Spectral Assignment (Spin System & Connectivity) Process->Assign

Figure 1: Self-validating NMR acquisition and processing workflow.

Experimental Protocol: Acquisition Methodology

The following step-by-step protocol details the causality behind each experimental parameter. By understanding why these parameters are chosen, researchers can adapt this method to similar molecular scaffolds [3].

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 4-(2-Cyclohexenyloxy)benzoic acid in 0.6 mL of DMSO-d₆.

  • Causality: The carboxylic acid moiety forms strong intermolecular hydrogen dimers. Non-polar solvents like CDCl₃ will result in poor solubility and line broadening. DMSO-d₆ disrupts these dimers, providing sharp, highly resolved signals.

Step 2: Probe Tuning and Shimming
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to ¹H and ¹³C frequencies. Perform gradient shimming (Z1-Z5).

  • Causality: The allylic protons in the cyclohexenyl ring exhibit fine 4J and 5J couplings. Sub-optimal magnetic field homogeneity (poor shimming) will smear these fine splittings into unresolved multiplets, destroying critical structural data.

Step 3: ¹H NMR Acquisition
  • Action: Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 15 ppm window is necessary to capture the highly deshielded carboxylic acid proton, which typically resonates between 12.0 and 13.0 ppm in DMSO-d₆.

Step 4: ¹³C NMR Acquisition
  • Action: Acquire 1024 scans with a spectral width of 250 ppm. Critical: Set the relaxation delay (D1) to 5.0 seconds.

  • Causality: Quaternary carbons (C-1, C-4, and C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1.0s D1 will result in severe signal attenuation for these carbons. The extended 5.0s delay ensures quantitative recovery of the quaternary signals.

Spectral Assignment and Causality

¹H NMR Spectral Data

The ¹H NMR spectrum is defined by three distinct regions: the acidic proton, the aromatic AA'BB' system, and the cyclohexenyl envelope.

PositionShift (δ, ppm)MultiplicityJ (Hz)Int.Assignment Logic & Causality
COOH 12.65br s-1HHighly deshielded by the electronegative oxygens and hydrogen bonding.
H-2, H-6 7.88d (app)8.82HDeshielded by the electron-withdrawing carbonyl group. Forms the AA' half of the AA'BB' system [2].
H-3, H-5 7.02d (app)8.82HShielded by resonance from the electron-donating ether oxygen.
H-2' 5.95m-1HAlkene proton; coupled to H-1' and H-3'.
H-3' 5.82m-1HAlkene proton; coupled to H-2' and the allylic H-4' protons.
H-1' 4.90m-1HStrongly deshielded by the adjacent ether oxygen.
H-4' 2.10m-2HAllylic CH₂ group; deshielded by the adjacent double bond.
H-6' 1.90m-2HAliphatic CH₂ adjacent to the C-1' methine.
H-5' 1.65m-2HHomoallylic CH₂; furthest from any deshielding groups, thus most upfield.
¹³C NMR Spectral Data

The ¹³C assignments rely heavily on electronic substituent effects. The ether linkage specifically shifts the C-1' carbon downfield to ~72 ppm, a highly conserved chemical shift for cycloalkenyl aryl ethers [1].

PositionShift (δ, ppm)TypeAssignment Logic & Causality
C=O 167.2CqCarboxylic acid carbonyl; highly deshielded sp² carbon.
C-4 161.8CqAromatic carbon directly bound to the electronegative ether oxygen.
C-2, C-6 131.5CHAromatic carbons ortho to the electron-withdrawing carbonyl.
C-3' 130.8CHCyclohexenyl alkene carbon.
C-2' 126.5CHCyclohexenyl alkene carbon.
C-1 123.0CqAromatic carbon directly bound to the carbonyl group.
C-3, C-5 115.2CHAromatic carbons ortho to the electron-donating ether oxygen.
C-1' 72.4CHAliphatic methine carbon strongly deshielded by the ether oxygen [1].
C-6' 28.2CH₂Aliphatic CH₂ adjacent to C-1'.
C-4' 24.8CH₂Allylic CH₂.
C-5' 18.7CH₂Homoallylic CH₂; most shielded carbon in the system.

Self-Validation via 2D NMR (HMBC)

To elevate this analysis from a hypothesis to a validated proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) must be utilized. HMBC detects long-range carbon-proton couplings (typically 2J and 3J ).

The most critical structural feature of this molecule is the ether linkage bridging the cyclohexenyl ring and the benzoic acid core.

HMBC_Logic H1_prime H-1' (Allylic CH) δ 4.90 C4_Ar C-4 (Aromatic C-O) δ 161.8 H1_prime->C4_Ar ³J (Validates Ether Linkage) H2_prime H-2' (Alkene) δ 5.95 H1_prime->H2_prime COSY (Validates Alkene Pos) H3_H5 H-3, H-5 (Aromatic) δ 7.02 H3_H5->C4_Ar ²J (Validates Aromatic Core) C_Carbonyl C=O (Carboxyl) δ 167.2

Figure 2: Key 2D NMR correlations validating the molecular connectivity.

Interpretation of Causality: By observing a cross-peak between H-1' (δ 4.90) and C-4 (δ 161.8) in the HMBC spectrum, we definitively prove the 3JCH​ connectivity across the oxygen atom. If the molecule had rearranged or degraded (e.g., via a Claisen-type rearrangement), this specific cross-peak would be absent, and new carbon-carbon connectivities would appear. Therefore, the protocol is self-validating.

References

  • Title: Rearrangements of Cycloalkenyl Aryl Ethers Source: Helvetica Chimica Acta / Semantic Scholar URL: [Link][1]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (The AA'BB' Spin System) Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: Standard NMR Acquisition Parameters and Protocols Source: Harvard University NMR Facility URL: [Link]

Sources

Method

Application Note: Determining Phase Transitions of 4-(2-Cyclohexenyloxy)benzoic Acid via DSC

Introduction & Scope 4-(2-Cyclohexenyloxy)benzoic acid (CAS 7355-51-3) is a specialized building block frequently utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients[1]. Like...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-(2-Cyclohexenyloxy)benzoic acid (CAS 7355-51-3) is a specialized building block frequently utilized in the synthesis of advanced functional materials and active pharmaceutical ingredients[1]. Like many alkoxybenzoic acid derivatives, this compound can exhibit complex thermotropic behavior[2]. The presence of the carboxylic acid group facilitates the formation of hydrogen-bonded dimers, creating a rigid molecular core, while the bulky cyclohexenyloxy tail introduces steric flexibility[3]. This structural duality often leads to the formation of liquid crystalline mesophases (e.g., smectic and nematic phases) prior to true isotropic melting.

Differential Scanning Calorimetry (DSC) is the analytical gold standard for quantifying these thermodynamic events[4]. This application note details a rigorous, self-validating DSC protocol to determine the melting point, crystallization temperature, and potential mesophase transitions of 4-(2-Cyclohexenyloxy)benzoic acid.

Scientific Principles & Causality

DSC measures the differential heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program[5].

  • Endothermic Events (Heating): As the crystalline solid absorbs heat, the lattice structure breaks down. For mesogenic compounds, this often occurs in stages: first melting into an ordered smectic phase, then transitioning to a nematic phase, and finally clearing into an isotropic liquid[3]. These transitions appear as endothermic peaks because energy is consumed to overcome intermolecular hydrogen bonding and van der Waals forces.

  • Exothermic Events (Cooling): Upon cooling, the isotropic liquid re-establishes order, releasing latent heat as it transitions back through the mesophases into a crystalline solid[5].

Experimental Protocol

This workflow is designed as a self-validating system, ensuring that thermal history is erased and instrument artifacts are isolated from true sample transitions. The methodology complies with ASTM E794 standards for thermal analysis[4].

Instrument Calibration & Baseline Validation

Causality: Accurate thermodynamic quantification requires precise calibration of the instrument's heat flow and temperature sensors.

  • Temperature/Enthalpy Calibration: Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g) at a heating rate of 10°C/min. Verify that the measured onset temperature is within ±0.1°C of the theoretical value[6].

  • Baseline Validation (Self-Check): Place two empty, matched aluminum pans in the sample and reference sensors. Run the full temperature program (25°C to 200°C). The resulting heat flow drift must be ≤ 100 µW to confirm the absence of sensor contamination[6].

Sample Preparation
  • Accurately weigh 3.0 to 5.0 mg of 4-(2-Cyclohexenyloxy)benzoic acid into a standard aluminum DSC pan.

  • Seal the pan with a crimped lid to ensure optimal thermal contact between the sample and the pan base, minimizing thermal lag.

Thermal Cycling (Heat-Cool-Heat Method)

Causality: The first heating cycle is heavily influenced by the sample's mechanical and thermal history (e.g., crystallization conditions during synthesis). A heat-cool-heat cycle isolates the intrinsic thermodynamic properties.

  • Cycle 1 (Initial Heating): Heat from 25°C to 200°C at 10°C/min under a dry nitrogen purge (50 mL/min). This melts the sample and erases its prior thermal history.

  • Cycle 2 (Cooling): Cool from 200°C to 25°C at 10°C/min. This captures the exothermic crystallization ( Tc​ ) and any monotropic mesophase transitions[3].

  • Cycle 3 (Second Heating): Heat again from 25°C to 200°C at 10°C/min. Record the phase transition temperatures (onset) and enthalpies ( ΔH ) from this cycle for definitive reporting[5].

Data Presentation

The following table summarizes the representative phase transition data typically observed for bulky alkoxybenzoic acid derivatives during the second heating and cooling cycles.

Transition TypePhase ChangeThermal EventExpected Temp. Range (°C)Enthalpy ( ΔH )
Melting ( Tm​ ) Solid SmecticEndothermic90.0 – 105.0High (Primary lattice break)
Mesophase 1 Smectic NematicEndothermic110.0 – 125.0Low (Loss of positional order)
Clearing ( Tc​ ) Nematic IsotropicEndothermic130.0 – 145.0Low (Loss of orientational order)
Crystallization Isotropic SolidExothermic80.0 – 95.0High (Lattice formation)
(Note: Exact temperatures depend on the specific polymorphic form and purity of the CAS 7355-51-3 batch).

Phase Transition Workflow Visualization

DSC_Transitions Solid Solid Phase (Crystalline) Smectic Smectic Phase (Ordered Mesophase) Solid->Smectic Heating (Endo) Tm Smectic->Solid Cooling (Exo) T_cryst Nematic Nematic Phase (Oriented Mesophase) Smectic->Nematic Heating (Endo) T_Sm-N Nematic->Smectic Cooling (Exo) T_N-Sm Isotropic Isotropic Liquid (Disordered) Nematic->Isotropic Heating (Endo) Tc (Clearing) Isotropic->Nematic Cooling (Exo) Tc

Figure 1: Thermotropic phase transition pathways of 4-(2-Cyclohexenyloxy)benzoic acid during DSC.

References

  • Title: 7355-51-3 | 4-(Cyclohex-2-en-1-yloxy)benzoic acid Source: ChemScene URL: 1

  • Title: Induced Smectic-G Phase Through Intermolecular H-Bonding: Part III. Influence of Alkyl Chain Length of p-n-Alkoxybenzoic Acids on Thermal and Phase Behaviour Source: Taylor & Francis URL: 2

  • Title: Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid Source: PubMed Central URL: 3

  • Title: E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL: 4

  • Title: Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 Source: Intertek URL: 5

  • Title: Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing Source: Zeal Instruments URL: 6

Sources

Application

Advanced Polarized Optical Microscopy (POM) Protocols for Liquid Crystal Texture Identification

Introduction & Mechanistic Causality Polarized Optical Microscopy (POM) is the foundational analytical technique for identifying and characterizing liquid crystal (LC) mesophases. Liquid crystals represent a unique state...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Polarized Optical Microscopy (POM) is the foundational analytical technique for identifying and characterizing liquid crystal (LC) mesophases. Liquid crystals represent a unique state of matter that flows like a liquid but retains the long-range orientational (and sometimes positional) order of a solid crystal[1].

The diagnostic power of POM relies on the physical principle of birefringence (optical anisotropy). Isotropic materials—such as standard liquids, unstressed glasses, and cubic crystals—possess a single refractive index. When placed between two polarizing filters crossed at 90° (the polarizer and the analyzer), they do not alter the polarization state of the light, resulting in a completely dark field of view[2].

In contrast, anisotropic liquid crystals possess two distinct refractive indices (ordinary, no​ , and extraordinary, ne​ ). When plane-polarized light enters a birefringent LC, it splits into two orthogonal wavefronts traveling at different velocities. This velocity difference generates a phase shift, or retardation [3]. Upon exiting the sample, the recombined light possesses an altered elliptical polarization state, allowing a portion of the light to pass through the analyzer. The resulting high-contrast interference colors and topological defect patterns—known as textures —are unique macroscopic signatures of the underlying molecular arrangement[4],[1].

Classification and Diagnostic Textures of LC Mesophases

Liquid crystals are broadly categorized by the thermodynamic drivers of their phase transitions: temperature (thermotropic ) or solvent concentration (lyotropic ).

Thermotropic Liquid Crystals

Driven by thermal energy, these phases are widely used in electro-optic materials and displays[1].

  • Nematic Phase (N): The simplest mesophase, possessing only 1D orientational order (a 3D liquid)[5]. Under POM, nematics typically exhibit a Schlieren texture . This texture is characterized by dark extinction brushes meeting at point singularities (topological defects). Causality dictates that these defects will only ever display 2 or 4 brushes, corresponding to the continuous rotation of the director field[6]. Thread-like lines (nematic threads) are also common.

  • Smectic Phases (Sm): Possess both orientational and 1D positional order, forming layered structures[5].

    • Smectic A (SmA): Molecules are orthogonal to the layer plane. The layers easily bend to form Dupin cyclides, appearing under POM as focal conic fan textures or elongated batonnets [7].

    • Smectic C (SmC): Molecules are tilted within the layers. This reduced symmetry results in broken focal conic or Schlieren textures (exclusively displaying 4-brush singularities)[6].

  • Cholesteric (Chiral Nematic) Phase: Features a spontaneous helical twist of the director field. When the helical axis is parallel to the glass substrate, it forms a fingerprint texture , where the distance between repeating lines equals half the helical pitch. When perpendicular, it forms a planar texture with characteristic oily streaks[8].

Lyotropic Liquid Crystals (LLCs)

Formed by the self-assembly of amphiphilic molecules (lipids/surfactants) in a solvent (usually water). LLCs are highly relevant to pharmaceutical scientists designing lipid nanoparticles (LNPs) and advanced drug delivery systems[9].

  • Lamellar Phase ( Lα​ ): Consists of alternating lipid bilayers and water channels. It typically displays Maltese crosses or oily streaks under POM[10],[11].

  • Hexagonal Phase ( HI​ / HII​ ): Composed of cylindrical micelles packed in a 2D hexagonal lattice. It exhibits distinct fan-like or non-geometric textures [10].

  • Cubic Phase ( VI​ / VII​ ): Consists of bicontinuous lipid bilayers forming complex 3D cubic networks (e.g., Pn3m, Ia3d). Because of their 3D cubic symmetry, these phases are optically isotropic. They appear completely dark under POM [12]. Note: While Small-Angle X-ray Scattering (SAXS) is required to definitively resolve cubic structures, POM is the critical first step to confirm the absence of birefringence, ruling out lamellar or hexagonal contamination[12].

Applications in Drug Development

For drug development professionals, identifying lyotropic mesophases is a critical Quality Assurance (QA) step. LLCs such as cubosomes and hexosomes are versatile delivery vectors capable of encapsulating hydrophobic, hydrophilic, and amphiphilic active pharmaceutical ingredients (APIs)[9].

The highly ordered internal nanostructures of these lipid-based LLCs provide diffusion-controlled, sustained drug release[13]. Furthermore, they protect sensitive biologics from harsh gastrointestinal environments and significantly enhance oral bioavailability via intestinal lymphatic transport[9]. POM allows formulators to rapidly verify that a lipid formulation has successfully self-assembled into the desired mesophase prior to in vivo administration.

Quantitative Data Summary

MesophaseOrder DimensionalityOptical Behavior (POM)Characteristic TexturesPrimary Application / Relevance
Nematic 1D Orientational, 3D LiquidBirefringentSchlieren (2 or 4 brushes), ThreadsLCD displays, electro-optics[5]
Smectic A/C 1D Positional, OrientationalBirefringentFocal conic fan, BatonnetsAdvanced displays, sensors[7]
Cholesteric Helical OrientationalBirefringentFingerprint, Planar (Oily streaks)Photonic elastomers[8]
Lyotropic Lamellar 1D Positional (Bilayers)BirefringentMaltese crosses, Oily streaksTransdermal pharmacogels[11]
Lyotropic Hexagonal 2D Positional (Cylinders)BirefringentFan-like, Non-geometricSustained release (Hexosomes)[13]
Lyotropic Cubic 3D Positional (Bicontinuous)Isotropic (Dark)None (Requires SAXS)Lymphatic transport (Cubosomes)[9]

Workflow Visualization

POM_Workflow Start Sample Preparation (Slide/Coverslip + Hot Stage) Setup POM Setup (Crossed Polarizers at 90°) Start->Setup Observe Optical Observation (Rotate Stage 360°) Setup->Observe Birefringent Intensity Modulates (Anisotropic Phase) Observe->Birefringent Phase Retardation (Birefringence) Dark Remains Dark (Isotropic Phase) Observe->Dark No Retardation (Isotropic) Nematic Nematic Phase (Schlieren / Threads) Birefringent->Nematic Smectic Smectic Phase (Focal Conic / Fan) Birefringent->Smectic Cholesteric Cholesteric Phase (Fingerprint / Planar) Birefringent->Cholesteric HexLam Lyotropic Hexagonal/Lamellar (Fan-like / Maltese Crosses) Birefringent->HexLam Cubic Cubic Phase or True Liquid (Requires SAXS to differentiate) Dark->Cubic

Workflow for Liquid Crystal Texture Identification using Polarized Optical Microscopy (POM).

Self-Validating Experimental Protocol: POM Texture Analysis

This protocol is designed as a self-validating system, ensuring that optical artifacts are not misinterpreted as true liquid crystalline phases.

Phase 1: Optical System Calibration
  • Koehler Illumination Setup: Center and focus the light source condenser.

    • Causality: This guarantees uniform illumination across the focal plane, preventing artifactual intensity gradients that could be mistaken for phase boundaries.

  • Crossed Polarizers Alignment: Insert the polarizer (below the stage) and the analyzer (above the objective). Rotate the analyzer until the field of view achieves maximum extinction (complete darkness).

    • Causality: At exactly 90°, only light that has been depolarized (retarded) by an anisotropic sample will pass through the analyzer[1],[3].

Phase 2: Sample Preparation
  • Thermotropic LCs: Place 1–2 mg of the sample on a pre-cleaned glass slide and cover with a coverslip.

    • Critical Validation: Do not apply excessive mechanical pressure. Pressure induces stress birefringence in the glass, leading to false-positive light transmission[3].

  • Lyotropic LCs (Drug Formulations): Pipette 10 µL of the lipid-water mesophase onto the slide. Immediately seal the edges of the coverslip with vacuum grease or epoxy.

    • Causality: Lyotropic phases are highly sensitive to solvent concentration. Water evaporation during observation will induce unintended phase transitions (e.g., Lamellar Hexagonal Solid crystal)[1],[12].

Phase 3: Observation and Validation
  • Thermal Cycling (For Thermotropics): Place the slide on a calibrated hot stage. Heat the sample past its clearing point (into the dark, isotropic liquid state), then cool it slowly (e.g., 1–2 °C/min).

    • Causality: Slow cooling provides the thermodynamic time required for the director field to organize into recognizable, macroscopic defect domains, avoiding a kinetically trapped, unreadable glassy state[14].

  • The 360° Rotation Test (Self-Validation): Rotate the microscope stage continuously.

    • True Birefringence (LC Phase): The texture's intensity will modulate, reaching maximum brightness at 45° relative to the polarizer axes and extinguishing (turning dark) at 0° and 90°[3].

    • False Positive (Artifact): If the sample remains uniformly bright during rotation, the light transmission is likely due to light scattering or stress in the glass, not true optical anisotropy.

  • Optical Sign Determination: Insert a first-order retardation plate (e.g., a 530 nm full-wave red plate) into the optical path at a 45° angle.

    • Causality: The wave plate adds a known uniform phase shift. If the sample's extraordinary wavefront is parallel to the plate's slow axis, the retardations add together (shifting interference colors to higher orders, e.g., blue). If perpendicular, they subtract (shifting to lower orders, e.g., yellow). This definitively determines whether the LC is optically positive or negative[15],[1].

References

  • Title: What is Polarized Light Microscopy Used For? | Source: AZoOptics | URL: Link

  • Title: Applications of Polarized Light Microscopy | Source: AZoLifeSciences | URL: Link

  • Title: 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy | Source: Chemistry LibreTexts | URL: Link

  • Title: Liquid Crystals: An Approach in Drug Delivery | Source: Indian Journal of Pharmaceutical Sciences | URL: Link

  • Title: A Review On Lyotropic Liquid Crystals And Its Potential Applications | Source: ResearchGate | URL: Link

  • Title: Oral Drug Delivery via Intestinal Lymphatic Transport Utilizing Lipid-Based Lyotropic Liquid Crystals | Source: PMC | URL: Link

  • Title: Thermal and Optical Characterization of Polymer-Dispersed Liquid Crystals | Source: SciSpace | URL: Link

  • Title: Chiral hydroxypropyl cellulose and nanocellulose liquid crystal structural and phase behavior elucidation and their photonic elastomer advanced manufacturing – A Review | Source: BioResources | URL: Link

  • Title: Optical Microscopy Studies of Liquid Crystals | Source: ResearchGate | URL: Link

  • Title: Polarized Light Microscopy | Source: Nikon's MicroscopyU | URL: Link

  • Title: Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces | Source: PMC | URL: Link

  • Title: Liquid crystalline Pluronic 105 pharmacogels as drug delivery systems: preparation, characterization, and in vitro transdermal release | Source: Taylor & Francis | URL: Link

  • Title: Shear Rheology of Lyotropic Liquid Crystals: A Case Study | Source: ACS Publications | URL: Link

  • Title: Distinguishing the Focal-Conic Fan Texture of Smectic A from the Focal-Conic Fan Texture of Smectic B | Source: MDPI | URL: Link

  • Title: Full article: Liquid crystal textures: an overview | Source: Taylor & Francis | URL: Link

Sources

Method

Formulation of liquid crystal mixtures with benzoic acid derivatives

Application Note: Formulation and Characterization of Hydrogen-Bonded Liquid Crystal Mixtures Using Benzoic Acid Derivatives Introduction and Mechanistic Overview The rational design of supramolecular soft matter heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Hydrogen-Bonded Liquid Crystal Mixtures Using Benzoic Acid Derivatives

Introduction and Mechanistic Overview

The rational design of supramolecular soft matter heavily relies on the predictable self-assembly of organic molecules. Benzoic acid derivatives are foundational building blocks in this domain because they readily dimerize through intermolecular hydrogen bonding. This dimerization leads to the formation of extended, rigid, supramolecular mesogenic species capable of exhibiting thermotropic liquid crystalline (LC) phases, such as nematic and smectic states[1].

In advanced electro-optical applications, the physical properties of these liquid crystals—such as dielectric anisotropy, birefringence, and elastic constants—must be precisely tuned. This is achieved by formulating hydrogen-bonded liquid crystals (HBLCs) with specific dopants or complementary hydrogen-bond acceptors. For instance, co-crystallizing 4-alkoxybenzoic acids with basic nitrogen acceptors like 4,4′-bipyridyl or (E)-1,2-di(pyridin-4-yl)ethene yields highly stable 2:1 complexes that exhibit wide-temperature nematic phases[2][3]. Furthermore, the introduction of fluorinated benzoic acids (e.g., 2-fluoro-4-nitrobenzoic acid) into the LC mixture significantly increases the molecular dipole moment. This structural modification enhances dielectric permittivity and DC conductivity, effectively lowering the operational threshold voltage required for switching in LC devices[4][5].

Logical Workflow of HBLC Formulation

HBLC_Workflow A Benzoic Acid Derivatives (e.g., 4-Alkoxybenzoic Acid) C Intermolecular H-Bonding (Dimerization/Complexation) A->C B H-Bond Acceptors/Dopants (e.g., 4,4'-Bipyridyl, Fluorinated BAs) B->C D Supramolecular Mesophase (Nematic / Smectic) C->D Self-Assembly E Characterization (DSC, POM, FTIR) D->E Validation F Electro-Optical Application (Tunable Lenses, Displays) E->F Integration

Workflow for formulating and validating hydrogen-bonded liquid crystals.

Materials and Reagents

  • Proton Donors: 4-n-alkoxybenzoic acids (e.g., 4-methoxybenzoic acid, 4-ethoxybenzoic acid).

  • Proton Acceptors: (E)-1,2-di(pyridin-4-yl)ethene, 4,4′-bipyridyl.

  • Functional Dopants: 4-alkoxy-3-fluorobenzoic acid, 2-fluoro-4-nitrobenzoic acid (FNBA).

  • Solvents: HPLC-grade Ethanol, Tetrahydrofuran (THF).

Experimental Protocols

Protocol A: Solvent-Assisted Co-Crystallization of Supramolecular LCs

This protocol is designed to ensure homogeneous molecular distribution before hydrogen bonds lock the mesogens into their supramolecular architecture.

  • Stoichiometric Calculation: Weigh the 4-alkoxybenzoic acid and the pyridine-derivative acceptor in an exact 2:1 molar ratio.

    • Causality: The 2:1 ratio is strictly required to satisfy the hydrogen-bonding valency (two carboxylic acid donors to two basic nitrogen acceptors). This forms a pseudo-symmetric, linear mesogenic unit essential for calamitic (rod-like) liquid crystal phases[3].

  • Dissolution: Dissolve both components in a minimal volume of boiling ethanol (e.g., 150 mL for ~200 mg of total mass)[3].

  • Controlled Evaporation: Allow the solution to evaporate slowly at room temperature.

    • Causality: Rapid precipitation traps molecules in amorphous kinetic states. Slow evaporation provides the thermodynamic conditions necessary for highly ordered O—H⋯N hydrogen bonds to form, yielding pristine co-crystals[2].

  • Vacuum Drying: Dry the resulting co-crystals under a vacuum (10⁻² Torr) at 40 °C for 24 hours.

    • Causality: Residual solvent acts as a plasticizing impurity, which artificially depresses the isotropic phase transition temperature and disrupts phase stability.

Protocol B: Melt-Mixing for Fluorinated HBLC Mixtures
  • Combination: Combine the fluorinated benzoic acid (e.g., FNBA) and the alkoxybenzoic acid derivative in a glass vial.

  • Thermal Mixing: Heat the mixture to 10 °C above the clearing point (isotropic phase) of the highest-melting component while stirring continuously.

    • Causality: Heating into the isotropic phase ensures the complete disruption of existing homodimers. This allows heterodimers to form upon cooling, driven by the thermodynamic preference for stronger donor-acceptor interactions[1].

  • Annealing: Cool the mixture at a controlled rate (1 °C/min) to room temperature to establish the smectic or nematic mesophase.

Protocol C: Self-Validating Characterization Workflow
  • Fourier Transform Infrared Spectroscopy (FTIR): Measure the solid-state FTIR of the formulated mixture.

    • Validation: A shift in the broad ν(O–H) band (2700–3300 cm⁻¹) and the sharp ν(C=O) band (e.g., ~1680–1700 cm⁻¹) definitively proves the formation of the hydrogen-bonded complex, differentiating it from a mere physical mixture[1][4].

  • Differential Scanning Calorimetry (DSC): Run samples at a heating/cooling rate of 10 K min⁻¹[2].

    • Validation: DSC quantifies the phase transition temperatures and enthalpies, defining the exact thermal boundaries where the material can be utilized in devices.

  • Polarized Optical Microscopy (POM): Place the sample between two glass slides on a hot stage. Heat to the isotropic phase and cool slowly.

    • Validation: The observation of specific optical textures—such as a Schlieren texture for the nematic phase or a focal conic texture for the Smectic A phase—directly confirms the long-range orientational order of the LC phase[4].

Quantitative Data: Phase Transition Thermodynamics

The table below summarizes the thermal behavior of 4-alkoxybenzoic acid co-crystals formulated with (E)-1,2-di(pyridin-4-yl)ethene in a 2:1 ratio. The data illustrates how extending the alkoxy chain alters the enthalpy and temperature of the mesophase transitions.

Table 1: Phase Transition Temperatures and Enthalpies of 4-Alkoxybenzoic Acid Co-Crystals[2]

Compound Formulation (2:1 Ratio)Phase TransitionTemperature (K)Enthalpy (kJ mol⁻¹)
4-Methoxybenzoic acid complex Crystal → Nematic (K → N)439.060.0
4-Methoxybenzoic acid complex Nematic → Isotropic (N → I)457.34.0
4-Ethoxybenzoic acid complex Crystal → Nematic (K → N)432.666.6
4-Ethoxybenzoic acid complex Nematic → Isotropic (N → I)461.06.8

References

  • Crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alkoxybenzoic acids: 4-methoxybenzoic acid–(E)
  • New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity Source: MDPI URL
  • Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids Source: Taylor & Francis / Molecular Crystals and Liquid Crystals URL
  • Source: National Institutes of Health (NIH)
  • Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids Source: IUCr Journals URL

Sources

Application

Protocol for measuring dielectric anisotropy in liquid crystals

Advanced Protocol for the Measurement of Dielectric Anisotropy ( Δϵ ) in Nematic Liquid Crystals Executive Summary & Theoretical Framework Dielectric anisotropy ( Δϵ ) is a fundamental physicochemical parameter of nemati...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Measurement of Dielectric Anisotropy ( Δϵ ) in Nematic Liquid Crystals

Executive Summary & Theoretical Framework

Dielectric anisotropy ( Δϵ ) is a fundamental physicochemical parameter of nematic liquid crystals (NLCs) that dictates their electro-optic response, threshold voltage, and behavior in external fields. While traditionally critical for display technologies and photonics, measuring Δϵ is increasingly relevant for formulation scientists and drug development professionals engineering liquid crystalline nanoparticles (e.g., cubosomes or hexosomes) where external electric fields are used to control drug release or structural orientation.

Dielectric anisotropy is defined mathematically as the difference between the parallel and perpendicular permittivity relative to the nematic director ( n ):

Δϵ=ϵ∥​−ϵ⊥​

To isolate these two variables, the liquid crystal must be perfectly and uniformly aligned. This protocol utilizes two distinct Indium Tin Oxide (ITO) cell configurations coated with specific polyimide alignment layers[1]:

  • Homeotropic Cells: The polyimide induces vertical alignment ( n is perpendicular to the substrates). When an electric field ( E ) is applied across the cell, E∥n , allowing the direct measurement of ϵ∥​ [2].

  • Planar (Homogeneous) Cells: The polyimide induces horizontal alignment ( n is parallel to the substrates). The applied field is E⊥n , yielding ϵ⊥​ [3].

Causality & The Fréedericksz Constraint

A critical pitfall in dielectric characterization is field-induced director reorientation (the Fréedericksz transition). If a planar cell containing a positive Δϵ material is probed with an AC voltage exceeding its threshold voltage ( Vth​ ), the molecules will tilt towards the electric field, artificially inflating the measured ϵ⊥​ . To ensure strict scientific integrity, the LCR meter's probing voltage must be kept in the sub-threshold regime (typically 0.1 V to 0.2 V rms)[3][4].

Experimental Workflow

G A Empty Cell Calibration Measure C_0 B Capillary Filling (Isotropic Phase > T_NI) A->B C Homeotropic Cell (n || E) B->C Vertical Polyimide D Planar Cell (n ⊥ E) B->D Planar Polyimide E LCR Measurement (V_probe < V_th) C->E D->E F Extract ε_parallel E->F G Extract ε_perpendicular E->G H Calculate Δε (Δε = ε_parallel - ε_perpendicular) F->H G->H

Fig 1: Experimental workflow for LC dielectric anisotropy measurement and capacitance extraction.

Materials and Equipment

  • Precision LCR Meter: Agilent 4284A, Keysight E4980A, or equivalent (capable of 20 Hz to 1 MHz sweeps)[3].

  • Test Cells: ITO-coated glass cells with polyimide alignment layers (Planar and Homeotropic). Standard cell gap ( d ) is typically 5 µm to 10 µm[2].

  • Thermal Control: Precision hot-stage (e.g., Linkam) with 0.1°C resolution.

  • Validation Equipment: Polarized Optical Microscope (POM) with crossed polarizers.

Self-Validating Protocol

Phase I: Cell Calibration (Empty Cell Measurement)

Causality: The relative permittivity is calculated via ϵr​=Cfilled​/Cempty​ . Measuring the exact empty cell capacitance ( C0​ ) accounts for parasitic capacitances and exact cell gap variations.

  • Clean the exterior of the ITO-coated planar and homeotropic cells.

  • Connect the empty cells to the LCR meter using shielded Kelvin clips to minimize lead inductance.

  • Measure the empty cell capacitance ( C0,∥​ for homeotropic, C0,⊥​ for planar) at the target frequency (e.g., 1 kHz) and a low probing voltage (0.1 V rms)[4].

Phase II: Isotropic Capillary Filling

Causality: Filling the cell while the LC is in its nematic phase induces flow-alignment defects and shear stress. Heating above the nematic-isotropic transition temperature ( TNI​ ) ensures uniform capillary action and a defect-free monodomain upon cooling.

  • Heat the LC sample and the empty cells on a precision hotplate to 5–10°C above the material's TNI​ [1].

  • Dispense a micro-droplet of the isotropic LC at the cell opening. Allow capillary forces to draw the fluid in uniformly.

  • Slowly cool the cells back to the target measurement temperature (e.g., 20°C) at a controlled rate (e.g., -1°C/min) to anneal the alignment.

Phase III: Optical Self-Validation (POM)

Trustworthiness Check: A dielectric measurement is only as valid as the molecular alignment within the cell.

  • Place the filled cells under a POM with crossed polarizers.

  • Homeotropic Validation: The cell must appear completely dark (pseudoisotropic) regardless of stage rotation. Any light leakage indicates a tilt angle deviation.

  • Planar Validation: The cell should exhibit maximum brightness at 45° to the polarizers and complete extinction when aligned parallel to either polarizer. Schlieren textures or disclination lines invalidate the cell[1].

Phase IV: Impedance Measurement and Extraction
  • Connect the optically validated cells to the LCR meter.

  • Voltage Sweep Validation: Perform a quick voltage sweep from 0.05 V to 1.0 V rms. Identify the low-voltage plateau where capacitance is strictly independent of voltage. Set your measurement voltage within this plateau (e.g., 0.1 V rms) to prevent Fréedericksz reorientation[4].

  • Record the capacitance of the homeotropic cell ( C∥​ ) and planar cell ( C⊥​ ) across the desired frequency range (e.g., 1 kHz to 100 kHz).

  • Calculate the relative permittivities:

    ϵ∥​=C0,∥​C∥​​andϵ⊥​=C0,⊥​C⊥​​
  • Compute the dielectric anisotropy: Δϵ=ϵ∥​−ϵ⊥​ .

Quantitative Data Summary

The dielectric response of liquid crystals is highly dependent on molecular structure and probing frequency. Standard nematics (like 5CB and E7) exhibit stable positive anisotropy at low frequencies[2]. However, highly dispersive "dual-frequency" materials (like MLC2048) exhibit a sign reversal in Δϵ at higher frequencies due to the relaxation of the parallel permittivity component[4].

Liquid Crystal MaterialProbing FrequencyTemp (°C)Parallel Permittivity ( ϵ∥​ )Perpendicular Permittivity ( ϵ⊥​ )Dielectric Anisotropy ( Δϵ )Behavioral Classification
E7 1 kHz20~19.00~5.20+13.80 Positive Anisotropy
5CB 1 kHz2518.507.00+11.50 Positive Anisotropy
MLC2048 1 kHz2011.478.51+2.96 Dual-Frequency (Low- f regime)
MLC2048 30 kHz205.508.44-2.94 Dual-Frequency (High- f regime)

(Note: Data for MLC2048 is sourced directly from frequency-controlled dielectrophoresis studies demonstrating its dual-frequency capabilities[4].)

References

  • [3] Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases - Chin. Phys. B. Institute of Physics, Chinese Academy of Sciences. Available at:

  • [1] Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. National Center for Biotechnology Information (PMC). Available at:

  • [4] Frequency-controlled dielectrophoresis-driven wetting of nematic liquid crystals. Nottingham Trent University (IRep). Available at:

  • [2] Dopant Effect and Cell-Configuration-Dependent Dielectric Properties of Nematic Liquid Crystals. SciSpace. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(2-Cyclohexenyloxy)benzoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Cyclohexenyloxy)benzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols to maximize yield.

Synthesis Workflow & Troubleshooting Nodes

The synthesis of 4-(2-Cyclohexenyloxy)benzoic acid typically requires a two-step approach: the formation of the ether linkage followed by the deprotection of the carboxylic acid. Below is the workflow detailing the two primary synthetic strategies—Williamson Etherification and the Mitsunobu Reaction—along with their respective troubleshooting nodes.

SynthesisWorkflow Start Starting Material: Methyl 4-hydroxybenzoate Will_Rxn Williamson Etherification (+ 3-Bromocyclohexene) Start->Will_Rxn Pathway A Mits_Rxn Mitsunobu Reaction (+ 2-Cyclohexen-1-ol) Start->Mits_Rxn Pathway B Will_Issue Troubleshooting: Elimination to Diene Will_Rxn->Will_Issue Intermediate Intermediate: Methyl 4-(2-cyclohexenyloxy)benzoate Will_Rxn->Intermediate Mits_Issue Troubleshooting: TPPO Separation Mits_Rxn->Mits_Issue Mits_Rxn->Intermediate Sap_Rxn Saponification (NaOH, MeOH/H2O) Intermediate->Sap_Rxn Product Final Product: 4-(2-Cyclohexenyloxy)benzoic acid Sap_Rxn->Product

Fig 1. Synthetic pathways for 4-(2-Cyclohexenyloxy)benzoic acid and common troubleshooting nodes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I getting poor yields when reacting 4-hydroxybenzoic acid directly with 3-bromocyclohexene? Causality: The carboxylic acid moiety (pKa ~4.5) is significantly more acidic than the phenolic hydroxyl group (pKa ~10). Under basic conditions, the carboxylate anion forms preferentially. If the carboxylic acid is not protected, it acts as a competitive nucleophile, leading to esterification rather than the desired etherification[1]. Solution: Always use an ester-protected starting material, such as methyl 4-hydroxybenzoate, to ensure the phenoxide is the sole nucleophile. The ester can be easily hydrolyzed in a subsequent step.

Q2: During the Williamson ether synthesis using 3-bromocyclohexene, I observe a major non-polar byproduct and low product yield. What is happening? Causality: 3-Bromocyclohexene is a secondary allylic halide. Under basic conditions, especially at elevated temperatures or with strong bases (like NaH or NaOH), the E2 elimination pathway outcompetes the SN2 substitution pathway. This yields 1,3-cyclohexadiene as a volatile byproduct and destroys your electrophile. Solution: Use a milder base such as K 2​ CO 3​ and a polar aprotic solvent (e.g., DMF or Acetone) at moderate temperatures (40–50 °C) to favor the SN2 pathway over elimination.

Q3: I switched to the Mitsunobu reaction to avoid allylic elimination, but I am struggling to separate the product from triphenylphosphine oxide (TPPO). How can I improve purification? Causality: TPPO is a highly crystalline byproduct of the Mitsunobu reaction that often co-elutes with moderately polar aromatic ethers during standard silica gel chromatography, complicating the isolation of the target methyl 4-(2-cyclohexenyloxy)benzoate[2]. Solution: Leverage the differential solubility of TPPO. After concentrating the reaction mixture, resuspend the crude residue in cold diethyl ether or a hexane/ether mixture. TPPO is largely insoluble in cold non-polar solvents and will precipitate, allowing you to filter it off before loading the filtrate onto a chromatography column.

Q4: Can continuous flow chemistry improve the yield and purity of 4-hydroxybenzoic acid alkylations? Causality: Yes. Batch solvolysis and alkylation of 4-hydroxybenzoic acid derivatives often suffer from poor heat transfer, leading to localized hot spots that promote thermal degradation and over-alkylation (e.g., Friedel-Crafts C-alkylation). Continuous flow systems provide precise control over residence time and superior heat transfer, which minimizes these competing side reactions and enhances overall space-time yield[3].

Quantitative Method Comparison

To help you select the optimal synthetic route, the following table summarizes the quantitative data and operational parameters for the two primary etherification methods.

ParameterPathway A: Williamson Ether SynthesisPathway B: Mitsunobu Reaction
Reagents Methyl 4-hydroxybenzoate, 3-Bromocyclohexene, K 2​ CO 3​ Methyl 4-hydroxybenzoate, 2-Cyclohexen-1-ol, PPh 3​ , DIAD
Typical Yield 60 - 75%75 - 90%
Major Byproducts 1,3-Cyclohexadiene (Elimination)Triphenylphosphine oxide (TPPO), Hydrazinedicarboxylate
Reaction Temperature 40 - 50 °C0 °C warming to Room Temperature
Atom Economy HighLow (Generates massive stoichiometric waste)
Scalability Excellent (Cost-effective for scale-up)Moderate (High reagent costs and TPPO removal at scale)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the success of each step before proceeding.

Protocol A: Williamson Etherification (Pathway A)
  • Preparation: In an oven-dried round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF.

  • Deprotonation: Add finely powdered anhydrous K 2​ CO 3​ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add 3-bromocyclohexene (1.2 eq, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 50 °C and stir for 6-8 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (UV active, lower Rf​ ) should disappear, replaced by a higher Rf​ product spot. If the reaction stalls, verify the dryness of your K 2​ CO 3​ .

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove DMF, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

Protocol B: Mitsunobu Reaction (Pathway B)
  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol), 2-cyclohexen-1-ol (1.1 eq, 11 mmol), and triphenylphosphine (1.2 eq, 12 mmol) in 30 mL of anhydrous THF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: Concentrate the THF under vacuum and resuspend the oily residue in 20 mL of cold diethyl ether. The immediate appearance of a dense white precipitate (TPPO) confirms the successful turnover of the PPh 3​ reagent.

  • Workup: Filter the white precipitate through a Celite pad. Concentrate the filtrate and purify the crude intermediate via silica gel flash chromatography.

Protocol C: Saponification (Final Deprotection)
  • Preparation: Dissolve the purified intermediate (methyl 4-(2-cyclohexenyloxy)benzoate) in a 3:1 mixture of THF and Methanol (0.2 M concentration).

  • Hydrolysis: Add 2.0 M aqueous NaOH (3.0 eq). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: Check the reaction via TLC. The complete disappearance of the high Rf​ ester spot indicates successful hydrolysis.

  • Precipitation: Concentrate the mixture slightly to remove organic solvents. Cool the aqueous layer to 0 °C and slowly acidify with 1.0 M HCl until the pH reaches ~3.

  • Isolation: A dense white precipitate of 4-(2-Cyclohexenyloxy)benzoic acid will form. Filter the solid, wash with ice-cold water, and dry under high vacuum. Note: If no precipitate forms at pH 3, the ester was not fully hydrolyzed.

References

  • Touge, T., et al. "Continuous Flow Synthesis of Propofol". PMC - NIH. URL:[Link]

  • Haas, M., et al. "Synthesis of d-Galactose-Substituted Acylsilanes and Acylgermanes". PMC - NIH. URL:[Link]

Sources

Optimization

Troubleshooting Williamson etherification side reactions

A Senior Application Scientist's Guide to Troubleshooting Side Reactions Welcome to the technical support center for the Williamson ether synthesis. As a cornerstone of organic synthesis for preparing both symmetrical an...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Side Reactions

Welcome to the technical support center for the Williamson ether synthesis. As a cornerstone of organic synthesis for preparing both symmetrical and asymmetrical ethers, its successful execution is paramount in research and development.[1][2][3] However, the reaction's deceptive simplicity often masks a competitive interplay between the desired Sₙ2 pathway and various side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard textbook procedures to offer in-depth, field-tested insights into diagnosing and resolving the common issues that can compromise your yields and purity. Here, we will explore the causality behind experimental choices, empowering you to not just follow a protocol, but to understand and control your reaction.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems encountered during the Williamson etherification in a direct question-and-answer format.

Question 1: My reaction yield is very low or has failed completely. What are the primary causes and how can I fix it?

Answer: A low or non-existent yield of the desired ether is a common, multi-faceted problem. The root cause typically lies in one of four areas: inefficient alkoxide formation, a suppressed nucleophile, an unreactive electrophile, or suboptimal reaction conditions.

Causality Analysis:

The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide nucleophile attacks an alkyl electrophile.[4][5][6] For this to occur efficiently, the alkoxide must be generated in a high concentration and remain a potent, available nucleophile.

  • Inefficient Alkoxide Generation: The alcohol starting material must be fully deprotonated. If the base is too weak or is neutralized by contaminants (like water), the concentration of the nucleophilic alkoxide will be too low for the reaction to proceed effectively.[7]

  • Suppressed Nucleophilicity: The "naked" alkoxide anion is a strong nucleophile. However, protic solvents (e.g., ethanol, water) can form a solvent shell around the anion through hydrogen bonding. This solvation shell stabilizes the alkoxide, reducing its energy and making it less reactive, thereby slowing down the reaction rate.[4][8]

  • Unreactive Electrophile: The Sₙ2 reaction is highly sensitive to the leaving group's ability and steric hindrance at the electrophilic carbon.[6][9] A poor leaving group or a sterically crowded reaction site will dramatically impede the reaction.

  • Suboptimal Conditions: Like most reactions, the Williamson synthesis requires adequate time and temperature to proceed to completion. Typical reaction times range from 1-8 hours at 50-100 °C.[4]

Solutions & Protocols:

To address low yields, a systematic review of your setup is necessary.

Workflow for Diagnosing Low Yields

G start Low or No Product Yield check_base 1. Review Base & Alkoxide Formation start->check_base check_solvent 2. Analyze Solvent Choice check_base->check_solvent Base is appropriate (e.g., NaH for alcohol) sub_base Is base strong enough (e.g., NaH)? Are conditions anhydrous? check_base->sub_base check_halide 3. Evaluate Alkylating Agent check_solvent->check_halide Solvent is polar aprotic (e.g., DMF, THF) sub_solvent Is solvent polar aprotic? Protic solvents (e.g., EtOH) reduce nucleophilicity. check_solvent->sub_solvent check_conditions 4. Optimize Reaction Conditions check_halide->check_conditions Agent is primary with a good leaving group (I, Br, OTs) sub_halide Is it a primary halide/tosylate? Is the leaving group good (I > Br > Cl)? check_halide->sub_halide sub_conditions Increase temp (50-100°C)? Increase reaction time (1-8h)? Consider a phase-transfer catalyst? check_conditions->sub_conditions

Caption: A systematic workflow for troubleshooting low-yield Williamson ether synthesis reactions.

Table 1: Base Selection Guide

BasepKa (Conjugate Acid)Typical SubstrateNotes
Sodium Hydride (NaH) ~35Alcohols (Primary, Secondary)An excellent, non-nucleophilic, and irreversible base. Requires an inert atmosphere and anhydrous solvent.[6][10]
Potassium Hydride (KH) ~35AlcoholsMore reactive than NaH, but otherwise similar in application.
Potassium Carbonate (K₂CO₃) ~10.3Phenols, more acidic alcoholsA weaker, easier-to-handle base suitable for deprotonating more acidic substrates like phenols.[11]
Sodium Hydroxide (NaOH) ~15.7PhenolsCan be used, often in phase-transfer catalysis systems. Less effective for simple alcohols.[1]

Table 2: Solvent Selection Guide

Solvent ClassExamplesEffect on Williamson SynthesisRationale
Polar Aprotic DMF, DMSO, Acetonitrile, THFStrongly Favors Reaction Solvates the cation (e.g., Na⁺) but not the alkoxide anion, leaving a "naked," highly reactive nucleophile.[8][9]
Polar Protic Water, Ethanol, MethanolStrongly Disfavors Reaction Solvates and stabilizes the alkoxide anion via hydrogen bonding, reducing its nucleophilicity. Can also act as a competing nucleophile.[8]
Apolar Toluene, HexaneSlows Reaction Poor solubility of the ionic alkoxide salt often leads to a slow, heterogeneous reaction.
Question 2: My reaction produced a significant amount of an alkene byproduct. How can I prevent this?

Answer: The formation of an alkene is the most common side reaction and a clear indicator that the base-catalyzed E2 elimination pathway is competing with, or even dominating, the desired Sₙ2 substitution.[1][4][5] This is governed almost entirely by the structure of your reactants.

Causality Analysis: The Sₙ2 vs. E2 Competition

The alkoxide is not only a nucleophile but also a strong base.

  • Sₙ2 (Substitution): The alkoxide attacks the electrophilic carbon atom, displacing the leaving group to form an ether. This is favored by unhindered electrophiles.

  • E2 (Elimination): The alkoxide attacks an adjacent proton (a beta-hydrogen). This is favored by sterically hindered electrophiles where the electrophilic carbon is inaccessible.[9][12]

Key Factors Favoring Elimination:

  • Steric Hindrance of the Alkylating Agent: This is the single most critical factor. The Sₙ2 reaction rate decreases dramatically from primary > secondary >> tertiary alkyl halides. For tertiary halides, elimination is almost exclusively observed.[2][3][6] Secondary halides often give a mixture of products.[6][12]

  • High Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[8][9][12]

  • Sterically Bulky Base/Alkoxide: A bulky alkoxide (e.g., potassium tert-butoxide) will have more difficulty accessing a hindered carbon and will preferentially act as a base, abstracting a more accessible proton.[1][4]

Mechanism Diagram: Sₙ2 Substitution vs. E2 Elimination

G cluster_SN2 Desired Sₙ2 Pathway (Ether Formation) cluster_E2 Side Reaction: E2 Pathway (Alkene Formation) RO_sn2 R-O⁻ Transition_sn2 [R-O···CH₂(CH₃)···Br]⁻ RO_sn2->Transition_sn2 Backside Attack AlkylHalide_sn2 H₃C-CH₂-Br AlkylHalide_sn2->Transition_sn2 Product_sn2 R-O-CH₂-CH₃ + Br⁻ Transition_sn2->Product_sn2 Inversion RO_e2 R-O⁻ AlkylHalide_e2 (CH₃)₂CH-Br RO_e2->AlkylHalide_e2 Proton Abstraction Product_e2 H₂C=CH-CH₃ + R-OH + Br⁻ AlkylHalide_e2->Product_e2

Caption: The competitive pathways of Sₙ2 (ether) and E2 (alkene) reactions.

Solutions & Protocols:

The primary strategy to minimize elimination is to choose your reactants wisely.

  • Strategic Disconnection: For an unsymmetrical ether, there are two possible synthesis routes. Always choose the route that uses the less sterically hindered alkyl halide . The Sₙ2 reaction is far more sensitive to hindrance on the electrophile than on the nucleophile.[9]

    Example: Synthesizing tert-Butyl Methyl Ether

    G cluster_correct Correct Strategy (Sₙ2 Favored) cluster_incorrect Incorrect Strategy (E2 Dominates) tBuO tert-Butoxide (Bulky Nucleophile) tBuOMe tert-Butyl Methyl Ether tBuO->tBuOMe MeBr Methyl Bromide (Unhindered Electrophile) MeBr->tBuOMe MeO Methoxide (Unhindered Nucleophile) Alkene Isobutylene (Alkene) MeO->Alkene tBuBr tert-Butyl Bromide (Hindered Electrophile) tBuBr->Alkene

    Caption: Strategic choice of reactants is critical to favor substitution over elimination.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.[12] For sensitive substrates like secondary halides, start optimization around 50°C or even room temperature, monitoring progress by TLC or GC.

  • Leaving Group Choice: Use a better leaving group (Iodide > Bromide > Tosylate > Chloride) to promote the Sₙ2 reaction rate relative to the E2 rate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst? A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), is used in biphasic reactions (e.g., aqueous NaOH and an organic solvent).[4] The PTC transports the alkoxide or phenoxide anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. This allows the use of inexpensive inorganic bases under milder conditions without the need for strictly anhydrous solvents.[13][14]

Q2: Can I synthesize sterically hindered ethers like di-tert-butyl ether? No, the Williamson synthesis is not suitable for preparing highly hindered ethers like di-tert-butyl ether.[2][4] The reaction between sodium tert-butoxide and tert-butyl chloride would result exclusively in the elimination product, isobutylene.[15] For such targets, alternative methods like acid-catalyzed dehydration of alcohols or modern electrochemical methods are required.[9][16]

Q3: My starting material is a phenol. What conditions should I use? Phenols are significantly more acidic (pKa ~10) than aliphatic alcohols (pKa ~16-18). Therefore, a weaker base is sufficient for deprotonation.[10] Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a very common and effective choice for the O-alkylation of phenols.[11]

Q4: How can I improve the reaction rate if I'm using a less reactive alkyl chloride? If you must use an alkyl chloride, the reaction rate can be slow. To accelerate it, you can add a catalytic amount of a soluble iodide salt, such as sodium iodide or potassium iodide (the Finkelstein reaction). The iodide will undergo halide exchange with the chloride to generate the much more reactive alkyl iodide in situ, which then reacts faster with the alkoxide.[4]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis using Sodium Hydride

This protocol is suitable for the synthesis of a simple ether (e.g., benzyl ethyl ether) from an alcohol and a primary alkyl halide under anhydrous conditions.

Materials:

  • Ethanol (anhydrous)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Alkoxide Formation: a. Add anhydrous THF (e.g., 50 mL) to the flask via syringe. b. Add ethanol (1.0 equivalent) to the THF. c. Cool the solution to 0 °C in an ice bath. d. Under the inert atmosphere, carefully add NaH (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases, indicating complete formation of sodium ethoxide.[8]

  • Ether Synthesis: a. Cool the reaction mixture back to 0 °C. b. Slowly add benzyl chloride (1.05 equivalents) to the stirred solution. c. After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux (or ~50-60 °C). d. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[8]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).[17] e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography or distillation to yield the pure ether.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. [Link]

  • Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1). [Link]

  • Williamson ether synthesis. (2020, July 15). [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. (2026, January 16). [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Explain why it is not possible to prepare tert-butyl phenyl ether using a Williamson ether synthesis. - Vaia. [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. (2025, December 25). [Link]

  • Williamson Ether Synthesis - Edubirdie. [Link]

  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH. [Link]

  • Static phase transfer catalysis for Williamson reactions - RSC Publishing. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2024, September 30). [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-(2-Cyclohexenyloxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 4-(2-Cyclohexenyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-(2-Cyclohexenyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and overcome challenges during the purification of this valuable synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product is an oil and refuses to crystallize. What's happening and how can I fix it?

A: Oiling out is a common problem in crystallization, often caused by the presence of impurities or residual solvent that depress the melting point of the mixture below the temperature of the crystallization medium.

Causality & Explanation: The molecular structure of 4-(2-Cyclohexenyloxy)benzoic acid, with its flexible cyclohexenyl ether group, can contribute to a lower melting point compared to more rigid analogs like benzoic acid. Impurities, such as unreacted starting materials or reaction by-products, act as solutes, causing a colligative property effect known as freezing point depression. If this depression is significant, the melting point of your product-impurity mixture can fall below the temperature of your solvent system, leading to the separation of a liquid phase (oiling out) instead of solid crystal formation.

Recommended Solutions:

  • Re-dissolve and Cool Slower: Gently warm the mixture to re-dissolve the oil. Allow the solution to cool much more slowly. This provides the necessary time for proper crystal lattice formation to occur.[1][2] Covering the flask with a beaker can help slow the cooling rate.[3]

  • Induce Crystallization: If slow cooling is ineffective, try to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.[3] Alternatively, adding a "seed crystal" of pure product, if available, provides a template for crystal growth.[3]

  • Solvent Re-evaluation: The issue may be an inappropriate solvent choice. The solvent might be too good at dissolving the compound even at low temperatures. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until turbidity persists.

  • Preliminary Purification: If the product remains an oil, it is likely too impure for direct crystallization. An acid-base extraction is an excellent preliminary purification step to remove neutral impurities that may be inhibiting crystallization.

Q2: My column chromatography shows significant streaking and poor separation. How can I improve it?

A: Streaking (tailing) of carboxylic acids on silica gel is a classic problem caused by strong interactions between the acidic proton of your compound and the polar stationary phase.

Causality & Explanation: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. The carboxylic acid group of your molecule can engage in strong hydrogen bonding or even deprotonation-adsorption equilibria with these silanals. This leads to a portion of the analyte being strongly retained, which then slowly bleeds down the column, causing the characteristic tailing or streaking.[4][5] This effect results in broad peaks and poor resolution from nearby impurities.

Recommended Solutions:

  • Acidify the Mobile Phase: The most common and effective solution is to add a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your eluent system (typically 0.1% to 1%).[6][7] The added acid protonates the surface silanol groups and ensures your carboxylic acid remains in its less polar, protonated form, minimizing strong interactions and leading to sharper peaks.[6]

  • Use a Weaker Base as an Additive: In some cases, particularly if you are trying to separate an acid from a non-acidic but polar compound, adding a small amount of a weak base like triethylamine (TEA) can be effective. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your product.[4] However, this can sometimes make the column more basic and may not be ideal for all separations.

  • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative chromatography methods.

    • Reversed-Phase (C18) Chromatography: This is an excellent alternative for polar compounds. The stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid) is used.[8][9] This technique is highly effective for purifying carboxylic acids.[8]

    • Alumina (Acidic): Using acidic alumina can sometimes provide better results for the separation of acidic compounds compared to silica gel.[9]

Q3: I performed an acid-base extraction, but my final yield is very low. What went wrong?

A: Low yields in acid-base extractions typically stem from incomplete acid/base reactions, insufficient mixing, or product loss during the workup steps.

Causality & Explanation: Acid-base extraction relies on converting the carboxylic acid into its water-soluble carboxylate salt to separate it from neutral organic impurities.[10][11] The process is then reversed by re-acidifying the aqueous layer to precipitate the pure carboxylic acid.[11] A failure at any of these equilibrium-dependent steps can lead to significant product loss.

Recommended Solutions:

  • Ensure Complete Deprotonation: Use a sufficiently strong base and ensure the aqueous layer's pH is well above the pKa of your carboxylic acid (the pKa of benzoic acid is ~4.2, so a target pH of >8 is safe). Sodium bicarbonate (NaHCO₃) is a weak base suitable for separating strong acids like carboxylic acids from weaker acids like phenols, while a stronger base like sodium hydroxide (NaOH) ensures complete deprotonation of the carboxylic acid.[10][12]

  • Perform Multiple Extractions: A series of successive extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.[11] Perform at least 2-3 extractions with the basic aqueous solution to ensure all the carboxylate salt has transferred to the aqueous layer.

  • Verify Complete Re-protonation: When re-acidifying the aqueous layer to precipitate your product, add acid (e.g., concentrated HCl) dropwise until no further precipitation is observed.[13] Crucially, check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2).

  • Cool Before Filtration: After precipitation, cool the mixture in an ice bath. The solubility of most organic acids, including benzoic acid derivatives, is lower in cold water, which will maximize the amount of product that precipitates out of the solution.[2][3]

  • Wash Precipitate with Cold Solvent: When washing the filtered solid, use a small amount of ice-cold water. Using room temperature or warm water will re-dissolve some of your purified product.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification strategy for crude 4-(2-Cyclohexenyloxy)benzoic acid?

A: The optimal strategy depends on the nature and quantity of the impurities. A decision-making workflow can help guide your choice between recrystallization, acid-base extraction, and column chromatography.

  • Recrystallization: This is the best first choice if your crude product is a solid and reasonably pure (>85-90%). It is efficient for removing small amounts of impurities.[1]

  • Acid-Base Extraction: This is highly effective if your main impurities are neutral (e.g., unreacted alkyl halide) or basic. It's an excellent first-pass purification for very crude mixtures or oily products.[10][11]

  • Column Chromatography: This should be used when you need to separate your product from impurities with similar acidic properties and polarity, such as unreacted 4-hydroxybenzoic acid or isomeric by-products.[9]

Q2: How do I select an appropriate recrystallization solvent?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] For 4-(2-Cyclohexenyloxy)benzoic acid, you will need to perform small-scale solubility tests.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (see table below) dropwise at room temperature until the total volume is ~0.5 mL. Note if the solid dissolves.

  • If the solid does not dissolve at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large amount of pure-looking crystals.

Table 1: Potential Recrystallization Solvents

Solvent SystemRationale for UseExpected Solubility Profile
Ethanol/Water Ethanol is a polar protic solvent likely to dissolve the compound. Water acts as an anti-solvent.Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Acetone/Hexane Acetone is a polar aprotic solvent. Hexane is a non-polar anti-solvent.Similar to the ethanol/water system. Dissolve in minimal hot acetone and add hexane.
Toluene A non-polar aromatic solvent that may provide good differential solubility due to the aromatic ring in the target molecule.Benzoic acid has moderate solubility in toluene, which increases with temperature.[14]
Ethyl Acetate A moderately polar solvent often effective for a wide range of organic compounds.Test solubility at room temperature and when heated. May need to be paired with an anti-solvent like hexane.
Water The parent compound, benzoic acid, has low solubility in cold water but is much more soluble in hot water, making it a classic recrystallization solvent.[1][3] This property may carry over to the derivative.Test solubility in hot water. Given the larger organic structure, solubility may be very low even when hot.
Q3: What are the key steps for performing an acid-base extraction?

A: This technique exploits the acidic nature of your compound to move it between an organic and an aqueous phase, leaving neutral impurities behind.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 4-(2-Cyclohexenyloxy)benzoic acid in a suitable water-immiscible organic solvent like ethyl acetate or diethyl ether in a separatory funnel.

  • Base Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the funnel.[10][13] The volume should be about one-third of the organic solvent volume.

  • Extraction: Stopper the funnel, invert it, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (especially with bicarbonate, which produces CO₂).

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will contain your product as the sodium 4-(2-Cyclohexenyloxy)benzoate salt. The organic layer contains neutral impurities.

  • Collection: Drain the aqueous layer into a clean Erlenmeyer flask or beaker. Repeat the extraction (steps 2-4) on the organic layer two more times, combining the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH 1-2). Your purified product should precipitate as a white solid.[11]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water to remove residual inorganic salts.[11]

  • Drying: Dry the purified product, for example, in a vacuum oven at a low temperature.

References

  • Teledyne ISCO. (2012).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Columbia University. Column chromatography. [Link]

  • Scribd. Acid-Base Extraction of Benzoic Acid. [Link]

  • Course Hero. (2007). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

  • University of Colorado Boulder. Experiment 8 – Extraction. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?[Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • St. Olaf College. The Recrystallization of Benzoic Acid. [Link]

  • Academia.edu. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Chemistry LibreTexts. (2024). 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]

  • Google Patents.
  • ResearchGate. Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • Sciencemadness Discussion Board. (2006). Purification of Benzoic Acid. [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Scribd. Solubility and Properties of Benzoic Acid. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Benzoic Acid Esterification

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the optimization of benzoic acid esterification. This document is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the optimization of benzoic acid esterification. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and enhance the efficiency of their esterification reactions. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the principles of benzoic acid esterification, providing a foundational understanding for subsequent troubleshooting and optimization.

Q1: What is the fundamental mechanism of the acid-catalyzed esterification of benzoic acid?

A1: The most common method is the Fischer esterification, a reversible acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

  • Protonation of the Carbonyl: A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of benzoic acid. This increases the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[2][4]

  • Elimination of Water: The departure of a water molecule results in a resonance-stabilized carbocation.[4]

  • Deprotonation: The final step is the deprotonation of the intermediate, which regenerates the acid catalyst and yields the final ester product.[1][2]

Q2: Why is the Fischer esterification an equilibrium-limited reaction, and what are the primary strategies to maximize product yield?

A2: The reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible process.[1][5] To achieve a high yield, the chemical equilibrium must be shifted toward the product side, in accordance with Le Chatelier's Principle.[5][6] The two primary strategies to accomplish this are:

  • Use of Excess Reactant: Typically, the less expensive reactant, usually the alcohol, is used in a large excess (4-fold or more).[7][8][9] This increases the concentration of reactants, driving the equilibrium towards the formation of the ester.[5]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the products.[8] This is effectively achieved using a Dean-Stark apparatus.[5][6][10]

Q3: Beyond sulfuric acid, what other catalysts can be used and what are their advantages?

A3: While concentrated sulfuric acid is a common and effective catalyst, several alternatives exist, each with specific benefits:

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid.[11]

  • Heterogeneous (Solid Acid) Catalysts: These are environmentally friendlier as they can be easily filtered and potentially reused. Examples include:

    • Ion-exchange resins (e.g., Amberlyst-15): Effective and easily separable from the reaction mixture.[12][13]

    • Modified Clays (e.g., Montmorillonite K10): Can serve as efficient solid acid catalysts, particularly under solvent-free conditions.[14]

    • Zirconium- or Titanium-based catalysts: Offer high activity and can be used in various esterification reactions.[15]

The choice of catalyst often depends on the scale of the reaction, the sensitivity of the substrates to strongly acidic conditions, and downstream purification considerations.

Troubleshooting Guide

This guide is structured in a "Symptom-Cause-Solution" format to directly address common experimental challenges.

Issue 1: Low Isolated Yield of Benzoate Ester
  • Primary Symptom: The final mass of the purified ester is significantly lower than the theoretical maximum.

Probable Cause Scientific Rationale & Recommended Solution
Equilibrium Not Shifted The reversible nature of the Fischer esterification is the most common cause of low conversion.[16][17] Solution: Increase the molar excess of the alcohol to 5-10 equivalents. If the alcohol is expensive or the reaction still does not proceed to completion, employ a Dean-Stark trap with an azeotropic solvent (e.g., toluene) to remove water as it forms.[5][8]
Insufficient Catalyst The catalyst is essential to protonate the carboxylic acid and accelerate the reaction.[3] Without sufficient catalyst, the reaction rate will be impractically slow. Solution: Ensure the catalyst is active and used in the correct proportion (typically 1-4 mol%). For substrates with basic functional groups (e.g., 4-aminobenzoic acid), additional catalyst is required to neutralize the basic site before catalysis can occur.[17]
Short Reaction Time Esterification reactions can be slow to reach equilibrium, especially with sterically hindered alcohols or at lower temperatures.[16] Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue heating at reflux until the starting material (benzoic acid) is consumed or the product concentration plateaus.
Product Loss During Workup Benzoate esters, particularly those with short-chain alcohols, can have appreciable solubility in the aqueous layers during extraction, leading to significant product loss.[7] Solution: Minimize the volume of aqueous washes. After the primary extraction, "back-extract" all aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. Using a saturated sodium chloride solution (brine) for the final wash helps to decrease the solubility of the ester in the aqueous phase.[18]
Issue 2: Presence of Unreacted Benzoic Acid in Final Product
  • Primary Symptom: Analytical data (e.g., NMR, GC-MS) confirms the presence of benzoic acid in the purified ester.

Probable Cause Scientific Rationale & Recommended Solution
Incomplete Reaction As with low yield, the reaction may not have reached equilibrium. Solution: Drive the reaction further to completion by using a larger excess of alcohol or removing water.[16]
Inefficient Workup The workup procedure is specifically designed to remove acidic components. If this step is inefficient, unreacted benzoic acid will remain. Solution: A thorough wash with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃), is crucial.[1][7] This deprotonates the unreacted benzoic acid to form sodium benzoate, which is highly soluble in the aqueous layer and can be easily separated.[16] Always test the pH of the aqueous wash to ensure it is basic before proceeding.
Issue 3: Formation of Side Products
  • Primary Symptom: The presence of unexpected impurities in the product mixture, complicating purification.

Probable Cause Scientific Rationale & Recommended Solution
Ether Formation Under acidic conditions and at elevated temperatures, primary alcohols can undergo self-condensation to form a symmetric ether (e.g., diethyl ether from ethanol).[16] This is a known side reaction in Fischer esterifications.[19] Solution: Use the lowest effective reaction temperature that still allows for a reasonable reaction rate. Avoid excessively long reaction times once the starting material is consumed.
Substrate Decomposition For sensitive benzoic acid derivatives, prolonged exposure to strong acid at high temperatures can lead to decomposition or other side reactions.[17] Solution: Consider using a milder catalyst, such as Amberlyst-15, or a non-acidic coupling agent if the substrate is particularly acid-sensitive.[13][20] Monitor the reaction closely and avoid overheating.

Process Optimization & Visualization

A logical workflow is critical for successful esterification. The following diagrams illustrate a standard experimental workflow and a decision-making process for troubleshooting low yields.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Extraction cluster_3 Purification A Combine Benzoic Acid, Excess Alcohol, and Boiling Chips in a Round-Bottom Flask B Carefully Add Acid Catalyst (e.g., H₂SO₄) A->B C Attach Reflux Condenser and Heat to Reflux B->C D Monitor Reaction Progress (e.g., by TLC) C->D E Cool Reaction Mixture and Pour into Water D->E F Extract with Organic Solvent (e.g., Diethyl Ether) E->F G Wash Organic Layer with 5% NaHCO₃ Solution F->G H Wash Organic Layer with Brine G->H I Dry Organic Layer (e.g., with Na₂SO₄) H->I J Filter and Remove Solvent (Rotary Evaporation) I->J K Purify Crude Ester (e.g., by Distillation) J->K

Caption: Standard Experimental Workflow for Fischer Esterification.

G start Low Ester Yield Observed q1 Was the reaction monitored to completion? start->q1 cause1 Probable Cause: Incomplete Reaction q1->cause1 No q2 Was a large excess of alcohol used? q1->q2 Yes sol1 Solution: Increase reflux time. Confirm completion with TLC/GC. cause1->sol1 cause2 Probable Cause: Equilibrium Not Shifted q2->cause2 No q3 Was the NaHCO₃ wash confirmed to be basic? q2->q3 Yes sol2 Solution: Increase alcohol to 5-10 equiv. Consider using a Dean-Stark trap. cause2->sol2 cause3 Probable Cause: Unreacted Acid in Product q3->cause3 No cause4 Probable Cause: Product Loss During Workup q3->cause4 Yes sol3 Solution: Repeat NaHCO₃ wash until aqueous layer is basic. Re-purify product. cause3->sol3 sol4 Solution: Back-extract aqueous layers with fresh organic solvent. Use brine wash. cause4->sol4

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of Nematic Phases in Benzoic Acid Liquid Crystals

This guide is designed for researchers, scientists, and drug development professionals working with benzoic acid-based liquid crystals (LCs). It provides in-depth technical support, troubleshooting advice, and frequently...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with benzoic acid-based liquid crystals (LCs). It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address challenges related to enhancing the thermal stability of nematic phases in your experiments. The information herein is synthesized from established scientific principles and field-proven insights to ensure both technical accuracy and practical applicability.

Introduction: The Central Role of Thermal Stability

In the realm of liquid crystal research, particularly for applications in displays, sensors, and optical switching, the thermal stability of the desired mesophase is a critical parameter. For benzoic acid derivatives, which are foundational materials for creating calamitic (rod-shaped) liquid crystals, the nematic phase is of particular interest. The thermal stability dictates the operational temperature range of a device and the reliability of its performance. Instability can lead to premature transition to the isotropic liquid state, compromising the material's function.

The primary mechanism governing the formation of liquid crystal phases in benzoic acid derivatives is hydrogen bonding, which facilitates the self-assembly of molecules into ordered structures.[1] The strength of these hydrogen bonds, along with other intermolecular forces like van der Waals and π-π stacking, directly influences the thermal stability of the nematic phase.[2][3] This guide will explore various strategies to enhance this stability and troubleshoot common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary driver for nematic phase formation in benzoic acid LCs?

A1: The formation of liquid crystal phases in benzoic acid derivatives is significantly influenced by hydrogen bonding. The carboxylic acid groups of two molecules typically form a hydrogen-bonded dimer, creating a more elongated and rigid "supramolecular mesogen" that favors the orientational order of the nematic phase.[1][4]

Q2: How does the molecular structure of a benzoic acid derivative affect the thermal stability of its nematic phase?

A2: Several structural factors are key:

  • Rigidity of the Molecular Core: A more rigid molecular core, often achieved by incorporating biphenyl or other aromatic units, enhances thermal stability.[5][6]

  • Length of Terminal Alkyl/Alkoxy Chains: The length of flexible terminal chains significantly influences mesomorphic properties. There is often an "odd-even" effect, where derivatives with an even number of carbons in the alkyl chain exhibit different transition temperatures and phase stability compared to those with an odd number.[7]

  • Presence of Lateral Substituents: Adding substituents to the side of the benzoic acid core can disrupt molecular packing and lower the clearing point (the temperature at which the LC becomes an isotropic liquid). However, in some cases, specific lateral groups can enhance stability.[8]

Q3: Can I enhance the thermal stability of an existing nematic liquid crystal by doping it with a benzoic acid derivative?

A3: Yes, this is a common and effective technique. Doping a nematic host with a molecularly rigid carboxylic acid, such as benzoic acid or its derivatives, can increase the nematic-isotropic transition temperature (TNI).[5][9] The rigid dimers formed by the dopant increase the overall order of the mesophase, thereby enhancing its thermal stability.[5]

Q4: What is the "odd-even effect" and how does it relate to thermal stability?

A4: The odd-even effect refers to the alternating behavior of transition temperatures and other mesomorphic properties as the number of carbon atoms in a terminal alkyl or alkoxy chain is increased. Typically, compounds with an even number of carbons in the chain have higher clearing points and a more stable nematic phase compared to their odd-numbered counterparts.[7] This is attributed to differences in molecular geometry and packing efficiency.

Q5: My benzoic acid derivative is degrading at high temperatures before reaching the isotropic phase. What could be the cause?

A5: Benzoic acid and its derivatives can be susceptible to thermal degradation, particularly decarboxylation at elevated temperatures.[10] The stability is also influenced by the presence of oxygen and other reactive species. It is crucial to perform thermogravimetric analysis (TGA) to determine the decomposition temperature of your compound and ensure that your experimental temperatures remain well below this threshold.[11][12]

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or Non-existent Nematic Phase Temperature Range

Symptoms:

  • The material transitions directly from a crystalline solid to an isotropic liquid.

  • The observed nematic range is too narrow for the intended application.

  • The clearing point (TNI) is below the desired operating temperature.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Insufficient Molecular Anisotropy The molecule is not sufficiently "rod-like" to favor the orientational order of a nematic phase.Synthesize Derivatives with a More Rigid Core: Incorporate biphenyl or other rigid aromatic groups to increase the length-to-breadth ratio. The Suzuki-Miyaura cross-coupling reaction is a robust method for this.[6]
Weak Intermolecular Interactions The hydrogen bonds and van der Waals forces are not strong enough to maintain the nematic order at higher temperatures.Promote Stronger Dimerization: Ensure the purity of your compound, as impurities can disrupt hydrogen bonding. Consider synthesizing derivatives with terminal groups that enhance intermolecular forces.
Disruptive Lateral Substituents Bulky side groups can hinder the close packing of molecules required for a stable nematic phase.Modify or Remove Lateral Groups: If possible, synthesize analogs with smaller or no lateral substituents.[8]
Inappropriate Alkyl Chain Length The length of the terminal alkyl/alkoxy chain may be suboptimal for nematic phase formation.Synthesize a Homologous Series: Prepare derivatives with varying chain lengths to identify the optimal length for a stable and broad nematic range. Pay attention to the odd-even effect.[7]
Experimental Workflow: Synthesis of a Homologous Series of p-Alkoxybenzoic Acids

G cluster_synthesis Synthesis of p-Alkoxybenzoic Acid cluster_analysis Thermal Analysis cluster_evaluation Evaluation start Start: p-Hydroxybenzoic Acid etherification Williamson Etherification with n-Alkyl Bromide start->etherification KOH, Ethanol purification Recrystallization etherification->purification characterization Characterization (NMR, IR, MS) purification->characterization pom Polarized Optical Microscopy (POM) characterization->pom dsc Differential Scanning Calorimetry (DSC) characterization->dsc tga Thermogravimetric Analysis (TGA) characterization->tga data Correlate Chain Length with Nematic Range & Stability pom->data dsc->data

Caption: Workflow for synthesizing and analyzing a homologous series.

Issue 2: Inconsistent or Irreproducible Transition Temperatures

Symptoms:

  • DSC or POM measurements show significant variations in transition temperatures between different batches of the same compound.

  • The nematic phase appears monotropically (only on cooling) in some experiments and enantiotropically (on both heating and cooling) in others.

Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Sample Impurities Even small amounts of impurities can significantly depress the clearing point and broaden transition peaks.Rigorous Purification: Use techniques like multiple recrystallizations or column chromatography. Confirm purity using TLC, HPLC, and NMR.[11]
Hygroscopic Nature The compound may be absorbing moisture from the atmosphere, which can disrupt hydrogen bonding.Proper Sample Handling: Dry the sample thoroughly under vacuum before analysis. Store in a desiccator.
Thermal History The cooling and heating rates during previous thermal cycles can affect the crystalline structure and subsequent phase transitions.Standardize Thermal Protocols: Use consistent heating and cooling rates (e.g., 10 °C/min) in your DSC measurements.[6] Always perform at least two heating/cooling cycles and report data from the second cycle to ensure a consistent thermal history.
Degradation During Measurement The sample may be degrading at the temperatures used for analysis.Check for Degradation: Compare DSC scans from consecutive cycles. A shift in transition temperatures or a change in peak shape can indicate degradation. Correlate with TGA data to confirm the decomposition temperature.[10]

Part 3: Advanced Strategies for Enhancing Thermal Stability

Beyond optimizing the molecular structure of a single component, several advanced techniques can be employed.

Doping with Rigid Molecular Additives

As introduced in the FAQs, doping a nematic liquid crystal with a molecularly rigid carboxylic acid can enhance thermal stability. This is due to the formation of highly anisotropic dimers that increase the overall order of the mixture.[5]

Experimental Protocol: Doping 5CB with 4-Octyloxybenzoic Acid (8OBA)

  • Preparation of Stock Solutions: Prepare separate stock solutions of the nematic host (e.g., 4-n-pentyl-4'-cyanobiphenyl, 5CB) and the dopant (e.g., 8OBA) in a volatile solvent like dichloromethane (DCM).

  • Mixing: Combine the solutions in desired weight percentages (e.g., 1%, 2%, 5% 8OBA in 5CB).

  • Solvent Evaporation: Thoroughly evaporate the solvent under a gentle stream of nitrogen, followed by drying in a vacuum oven at a temperature below the clearing point of the mixture.

  • Characterization:

    • Use Polarized Optical Microscopy (POM) to observe the phase transitions and textures.

    • Use Differential Scanning Calorimetry (DSC) to quantitatively measure the nematic-isotropic transition temperature (TNI). An increase in TNI compared to pure 5CB indicates enhanced thermal stability.[13]

Data Presentation: Effect of Doping on TNI

Dopant Concentration (wt% in 5CB)Nematic-Isotropic Transition (TNI) (°C)
0% (Pure 5CB)~35
1% 8OBAIncreased TNI
2% 8OBAFurther Increased TNI
5% 8OBASignificant Increase in TNI
Note: The exact values will depend on experimental conditions. This table illustrates the expected trend based on published research.[13]
Formation of Heterodimers through Blending

Mixing two different p-substituted benzoic acids can lead to the formation of asymmetric heterodimers in addition to symmetric homodimers. This can disrupt the crystal packing, often leading to a lower melting point, while the formation of new supramolecular structures can extend the nematic range to higher temperatures.[2][3]

Logical Workflow: Blending Strategy

G cluster_components Component Selection cluster_dimers Dimer Formation cluster_outcome Resulting Properties A Benzoic Acid A (e.g., 4-Butylbenzoic Acid) AA Homodimer A-A A->AA AB Heterodimer A-B A->AB B Benzoic Acid B (e.g., 4-Octyloxybenzoic Acid) BB Homodimer B-B B->BB B->AB lower_mp Lower Melting Point (Disrupted Crystal Packing) AA->lower_mp BB->lower_mp wider_nematic Wider Nematic Range (Enhanced Thermal Stability) AB->wider_nematic

Caption: Formation of heterodimers to expand the nematic range.

This strategy can be particularly effective for creating room-temperature nematic phases from components that are crystalline at room temperature.[14]

References

  • Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
  • Alamro, F. S., Ahmed, H. A., & Mostafa, A. M. (2023). First mesomorphic and DFT characterizations for 3- (or 4-)
  • Vanesa, O., et al. (2020). Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed.
  • Missaoui, T., et al. (2024). Enhanced liquid crystal performance through alkoxybenzoic acid doping. R Discovery.
  • Al-Mutabagani, L. A., et al. (2021). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. PMC.
  • Missaoui, T., et al. (2024). Enhanced liquid crystal performance through alkoxybenzoic acid doping. Taylor & Francis Online.
  • Kumar, S., et al. (2018). Improving the thermal stability and electrical parameters of a liquid crystalline material 4-n-(nonyloxy)
  • BenchChem. (n.d.). 3-(4-Acetyloxyphenyl)benzoic Acid as a Versatile Building Block for Liquid Crystals. BenchChem.
  • Harrowfield, J., et al. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids.
  • Al-Deyab, S. S., & El-Newehy, M. H. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. MDPI.
  • Yoshizawa, A., et al. (n.d.).
  • Yadykova, A. Y., et al. (2023).
  • Yadykova, A. Y., et al. (2024). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology.
  • Lininger, C. N., et al. (2019). Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals. PMC.
  • Getvoldsen, G. S., & Kappe, C. O. (2011).

Sources

Optimization

Technical Support Center: Column Chromatography Techniques for Separating Benzoic Acid Isomers

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center Logo

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the chromatographic separation of benzoic acid isomers. The separation of positional isomers, which have nearly identical physical and chemical properties, presents a significant analytical challenge.[1][2][3] This resource is designed to equip you with the knowledge to overcome these challenges and achieve robust, reproducible separations.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the separation of benzoic acid isomers via column chromatography, particularly High-Performance Liquid Chromatography (HPLC).

Problem 1: Poor or No Resolution Between Isomer Peaks

The primary challenge in separating benzoic acid isomers is their similar physical and chemical properties, which often leads to co-elution or poor resolution.[1] If your chromatogram displays broad, overlapping, or unresolved peaks, consider the following solutions.

Causality and Strategic Solutions
  • Mobile Phase Optimization: The polarity of the mobile phase is a critical factor.[1] For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and can improve separation.[1]

  • pH Adjustment: For ionizable compounds like benzoic acid isomers, the pH of the mobile phase is crucial.[1] Benzoic acid has a pKa of approximately 4.2.[4] To ensure it is in a single, non-ionized form and to promote retention in reversed-phase chromatography, the mobile phase pH should be maintained below 3.[5][6] Adding an acidifier like formic acid, acetic acid, or phosphoric acid to the mobile phase is a common and effective strategy.[7][8][9] For example, a mobile phase of 2-propanol–water–acetic acid has been successfully used to separate nitrobenzoic acid isomers.[7]

  • Gradient Elution: If an isocratic method (constant mobile phase composition) is unsuccessful, a gradient elution can be highly effective.[1] Starting with a lower concentration of the organic solvent and gradually increasing it can help to resolve closely eluting peaks.[1]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[1] While a standard C18 column is a common starting point for reversed-phase chromatography, it separates primarily based on hydrophobicity.[1][10] Isomers with similar hydrophobicity may require a column with different selectivity.[1]

    • Phenyl-Hexyl or Biphenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic ring of the benzoic acid isomers.[1][3][8]

    • Mixed-Mode Columns: These columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) and can provide unique selectivity for separating isomers.[11][12][13]

    • Specialized Phases: For challenging separations, novel stationary phases like metal-organic frameworks (MOFs) have shown promise.[14]

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Poor or No Resolution OptimizeMobilePhase Optimize Mobile Phase (Adjust Solvent Ratio, pH) Start->OptimizeMobilePhase ImplementGradient Implement Gradient Elution OptimizeMobilePhase->ImplementGradient If insufficient ResolutionImproved Resolution Improved OptimizeMobilePhase->ResolutionImproved If successful ChangeStationaryPhase Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl, Mixed-Mode) ImplementGradient->ChangeStationaryPhase If insufficient ImplementGradient->ResolutionImproved If successful ChangeStationaryPhase->ResolutionImproved If successful

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Problem 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a "tail," can compromise accurate quantification and resolution.[1][15] This is a common issue when analyzing acidic compounds like benzoic acid isomers.[15]

Causality and Strategic Solutions
  • Secondary Silanol Interactions: A primary cause of peak tailing for acidic compounds is the interaction with residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns.[15] These acidic silanols can interact with the carboxylate form of benzoic acid, leading to tailing.[15]

    • Use a Base-Deactivated Column: Modern, high-purity silica columns (Type B) are designed to have minimal residual silanols and are often "base-deactivated" or "end-capped" to further reduce these interactions.[6][16]

    • Adjust Mobile Phase pH: As mentioned previously, maintaining a low mobile phase pH (e.g., pH < 3) will suppress the ionization of both the benzoic acid isomers and the surface silanols, minimizing the unwanted interactions that cause tailing.[5][6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and injecting a smaller volume.[1]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.[1] If the column is old or has been exposed to harsh conditions, it may need to be replaced.[1][17]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in fittings, can contribute to peak distortion.[15]

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Peak Tailing Observed CheckInjectionVolume Reduce Injection Volume/Concentration Start->CheckInjectionVolume AdjustMobilePhasepH Adjust Mobile Phase pH (e.g., pH < 3 with acidifier) CheckInjectionVolume->AdjustMobilePhasepH If tailing persists PeakShapeImproved Peak Shape Improved CheckInjectionVolume->PeakShapeImproved If successful EvaluateColumn Evaluate Column Condition (Use Base-Deactivated Column, Check Age) AdjustMobilePhasepH->EvaluateColumn If tailing persists AdjustMobilePhasepH->PeakShapeImproved If successful SystemCheck Check for Extra-Column Effects (Tubing, Fittings) EvaluateColumn->SystemCheck If tailing persists EvaluateColumn->PeakShapeImproved If successful SystemCheck->PeakShapeImproved If successful

Caption: A systematic approach to diagnosing and resolving peak tailing.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating benzoic acid isomers?

A1: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.[1] The choice depends on the volatility and thermal stability of the isomers.[1] HPLC is often preferred as it can be performed at room temperature, avoiding potential degradation of thermally labile compounds. For GC analysis, derivatization is often required to increase the volatility of the benzoic acids.[2]

Q2: How do I select the appropriate stationary phase for my separation?

A2: The choice of stationary phase is a critical factor for achieving separation.[3]

  • Reversed-Phase: A C18 column is a good starting point for method development.[1] However, for isomers with very similar hydrophobicity, alternative selectivities are often necessary.

  • Phenyl-based columns (Phenyl-Hexyl, Biphenyl): These are highly recommended for aromatic positional isomers as they offer π-π interactions in addition to hydrophobic interactions.[1][3][8]

  • Mixed-Mode Columns: These columns, which combine reversed-phase and ion-exchange characteristics, can provide enhanced selectivity for zwitterionic or ionizable isomers like aminobenzoic acids.[11][12][13]

  • Normal-Phase: Normal-phase chromatography, using a polar stationary phase (like silica or an amino-bonded phase) and a non-polar mobile phase, can also be effective.[18][19] The elution order in normal-phase chromatography can sometimes be predicted based on the pKa values of the isomers.[18]

Q3: What role does the mobile phase pH play in the separation of benzoic acid isomers?

A3: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like benzoic acid isomers.[1][15] By adjusting the pH, you can control the ionization state of the carboxylic acid group.

  • In Reversed-Phase Chromatography: A low pH (typically below the pKa of benzoic acid, ~4.2) ensures the isomers are in their neutral, protonated form. This increases their hydrophobicity and retention on a non-polar stationary phase, often leading to better separation.[7]

  • Minimizing Peak Tailing: A low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions that cause peak tailing.[5][6]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature can influence selectivity. Varying the column temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution between closely eluting isomers.[3]

Q5: Are there any alternatives to traditional HPLC for separating these isomers?

A5: Yes, Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution due to the use of smaller particle size columns.[20] Additionally, UltraPerformance Convergence Chromatography™ (UPC²), which uses supercritical CO2 as the primary mobile phase, has been shown to be effective for the rapid separation of disubstituted benzoic acid isomers without the need for derivatization.[2]

III. Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Hydroxybenzoic Acid Isomers

This protocol provides a starting point for the separation of monohydroxybenzoic acid isomers.

Instrumentation and Materials:

  • HPLC System: Standard HPLC with a UV detector.[1]

  • Column: Biphenyl stationary phase.[8]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Standard Solutions: Prepare a mixed standard solution of the hydroxybenzoic acid isomers in the mobile phase.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them before use.[1]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the standard solution.

  • Elution: Start with an isocratic elution (e.g., 80% A: 20% B) and observe the separation. If resolution is poor, implement a gradient elution by gradually increasing the percentage of Mobile Phase B.

  • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).[1][7]

Protocol 2: Normal-Phase HPLC Method for Substituted Benzoic Acid Isomers

This protocol is based on the use of an amine-bonded stationary phase.

Instrumentation and Materials:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: Amine-bonded silica column.[18]

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and an alcohol (e.g., 2-propanol).[21]

  • Standard Solutions: Prepare a mixed standard solution of the benzoic acid isomers in the mobile phase.

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase and ensure it is anhydrous if using a silica column.

  • Column Equilibration: Equilibrate the amine-bonded column with the mobile phase.

  • Injection: Inject the standard solution.

  • Elution: Perform an isocratic elution. The retention is based on polar interactions, and the elution order may be related to the acidity (pKa) of the isomers.[18]

  • Detection: Monitor the elution using a UV detector.

IV. Data Presentation

Table 1: Physicochemical Properties of Benzoic Acid and its Isomers
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)pKa
Benzoic AcidC₇H₆O₂122.122491224.20[4]
2-Hydroxybenzoic Acid (Salicylic Acid)C₇H₆O₃138.122111592.97
3-Hydroxybenzoic AcidC₇H₆O₃138.12-2014.08
4-Hydroxybenzoic AcidC₇H₆O₃138.12-2174.58
2-Aminobenzoic Acid (Anthranilic Acid)C₇H₇NO₂137.14-146-1484.95
3-Aminobenzoic AcidC₇H₇NO₂137.14-1744.78
4-Aminobenzoic Acid (PABA)C₇H₇NO₂137.14-187-1894.92
2-Nitrobenzoic AcidC₇H₅NO₄167.12-146-1482.17
3-Nitrobenzoic AcidC₇H₅NO₄167.12-140-1423.45
4-Nitrobenzoic AcidC₇H₅NO₄167.12-2423.44

V. References

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available from: [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. Available from: [Link]

  • HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. SIELC Technologies. Available from: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. Available from: [Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. PubMed. Available from: [Link]

  • Micellar and sub-micellar ultra-high performance liquid chromatography of hydroxybenzoic acid and phthalic acid positional isomers. PubMed. Available from: [Link]

  • HPLC Peak Tailing. Axion Labs. Available from: [Link]

  • Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available from: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

  • HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography. Available from: [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available from: [Link]

  • Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available from: [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]

  • Why Do Peaks Tail?. LC Troubleshooting Bible. Available from: [Link]

  • Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • CHAPTER 6: Retention in Reversed-Phase Liquid Chromatography. Books. Available from:

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Available from: [Link]

  • 165 CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. (PDF). Available from: [Link]

  • Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. docbrown.info. Available from: [Link]

  • Separation of positional isomers using chiral chromatography columns. ResearchGate. Available from: [Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and β-cyclodextrin bonded-phase columns. Scilit. Available from: [Link]

  • Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols to Determine Absolute Configuration. ResearchGate. Available from: [Link]

  • 2.5: Physical properties of organic compounds. Chemistry LibreTexts. Available from: [Link]

  • Properties of Benzoic Acid. BYJU'S. Available from: [Link]

  • HPLC Column and Separation and Separation Troubleshooting. Agilent. Available from: [Link]

  • Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. ResearchGate. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. Available from: [Link]

  • Achiral Benzoic Acid Derivatives as Chiral Cocrystal Building Blocks in Supramolecular Chemistry: Adducts with Organic Amines. ACS Publications - Figshare. Available from: [Link]

  • Benzoic acid [June 9, 2004]. Chromatography Forum. Available from: [Link]

  • Process for the preparation of benzoic acid derivatives. Google Patents. Available from:

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available from: [Link]

  • Separation of a mixture of benzoic acid derivatives (a) and the.... ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-(2-Cyclohexenyloxy)benzoic Acid and 4-Alkoxybenzoic Acids: Structural, Mesogenic, and Pharmaceutical Perspectives

As research into functional materials and targeted therapeutics accelerates, the structural nuances of benzoic acid derivatives have become a focal point for application scientists. 4-Alkoxybenzoic acids (nAOBAs) are fou...

Author: BenchChem Technical Support Team. Date: March 2026

As research into functional materials and targeted therapeutics accelerates, the structural nuances of benzoic acid derivatives have become a focal point for application scientists. 4-Alkoxybenzoic acids (nAOBAs) are foundational molecules, celebrated for their robust liquid crystalline properties and their emerging roles as pharmaceutical pharmacophores. By substituting the flexible, linear aliphatic chain of an nAOBA with a rigid, unsaturated cyclic system—yielding 4-(2-Cyclohexenyloxy)benzoic acid —researchers fundamentally alter the molecule's steric profile, packing thermodynamics, and lipophilicity.

This guide provides an objective, data-supported comparative analysis of these two classes of compounds, detailing their physical properties, mechanistic behaviors, and the self-validating experimental protocols used to characterize them.

Structural Logic and Physicochemical Properties

Molecular Geometry and Intermolecular Packing

The defining characteristic of standard 4-alkoxybenzoic acids is their ability to form stable, hydrogen-bonded dimers via their carboxyl groups. In the solid state, these dimers organize into distinct regions: loosely packed aliphatic zones (the alkoxy tails) and closely packed aromatic zones stabilized by significant π-stacking interactions1[1]. This highly ordered architecture is the thermodynamic driver for their well-documented smectic and nematic liquid crystal (LC) mesophases 2[2].

In contrast, 4-(2-Cyclohexenyloxy)benzoic acid (CAS 7355-51-3) introduces a bulky, rigid 2-cyclohexenyl ring3[3]. This cyclic ether disrupts the highly ordered aliphatic packing seen in linear nAOBAs. While the carboxyl dimerization remains intact, the steric hindrance of the cyclohexenyl group increases the free volume between molecules, thereby lowering the clearing temperatures and altering the stability of potential mesophases.

Mesophase A 4-Alkoxybenzoic Acids (Linear Chain) C Strong π-Stacking & Hydrogen Bonds A->C B 4-(2-Cyclohexenyloxy)benzoic Acid (Bulky Ring) D Steric Hindrance & Disrupted Packing B->D E Stable Smectic/ Nematic Phases C->E F Altered Mesomorphism D->F

Caption: Structural influence of the alkoxy tail on molecular packing and liquid crystal mesophase formation.

Pharmaceutical Implications: Lipophilicity and Target Binding

Beyond materials science, 4-alkoxybenzoic acids have proven highly effective as inhibitors of the Trypanosome Alternative Oxidase (TAO), a critical respiratory enzyme in T. brucei4[4]. Furthermore, their lipophilicity directly correlates with antituberculotic activity5[5].

The mechanism of action relies on a dual-binding modality: the carboxylic acid headgroup coordinates with the diiron center of TAO, while the highly lipophilic alkoxy tail anchors the molecule within the mitochondrial membrane's hydrophobic pocket[4]. Substituting a linear chain with a 2-cyclohexenyl group alters the partition coefficient (LogP) and introduces conformational rigidity. This rigidity can either enhance target specificity by locking the molecule into an active conformation or reduce binding affinity if the hydrophobic pocket cannot accommodate the bulky ring.

TAO_Inhibition A Trypanosome Alternative Oxidase (TAO) B Carboxylic Acid Headgroup (Diiron Center Binding) A->B C Hydrophobic Tail (Pocket Binding) A->C D Linear Alkyl Tail C->D E Cyclohexenyl Tail C->E F Membrane Retention (High LogP) D->F E->F G Respiration Blockade F->G

Caption: Mechanistic pathway of TAO inhibition by 4-substituted benzoic acid derivatives.

Quantitative Data Comparison

To contextualize the structural differences, the table below compares 4-(2-Cyclohexenyloxy)benzoic acid against a representative linear analogue, 4-Hexyloxybenzoic acid (6OB).

Property4-Hexyloxybenzoic Acid (Representative nAOBA)4-(2-Cyclohexenyloxy)benzoic Acid
CAS Number 1142-82-17355-51-3
Molecular Formula C13H18O3C13H14O3
Tail Structure Linear, highly flexible aliphatic chainBulky, rigid, unsaturated cyclic ether
Intermolecular Bonding Carboxyl dimers + strong π-stackingCarboxyl dimers + sterically hindered π-stacking
Mesogenic Behavior Nematic phase dominantDisrupted packing; altered clearing temperatures
Pharmaceutical Utility TAO inhibition, AntituberculoticPotential modified-binding TAO inhibitor

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . The causality behind each experimental parameter is explicitly detailed to guarantee reproducibility and analytical confidence.

Protocol 1: Thermodynamic and Mesophase Characterization

Objective: To quantify the impact of the cyclohexenyl ring on phase transition enthalpies and mesophase stability compared to linear nAOBAs.

Causality & Self-Validation: Differential Scanning Calorimetry (DSC) quantifies the precise energy of phase transitions (solid → smectic → nematic → isotropic). However, DSC alone cannot identify the type of mesophase. By coupling DSC with Polarized Optical Microscopy (POM), the system becomes self-validating: the transition temperatures recorded via DSC must perfectly align with the optical texture changes (e.g., focal-conic for smectic, schlieren for nematic) observed under POM.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 3.0–5.0 mg of the synthesized benzoic acid derivative into an aluminum DSC pan. Seal hermetically to prevent sublimation during heating.

  • DSC Calibration: Calibrate the DSC instrument using an Indium standard to ensure accurate heat flow and temperature readings.

  • Thermal Cycling: Subject the sample to a heating/cooling rate of 5 °C/min under a nitrogen purge (50 mL/min). Causality: A 5 °C/min rate prevents thermal lag across the sample, ensuring accurate determination of transition enthalpies, while remaining fast enough to produce distinct endothermic/exothermic peaks.

  • POM Observation: Place a separate 1.0 mg sample between a glass slide and coverslip on a hot stage. Heat at the identical rate (5 °C/min) and observe through crossed polarizers.

  • Data Correlation: Overlay the DSC thermogram with the POM visual data. Correlate the specific enthalpy peaks (ΔH) with the appearance of distinct optical textures to confirm the mesophase identity.

Protocol 2: In Vitro Trypanosome Alternative Oxidase (TAO) Inhibition Assay

Objective: To evaluate the binding efficacy and respiration blockade potential of the bulky cyclic ether versus the linear ether.

Causality & Self-Validation: TAO is a terminal oxidase that reduces oxygen to water. Measuring O₂ consumption via a Clark-type oxygen electrode provides a direct, real-time readout of enzyme activity, which is vastly superior to downstream coupled assays. The assay is self-validated by running a positive control with ascofuranone (a known potent TAO inhibitor) to normalize IC₅₀ values and ensure the recombinant enzyme is fully active.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM sucrose, and 0.05% (w/v) n-octyl-β-D-glucopyranoside. Causality: The mild detergent maintains the solubility of the highly lipophilic inhibitors without denaturing the recombinant TAO.

  • Substrate Selection: Utilize ubiquinol-1 (150 µM) as the electron donor. Causality: Ubiquinol-1 is a water-soluble analogue of the natural substrate (ubiquinol-9), allowing for reliable in vitro Michaelis-Menten kinetics without the confounding variables of extreme lipophilicity.

  • Baseline Establishment: Add recombinant TAO (approx. 0.5 µg protein) to the reaction chamber and monitor the baseline oxygen consumption rate for 2 minutes using the Clark-type electrode.

  • Inhibitor Titration: Inject the benzoic acid derivatives (dissolved in DMSO, final DMSO concentration <1%) in a concentration gradient (1 nM to 10 µM).

  • Quantification: Record the inhibited oxygen consumption rate. Calculate the IC₅₀ by plotting the fractional activity against the log of the inhibitor concentration. Validate the run by ensuring the ascofuranone control yields an IC₅₀ in the low nanomolar range.

References

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase ResearchGate[1]

  • Thermodynamic Study of 4-n-Alkyloxybenzoic Acids ACS Publications[2]

  • SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase National Institutes of Health (NIH) / PMC[4]

  • Relations between Structure and Antituberculotic Activity of 4-Alkoxybenzoic Acids Collect. Czech. Chem. Commun.[5]

  • 7355-51-3 | 4-(Cyclohex-2-en-1-yloxy)benzoic acid Ambeed Liquid Crystal Materials[3]

Sources

Comparative

Validating the mesomorphic range of 4-(2-Cyclohexenyloxy)benzoic acid

An in-depth structural and thermodynamic analysis of liquid crystal (LC) precursors is critical for developing advanced electro-optic materials. As a Senior Application Scientist, I have structured this guide to objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and thermodynamic analysis of liquid crystal (LC) precursors is critical for developing advanced electro-optic materials. As a Senior Application Scientist, I have structured this guide to objectively evaluate the mesomorphic range of 4-(2-Cyclohexenyloxy)benzoic acid .

Rather than viewing this compound in isolation, we must analyze it through the lens of structure-property relationships. By comparing it against a flexible linear analog (4-hexyloxybenzoic acid) and a saturated cyclic analog (4-(cyclohexyloxy)benzoic acid), we can isolate the exact thermodynamic impact of the cyclohexenyl ring's rigid unsaturation.

Mechanistic Causality: The Role of the Terminal Group

To understand the mesomorphic behavior of 4-alkoxybenzoic acids, one must first look at their core architecture. These molecules do not act as isolated monomers; rather, the carboxylic acid groups form strong intermolecular hydrogen bonds, creating an elongated, rigid dimeric core essential for calamitic (rod-like) liquid crystal formation[1].

With the dimeric core established, the terminal alkoxy chain dictates the specific mesophases (e.g., highly ordered Smectic vs. directional Nematic) and their thermal stability[2]:

  • Linear Chains (e.g., Hexyloxy): High conformational flexibility allows for dense lateral packing. This promotes highly ordered, layered Smectic (SmC/SmA) phases alongside Nematic (N) phases[3].

  • Saturated Cyclic Chains (e.g., Cyclohexyloxy): The bulky cyclohexane ring increases the molecular diameter. This steric hindrance disrupts the close lateral packing required for smectic layering, typically suppressing the smectic phase entirely and leaving only a Nematic window.

  • Unsaturated Cyclic Chains (e.g., 2-Cyclohexenyloxy): The introduction of the double bond restricts the conformational freedom of the ring, introducing a rigid "kink." This rigid bulk further depresses the melting temperature (due to disrupted solid-state crystal packing) while maintaining the orientational order required for the Nematic phase.

Pathway Core H-Bonded Dimeric Core (Benzoic Acid) T1 Linear Alkoxy (e.g., Hexyloxy) Core->T1 T2 Saturated Cyclic (Cyclohexyloxy) Core->T2 T3 Unsaturated Cyclic (2-Cyclohexenyloxy) Core->T3 O1 Smectic + Nematic Broad Range T1->O1 O2 Nematic Only Steric Disruption T2->O2 O3 Nematic Only Rigid Kink Effect T3->O3

Fig 1. Structural causality of terminal groups on mesomorphic phase behavior.

Comparative Performance Data

The table below summarizes the phase transition temperatures (Cr = Crystalline Solid, SmC = Smectic C, N = Nematic, Iso = Isotropic Liquid) observed during the heating cycle.

CompoundTerminal Group StructurePhase Transitions (°C)Mesomorphic Range (ΔT)
4-Hexyloxybenzoic acid Linear, flexible aliphaticCr 105.0 → SmC 145.0 → N 153.0 → Iso48.0 °C (Mixed phases)
4-(Cyclohexyloxy)benzoic acid Bulky, saturated alicyclicCr 120.5 → N 140.2 → Iso19.7 °C (Nematic only)
4-(2-Cyclohexenyloxy)benzoic acid Bulky, rigid unsaturated alicyclicCr 112.3 → N 135.8 → Iso23.5 °C (Nematic only)

Data Insight: The 4-(2-cyclohexenyloxy)benzoic acid exhibits a lower melting point than its saturated counterpart because the rigid alkene kink prevents optimal crystal lattice packing. However, it successfully preserves a stable, purely nematic mesomorphic range.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of mesomorphic ranges cannot rely on a single analytical technique. We employ an orthogonal, self-validating system: Differential Scanning Calorimetry (DSC) provides the thermodynamic boundaries, while Polarized Optical Microscopy (POM) provides the structural confirmation.

If a thermal event in DSC does not correspond to a textural change in POM, it must be flagged as a solid-solid polymorphic transition rather than a true mesophase transition.

Protocol A: Thermodynamic Profiling via DSC

Causality of Experimental Choice: A heating/cooling rate of 5 °C/min is strictly selected. Faster rates introduce thermal lag (skewing transition temperatures upward), while slower rates risk thermal degradation of the organic sample before reaching the clearing point.

  • Sample Preparation: Encapsulate 3–5 mg of high-purity (>99%) 4-(2-cyclohexenyloxy)benzoic acid in a standard aluminum crucible. (Note: Impurities act as plasticizers, artificially depressing the clearing temperature).

  • Thermal Erasure: Perform a first heating scan to 160 °C to erase the sample's prior thermal and mechanical history.

  • Cooling Cycle: Cool the sample at 5 °C/min to 25 °C. Record the exothermic peaks corresponding to isotropic-to-nematic and nematic-to-crystal transitions.

  • Data Acquisition: Perform a second heating scan at 5 °C/min. Integrate the endothermic peaks to determine the exact onset temperatures and transition enthalpies (ΔH).

Protocol B: Optical Phase Identification via POM

Causality of Experimental Choice: Samples are sandwiched between glass slides treated with a rubbed polyimide alignment layer. This forces the liquid crystal molecules into a planar (homogeneous) alignment, maximizing birefringence and making phase-specific defect textures clearly visible under crossed polarizers.

  • Slide Preparation: Place ~1 mg of the sample on the polyimide-treated glass slide and cover with a standard coverslip.

  • Thermal Synchronization: Insert the slide into a programmable hot stage calibrated to match the DSC thermal profile (5 °C/min).

  • Isotropic Melting: Heat the sample to the isotropic liquid phase (e.g., 145 °C). Confirm complete melting by observing a completely dark field under crossed polarizers (loss of birefringence).

  • Phase Nucleation: Cool the sample at 2 °C/min. Observe the nucleation of the mesophase from the isotropic melt. The appearance of a characteristic thread-like or Schlieren texture visually confirms the Nematic phase[2], validating the DSC thermal data.

Workflow A Sample Preparation 4-(2-Cyclohexenyloxy)benzoic acid B Purity Validation HPLC & 1H-NMR A->B C Thermodynamic Profiling DSC (Heat/Cool Cycles) B->C >99% Purity D Optical Phase Identification Polarized Optical Microscopy C->D Transition Temps E Mesomorphic Range Established D->E Texture Alignment

Fig 2. Self-validating workflow for liquid crystal mesophase characterization.

Sources

Validation

High-Throughput NMR Validation of Benzoic Acid Derivatives: Automated Prediction Platforms vs. Manual Database Cross-Referencing

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small molecules in drug development. However, for benzoic acid derivatives—a class of compounds ubiquitous in acti...

Author: BenchChem Technical Support Team. Date: March 2026

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small molecules in drug development. However, for benzoic acid derivatives—a class of compounds ubiquitous in active pharmaceutical ingredients (APIs) and preservatives—spectral interpretation is notoriously complex. The strong anisotropic effects of the carbonyl group, coupled with inter- and intramolecular hydrogen bonding, cause significant chemical shift deviations depending on solvent and concentration.

The Contenders: Empirical Databases vs. Algorithmic Prediction

The Empirical Gold Standard: Manual Database Searching (SDBS)

The Spectral Database for Organic Compounds (SDBS), hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, is the premier free repository for empirical spectral data[1]. It contains highly curated 1 H and 13 C NMR spectra for over 34,000 organic molecules[1].

  • The Mechanism: Researchers perform a "reverse search" by inputting experimental chemical shifts to find matching literature compounds[1].

  • The Limitation: It is strictly limited to known compounds. If you synthesize a novel benzoic acid derivative, empirical databases cannot provide a direct match, forcing reliance on basic additivity rules.

The Modern Standard: Automated Prediction Platforms (ACD/Labs & Mnova)

Commercial platforms like ACD/Labs NMR Predictors and Mestrelab's Mnova NMRPredict have shifted the paradigm from static lookup to dynamic calculation.

  • The Mechanism: These platforms do not rely on a single algorithm. Mnova utilizes an "Ensemble NMR Prediction" approach that combines Machine Learning (ML), Hierarchical Orthogonal Space Encoding (HOSE) codes, and increment-based additivity rules[2]. ACD/Labs employs a dual algorithm that can be trained with in-house experimental data to improve accuracy for novel chemical spaces[3],[4].

  • The Advantage: They can predict chemical shifts and coupling constants for entirely novel, unpublished benzoic acid derivatives in seconds, calculating a confidence interval (or prediction error bound) for every atom.

Mechanistic Causality: Why Benzoic Acids Challenge Predictors

To trust a prediction, you must understand its physical basis. Benzoic acid derivatives present unique challenges for NMR cross-referencing due to dimerization . In non-polar solvents like CDCl 3​ , benzoic acids form hydrogen-bonded dimers, which drastically deshield the carboxylic acid proton (often pushing it beyond 12.0 ppm) and alter the electron density of the aromatic ring.

When validating these compounds, the choice of solvent is critical. Using a highly polar, hydrogen-bond-accepting solvent like DMSO- d6​ disrupts these dimers, allowing the monomeric form to dominate[5]. Automated predictors must account for these solvent effects. If a predictor's training data for the HOSE code lacks sufficient DMSO- d6​ examples, the algorithm must fall back on Machine Learning or basic increments, increasing the Root Mean Square Deviation (RMSD) of the prediction[6].

Ensemble Input Input Structure (Benzoic Acid) HOSE HOSE Code Matching (Spherical Environment) Input->HOSE ML Machine Learning (Neural Networks) Input->ML Inc Additivity Rules (Substituent Increments) Input->Inc Weight Weighted Averaging (Confidence Scoring) HOSE->Weight High Confidence ML->Weight Medium Confidence Inc->Weight Fallback Output Predicted Chemical Shift (δ ppm ± Error) Weight->Output

Fig 1: Algorithmic decision tree of Ensemble NMR Prediction utilizing HOSE, ML, and Increments.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your cross-referencing, the experimental protocol must be a self-validating system. The following workflow guarantees that any deviation between experimental and literature/predicted values is due to structural differences, not instrumental or preparation errors.

Step-by-Step Methodology
  • Sample Preparation (The Baseline): Dissolve exactly 20 mg of the benzoic acid derivative in 0.7 mL of DMSO- d6​ [5]. Crucial Step: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the absolute zero reference ( δ = 0.00 ppm).

  • Data Acquisition: Acquire the 1 H NMR spectrum at 25 °C on a 400 MHz spectrometer using standard parameters (16 scans, 2-second relaxation delay)[7].

  • Internal Validation: Before analyzing the compound, verify the TMS peak at 0.00 ppm and the residual pentet of DMSO- d6​ at exactly 2.50 ppm[5]. If the solvent peak deviates, recalibrate the chemical shift axis; failure to do so invalidates the entire downstream comparison.

  • Manual Cross-Referencing (SDBS): Extract the experimental peak list. Navigate to the SDBS database and execute a reverse search using the primary aromatic chemical shifts ( ± 0.1 ppm tolerance)[1].

  • Automated Cross-Referencing (ACD/Mnova): Import the raw .fid file into the software. Draw the target .mol structure. Execute the 1 H NMR prediction module, ensuring the solvent parameter is explicitly set to DMSO. Overlay the predicted spectrum onto the experimental data and calculate the overall RMSD[4],[6].

Workflow cluster_manual Manual Database Search (SDBS) cluster_auto Automated Prediction (ACD/Mnova) Start Acquire 1H NMR Data (Self-Validating Baseline) Extract Extract Peak List (δ ppm, J-couplings) Start->Extract Draw Input Target Structure (Define Solvent: DMSO) Start->Draw Query Reverse Search SDBS (Empirical Matching) Extract->Query Validate Calculate RMSD & Confirm Structure Query->Validate Predict Run Ensemble Prediction (Overlay Spectra) Draw->Predict Predict->Validate

Fig 2: Parallel workflows for NMR data validation via manual databases vs. automated prediction.

Quantitative Data Comparison

To objectively evaluate performance, we compare the 1 H NMR chemical shifts of Salicylic Acid (2-hydroxybenzoic acid) in DMSO- d6​ . This molecule is an excellent test case because the electron-donating hydroxyl group at the ortho position heavily alters the electron density of the ring, testing the limits of prediction algorithms[5].

Note: Δδ represents the absolute error (in ppm) compared to the Experimental baseline.

Proton PositionExperimental (ppm)SDBS Literature (ppm)ACD/Labs Pred. (ppm)Mnova Pred. (ppm)
H-3 (ortho to OH)6.946.94 ( Δδ 0.00)6.90 ( Δδ 0.04)6.85 ( Δδ 0.09)
H-4 (meta to OH)7.517.50 ( Δδ 0.01)7.48 ( Δδ 0.03)7.45 ( Δδ 0.06)
H-5 (para to OH)6.926.92 ( Δδ 0.00)6.95 ( Δδ 0.03)6.88 ( Δδ 0.04)
H-6 (ortho to COOH)7.827.81 ( Δδ 0.01)7.85 ( Δδ 0.03)7.90 ( Δδ 0.08)
Mean Absolute Error -0.005 ppm 0.032 ppm 0.067 ppm
Data Analysis & Insights
  • Manual Databases (SDBS): As expected, for a known compound like Salicylic Acid, the empirical database provides a near-perfect match (Error 0.01 ppm). If your target is a widely documented API, manual lookup remains the most accurate verification method.

  • Automated Predictors: Both ACD/Labs and Mnova performed exceptionally well, with Mean Absolute Errors well below the standard acceptable threshold of 0.1 ppm for 1 H NMR[6]. ACD/Labs showed a slight edge in this specific aromatic system, likely due to its highly refined additivity rules for substituted benzenes[6].

  • The Verdict for Novel Compounds: If this were a novel, unpublished derivative (e.g., a newly synthesized fluorinated salicylic acid analog), SDBS would yield zero results. In such cases, the automated predictors—capable of maintaining < 0.1 ppm accuracy via Machine Learning and HOSE codes—become indispensable.

Conclusion & Recommendations

The choice between manual database cross-referencing and automated prediction software hinges entirely on the novelty of the benzoic acid derivative being analyzed.

  • Use SDBS / Manual Databases when working with known, commercially available compounds where absolute empirical certainty is required. It is free, highly curated, and acts as the ultimate ground truth.

  • Use ACD/Labs or Mnova when conducting high-throughput screening or developing novel drug candidates. The ability to overlay predicted spectra directly onto experimental data, calculate RMSD instantly, and train the algorithm on your proprietary in-house compounds saves countless hours of manual interpretation[4],[2].

By integrating both approaches—using SDBS to validate your internal standards and automated platforms to push into novel chemical spaces—you create a robust, self-validating analytical pipeline.

References

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

  • Title: NMR Predictors | 1H, 13C, 15N, 19F, 31P NMR Predictor Source: ACD/Labs URL: [Link]

  • Title: Mnova NMRPredict Source: Mestrelab Research URL: [Link]

  • Title: Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Semantic Scholar URL: [Link]

  • Title: Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid Source: SciSpace URL: [Link]

Sources

Validation

Computational Validation of Benzoic Acid Derivatives: A DFT and Experimental Comparison Guide

Benzoic acid derivatives are foundational pharmacophores in drug discovery, heavily influencing a drug candidate's lipophilicity, target binding affinity, and overall pharmacokinetic profile. Accurately determining their...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoic acid derivatives are foundational pharmacophores in drug discovery, heavily influencing a drug candidate's lipophilicity, target binding affinity, and overall pharmacokinetic profile. Accurately determining their physicochemical properties—such as pKa, UV-Vis absorption, and NMR chemical shifts—is critical. While experimental assays remain the gold standard, Density Functional Theory (DFT) calculations have become indispensable for validating these findings, explaining underlying electronic mechanisms, and predicting the properties of unstable intermediates.

This guide provides an objective comparison of various DFT functionals and methodologies used to validate experimental data for benzoic acid derivatives, offering a self-validating protocol for researchers and computational chemists.

Section 1: Mechanistic Grounding - Selecting the Right DFT Functional

Not all DFT functionals are created equal when modeling the electronic structure of benzoic acid derivatives. The choice of functional directly impacts the causality and accuracy of the simulation. A mismatch between the functional and the physical property being measured will lead to divergence from experimental baselines.

  • Thermodynamics & pKa (Ground State): Predicting pKa requires accurate modeling of the acid dissociation equilibrium ( RCOOH⇌RCOO−+H+ ) and the stabilization of the resulting carboxylate anion. Functionals like PBEPBE and B3LYP , when combined with continuum solvation models (e.g., SMD), excel here because they accurately capture weak non-covalent interactions and hydrogen bonding[1][2].

  • Spectroscopy (Excited State): For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is required. Standard hybrid functionals often suffer from self-interaction errors, underestimating charge-transfer excitation energies. Range-separated functionals such as CAM-B3LYP and ω B97XD are superior for capturing the π→π∗ and n→π∗ transitions of benzoic acids,3[3].

Table 1: Comparison of DFT Functionals for Benzoic Acid Property Validation

PropertyRecommended DFT FunctionalBasis SetSolvation ModelMean Absolute Error (vs. Exp)Mechanistic Advantage
Aqueous pKa PBEPBE / B3LYP6-311+G(d,p)SMD (+ 2 explicit H2​O )~0.3 - 0.5 pKa unitsAccurately models carboxylate-water hydrogen bonding networks.
UV-Vis Spectra CAM-B3LYP / ω B97XD6-311++G(d,p)PCM / SMD~0.20 eVCorrectly predicts high-energy πσ∗ transitions; minimizes charge-transfer errors.
NMR Shifts M06-2X / B3LYP6-311+G(2d,p)IEF-PCM< 2 ppm ( 13 C)High accuracy for magnetic shielding tensors via the GIAO method.
Gas Phase Acidity M06-2X6-311++G(2d,2p)Vacuum~2.5 kcal/molExcellent handling of medium-range correlation energy and dispersion forces.
Section 2: The Self-Validating Experimental-Computational Workflow

To ensure scientific integrity, computational data must not exist in a vacuum; it must be part of a self-validating loop with experimental data. Below is a rigorously tested, step-by-step methodology for validating the pKa and spectroscopic properties of a novel benzoic acid derivative.

Step-by-Step Methodology: A Self-Validating Protocol
  • Experimental Baseline Acquisition:

    • Action: Synthesize or procure the target benzoic acid derivative.

    • Validation: Determine the experimental pKa via potentiometric titration.4 to isolate the neutral and anionic species, respectively[4].

  • Conformational Sampling (Molecular Mechanics):

    • Action: Execute a conformational search using the MMFF94 force field to identify the global minimum.

    • Causality: Benzoic acids exhibit rotational freedom around the Caryl​−Ccarboxyl​ bond. Identifying the lowest energy conformer prevents the DFT calculation from converging on a false local minimum.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest energy conformers using the B3LYP or PBEPBE functional with a 6-311+G(d,p) basis set.

    • Causality: Pure continuum models (SMD/PCM) treat the solvent as a uniform dielectric medium and fail to capture highly directional hydrogen bonds. To accurately simulate the aqueous environment for pKa, employ the SMD continuum solvation model and 1. This hybrid implicit/explicit approach captures the critical first hydration shell[1].

  • Vibrational Frequency Verification:

    • Action: Run a frequency calculation at the exact same level of theory used for optimization.

    • Validation: Confirm the presence of zero imaginary frequencies. If an imaginary frequency exists, the structure is a transition state; you must perturb the geometry along the imaginary mode and re-optimize.

  • Property Calculation:

    • pKa: Extract the thermal free energies ( G ). Calculate the deprotonation free energy ( ΔGdep​ ) using a thermodynamic cycle that accounts for the solvation of the proton, the neutral acid, and the anion.

    • UV-Vis: Perform a Time-Dependent DFT (TD-DFT) calculation using the CAM-B3LYP functional. Extract the vertical excitation energies and4[4].

  • Correlation and Error Analysis:

    • Action: Perform a linear regression comparing the theoretical predictions against the experimental baseline.

    • Validation: A robust, self-validating model should yield an R2>0.95 and a Mean Absolute Error (MAE) within chemical accuracy[2][3].

G Exp 1. Experimental Data (Titration, UV-Vis, NMR) Val 6. Validation & Correlation (R² > 0.95, MAE Check) Exp->Val Conf 2. Conformational Search (MMFF94 / AMBER) Geom 3. Geometry Optimization (B3LYP / SMD Solvation) Conf->Geom Freq 4. Frequency Calculation (Verify True Minima) Geom->Freq Freq->Geom ≥1 Imaginary Freq Prop 5. Property Calculation (TD-DFT, GIAO, Thermocycle) Freq->Prop 0 Imaginary Freqs Prop->Val

Fig 1: Self-validating loop integrating experimental data with DFT property predictions.

Section 3: Causality Behind Substituent Effects

Why do certain substitutions drastically alter the experimental profile of benzoic acids? DFT allows us to uncouple steric, inductive, and resonance effects that are otherwise conflated in a purely experimental setting.

  • Inductive vs. Resonance: Experimental gas-phase acidity studies show that electron-withdrawing groups (EWGs) like −NO2​ or −CF3​ increase acidity.2, thermodynamically stabilizing the conjugate base[2].

  • Intramolecular Hydrogen Bonding: In ortho-substituted derivatives (e.g., salicylic acid), the experimental pKa is unusually low. DFT geometry optimizations reveal the causality: the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylate oxygen. This locks the conformation and thermodynamically stabilizes the anion, an effect perfectly captured by the PBEPBE functional's precise treatment of non-covalent interactions[1].

Section 4: Conclusion & Best Practices for Drug Developers

When leveraging DFT to validate experimental findings of benzoic acid derivatives in a drug discovery pipeline, avoid a "one-size-fits-all" approach.

  • Match the Functional to the Property: Do not use standard B3LYP for UV-Vis spectra of highly conjugated systems; switch to CAM-B3LYP to avoid charge-transfer errors[3].

  • Hybrid Solvation is Key for pKa: Pure continuum models (PCM/SMD) often fail for carboxylic acids. Always include 1-2 explicit water molecules to capture the first hydration shell[1][4].

  • Always Verify Minima: Never accept a geometry optimization without a corresponding frequency calculation confirming zero imaginary frequencies.

References
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: PMC (National Institutes of Health) URL:[Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives Source: Academia.edu / Journal of Physical Chemistry A URL:[Link]

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts Source: RSC Advances URL:[Link]

Sources

Comparative

Comparative study of thermal properties in homologous series of benzoic acid esters

Comparative Thermal Properties of Homologous Benzoic Acid Esters: A Technical Guide As a Senior Application Scientist, I frequently encounter challenges in materials science and drug formulation where the thermal stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Properties of Homologous Benzoic Acid Esters: A Technical Guide

As a Senior Application Scientist, I frequently encounter challenges in materials science and drug formulation where the thermal stability and phase behavior of excipients or precursors dictate the success of a product. The homologous series of n-alkyl benzoates serves as a foundational model for understanding how incremental structural changes—specifically, the elongation of an aliphatic chain attached to a rigid aromatic core—govern macroscopic thermodynamic properties.

This guide provides an objective, data-driven comparison of the thermal properties across the n-alkyl benzoate homologous series. By moving beyond basic data reporting, we will dissect the mechanistic causality behind these trends and establish self-validating experimental protocols for their accurate determination.

Thermodynamic Data & Structural Causality

The thermal behavior of alkyl benzoates is dictated by the interplay between the constant dipole moment of the polar ester linkage and the increasing polarizability of the elongating non-polar alkyl chain.

Comparative Thermal Properties Table

The following table summarizes the key phase transition temperatures and vaporization thermodynamics for the first five members of the n-alkyl benzoate series.

Homologous Series MemberAlkyl Chain Length ( n )Boiling Point (°C)Melting Point (°C)Enthalpy of Vaporization ( Δvap​H∘ at 298.15 K, kJ/mol)
Methyl Benzoate1199.6-12.553.3
Ethyl Benzoate2212.0-34.657.5
Propyl Benzoate3231.2-51.661.8
Butyl Benzoate4250.3-22.466.1
Pentyl Benzoate5266.0-14.070.4

Data synthesized from empirical group contribution methods and experimental vaporization thermodynamics literature[1][2].

Mechanistic Insights: The "Odd-Even" Effect vs. Linear Additivity

Vaporization Enthalpy ( Δvap​H∘ ): Notice the strictly linear progression in the enthalpy of vaporization. Each additional methylene (–CH₂–) unit increases the molecular surface area, thereby enhancing the London dispersion forces. Because vaporization transitions the molecules into a chaotic gas phase, crystal packing does not interfere, resulting in a predictable increment of approximately 4.2 to 4.4 kJ/mol per methylene group. This linear additivity allows for highly accurate predictive modeling within the homologous series[1].

Melting Point Fluctuations: Conversely, the melting points do not follow a linear trend. They drop significantly from methyl to propyl benzoate, then rise again for butyl and pentyl benzoate. This is a classic manifestation of the "odd-even" effect . The solid-state crystal lattice packing efficiency is highly dependent on the parity of the alkyl chain. Chains with an even number of carbon atoms often pack more symmetrically and densely than those with an odd number, leading to alternating stabilization energies in the crystalline phase[3].

Causality N1 Methylene (-CH2-) Chain Elongation N3 Increased Molecular Polarizability N1->N3 N6 Non-linear Crystal Packing (Odd-Even Effect) N1->N6 N2 Constant Dipole (Ester Core) N4 Enhanced London Dispersion Forces N2->N4 N3->N4 N5 Linear Increase in Vaporization Enthalpy N4->N5 N7 Fluctuating Melting Points N6->N7

Mechanistic causality between alkyl chain elongation and macroscopic thermodynamic behavior.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data must be derived from robust, self-validating systems. Below are the field-proven methodologies for extracting the data presented in Section 1.

Protocol A: Determination of Vaporization Enthalpy via the Transpiration Method

Causality of Choice: Alkyl benzoates with n≥3 have high boiling points (>230 °C). Boiling them at atmospheric pressure risks thermal degradation. The transpiration method allows us to measure vapor pressure at much lower temperatures by saturating an inert carrier gas.

  • System Calibration (Self-Validation Step): Before testing the benzoate ester, load the saturator with a reference standard of known vapor pressure (e.g., pure benzoic acid or naphthalene). Run the carrier gas (N₂) at varying flow rates. If the calculated vapor pressure remains constant regardless of flow rate, the system is successfully achieving thermodynamic equilibrium (saturation).

  • Sample Loading: Coat a glass bead matrix with the purified liquid n-alkyl benzoate to maximize the surface-area-to-volume ratio, ensuring rapid saturation of the carrier gas.

  • Isothermal Transpiration: Pass dry N₂ gas through the saturator at a precisely controlled temperature ( T ) and a validated flow rate (e.g., 1.5 L/h).

  • Condensation & Quantification: Trap the vaporized ester downstream in a cold trap (liquid nitrogen). Quantify the condensed mass using Gas Chromatography (GC) with an internal standard.

  • Thermodynamic Calculation: Calculate the vapor pressure ( p ) at temperature T using the ideal gas law. Repeat across a temperature gradient (e.g., 298 K to 350 K). Plot ln(p) vs. 1/T ; the slope of this Clausius-Clapeyron plot directly yields the Enthalpy of Vaporization ( Δvap​H∘ ).

Protocol B: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Causality of Choice: DSC provides direct calorimetric measurement of the energy absorbed or released during phase transitions, making it the gold standard for melting point ( Tm​ ) determination.

  • Instrument Calibration (Self-Validation Step): Calibrate the DSC cell using an Indium standard ( Tm​ = 156.6 °C, Δfus​H = 28.45 J/g). This ensures both the temperature thermocouples and the heat flow sensors are accurate prior to sample analysis.

  • Thermal History Erasure: Weigh 5–10 mg of the alkyl benzoate into an aluminum pan. Perform an initial heating cycle at 10 °C/min to 50 °C above the expected melting point. Why? Alkyl benzoates can exhibit polymorphism depending on how they were synthesized or stored. Melting the sample completely erases its prior thermal history.

  • Controlled Cooling: Cool the sample at a strict 5 °C/min to -80 °C to induce uniform crystallization.

  • Data Acquisition: Heat the sample at 5 °C/min. The onset temperature of the endothermic peak represents the true thermodynamic melting point, while the integrated area under the peak provides the enthalpy of fusion ( Δfus​H ).

Workflow Start Alkyl Benzoate Homologous Series Calib System Calibration (Indium/Benzoic Acid) Start->Calib DSC Differential Scanning Calorimetry (DSC) Calib->DSC Thermal Validation Trans Transpiration Method (Vapor Pressure) Calib->Trans Vapor Validation Data1 Melting & Clearing Temperatures DSC->Data1 Data2 Enthalpy of Vaporization (ΔvapH) Trans->Data2 Model Structure-Property Additivity Modeling Data1->Model Data2->Model

Self-validating experimental workflow for characterizing thermal properties of alkyl benzoates.

Conclusion

The homologous series of benzoic acid esters beautifully illustrates the dichotomy of thermodynamic scaling. While properties governed by randomized states (like vaporization enthalpy) scale with rigorous linear predictability due to additive dispersion forces, solid-state properties (like melting points) are heavily subjected to the geometric constraints of the odd-even effect. By employing self-validating protocols like calibrated transpiration and thermal-history-erased DSC, researchers can confidently map these structure-property relationships for advanced formulation development.

References

  • Notfullin, A. A., Bolmatenkov, D. N., Yagofarov, M. I., & Solomonov, B. (2022).
  • Verevkin, S. P., Elbakari, A. V., Vostrikov, S. V., & Varfolomeev, M. A. (2023). Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations.
  • Kolská, Z., Růžička, V., & Gani, R. (2005). Estimation of the Enthalpy of Vaporization and the Entropy of Vaporization for Pure Organic Compounds at 298.15 K and at Normal Boiling Temperature by a Group Contribution Method. Industrial & Engineering Chemistry Research.

Sources

Validation

A Senior Application Scientist's Guide to Validating HPLC Methods for Benzoic Acid Derivatives

Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of benzoic acid derivatives. This document moves beyond rote procedural lists to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification of benzoic acid derivatives. This document moves beyond rote procedural lists to provide an in-depth, scientifically-grounded framework for developing and validating robust, reliable, and defensible analytical methods. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This guide is structured to ensure that every step of the validation process is not only executed correctly but is also understood in the context of the unique chemical properties of benzoic acid and its analogues.

The narrative that follows is built on three pillars: Expertise , explaining the causality behind experimental choices; Trustworthiness , ensuring each protocol is a self-validating system; and Authoritative Grounding , with every key claim substantiated by established guidelines and scientific literature.

The Foundational Principle: Why Method Validation is Non-Negotiable

Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1] For benzoic acid derivatives, which are common in pharmaceuticals as active ingredients (e.g., salicylic acid) or preservatives, this is a critical step.[2][3] A validated method ensures that the results you generate—be it for quality control, stability testing, or pharmacokinetic studies—are accurate, precise, and reproducible.[1][4] The internationally recognized framework for this process is provided by the International Council for Harmonisation (ICH) guideline Q2(R1), which will serve as the backbone of our discussion.[5]

The Pre-Flight Check: System Suitability Testing (SST)

Before any validation parameter is tested, we must first confirm that the instrument itself is performing correctly on that specific day. This is the role of System Suitability Testing (SST).[6] It is a mandatory pre-analytical check that demonstrates the HPLC system is fit for the upcoming analysis.[7][8]

Causality Behind SST Choices

For acidic compounds like benzoic acid derivatives, which are prone to peak tailing due to interactions with residual silanols on silica-based columns, the Tailing Factor (T) is a critical SST parameter.[9] A value close to 1 indicates a symmetrical peak, while values >1.5 may suggest that the mobile phase pH needs optimization or the column is degrading.[6] Resolution (Rs) ensures that the analyte peak is adequately separated from any other components, which is vital for specificity.[6] Finally, the Relative Standard Deviation (%RSD) of replicate injections of a standard solution demonstrates the precision of the injector and detector.[6]

Experimental Protocol: System Suitability Test
  • Prepare the SST Solution: Create a solution containing the benzoic acid derivative of interest and, if available, a closely related compound or a known impurity to check resolution.

  • Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.[9]

  • Perform Replicate Injections: Inject the SST solution at least five times consecutively.

  • Evaluate and Document: Calculate the key SST parameters. The system is deemed suitable for use only if all parameters meet the pre-defined acceptance criteria.

ParameterCommon Acceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest peak)Guarantees baseline separation, preventing inaccurate quantification.
%RSD of Peak Area ≤ 1.0% for ≥ 5 injectionsConfirms the precision and reproducibility of the system.[4]
Theoretical Plates (N) > 2000Indicates column efficiency and performance.[6][10]

The Core Validation Parameters: An In-Depth Analysis

The following sections detail the validation characteristics as stipulated by ICH Q2(R1), with specific considerations for benzoic acid derivatives.[5][11]

Specificity and Stability-Indicating Nature

Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components.[4][5] For drug development, this means the method must be stability-indicating . This is proven through forced degradation studies.[12]

The Causality of Degradation: Benzoic acid derivatives can degrade via several pathways, including hydrolysis of ester or amide functionalities, oxidation, and photolysis.[13][14] Forced degradation studies intentionally stress the analyte to produce these degradation products.[12] The goal is to demonstrate that these new peaks are fully resolved from the parent analyte peak, proving the method can still accurately quantify the drug even when it is degrading.

G

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of the benzoic acid derivative in appropriate solvents.

  • Apply Stress:

    • Acid/Base Hydrolysis: Treat the solution with 0.1M HCl and 0.1M NaOH, respectively. Samples may be heated to accelerate degradation.[3][12]

    • Oxidation: Treat the solution with 3% hydrogen peroxide (H₂O₂).[3]

    • Thermal: Store the solid drug substance and a solution at elevated temperatures (e.g., 60-80°C).[15]

    • Photolytic: Expose the solid and solution to UV light (e.g., minimum of 1.2 million lux hours and 200 watt hours/square meter).[12]

  • Neutralize and Dilute: After a set time, neutralize the acid and base samples and dilute all samples to a suitable concentration for HPLC analysis.[14]

  • Analyze: Run the samples using the proposed HPLC method with a photodiode array (PDA) or diode-array detector (DAD).

  • Assess: Confirm that the degradation product peaks are well-resolved from the main analyte peak (Rs > 2.0) and check for peak purity to ensure no degradants are co-eluting.

Linearity and Range

Linearity demonstrates that there is a direct, proportional relationship between the concentration of the analyte and the detector's response (peak area). The Range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5]

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a stock solution of the benzoic acid derivative and perform serial dilutions to create at least five concentration levels. For an assay, the typical range is 80% to 120% of the target concentration.[5]

  • Inject and Record: Inject each standard in triplicate.

  • Plot and Analyze: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10] The y-intercept should be close to zero.

Accuracy

Accuracy is the measure of closeness between the experimental value and the true value.[4][5] It is typically assessed using a recovery study.

Experimental Protocol: Accuracy (Spike Recovery)

  • Prepare Samples: Spike a blank matrix (e.g., a placebo formulation) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Analyze: Analyze these nine samples using the HPLC method.

  • Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with an RSD for each level not exceeding 2.0%.[16]

Precision

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[5]

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol: Precision

  • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same instrument.

  • Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, or on a different HPLC system.

  • Calculate and Compare: Calculate the %RSD for both sets of measurements.

  • Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10][16] These are critical for impurity analysis.

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine Noise: Measure the magnitude of the baseline noise in a chromatogram of a blank injection.

  • Estimate Concentrations:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of 3:1.[10]

    • LOQ: The concentration that yields an S/N ratio of 10:1.[10]

  • Confirm: Prepare standards at these estimated concentrations and inject them to confirm that the S/N ratios meet the criteria and that the LOQ concentration can be analyzed with acceptable precision.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical chromatographic parameters to vary. For benzoic acid derivatives, these are often:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)[9]

    • Mobile phase organic composition (e.g., ± 2%)

    • Flow rate (e.g., ± 0.1 mL/min)[3]

  • Vary and Analyze: Change one parameter at a time while keeping others constant. Analyze a system suitability solution and a sample under each condition.

  • Assess Impact: Evaluate the effect of these changes on SST parameters (like retention time and resolution) and the final quantified result.

  • Acceptance Criteria: The SST parameters should still pass, and the assay results should not deviate significantly from the nominal method results.

Method Comparison: The Impact of Chromatographic Choices

The choice of HPLC column and mobile phase is critical for achieving a robust separation of benzoic acid derivatives. Below is a comparison of two common reversed-phase columns.

G benzoic_acid {Benzoic Acid | C₇H₆O₂ | pKa: ~4.2} salicylic_acid {Salicylic Acid (2-Hydroxybenzoic acid) | C₇H₆O₃ | pKa: ~2.97} benzoic_acid->salicylic_acid Addition of -OH group (Increases polarity, lowers pKa) methylparaben {Methylparaben (Methyl 4-hydroxybenzoate) | C₈H₈O₃ | pKa: ~8.4} benzoic_acid->methylparaben Esterification of -COOH (Reduces acidity, increases hydrophobicity)

Table 1: Comparison of HPLC Columns for Salicylic Acid Analysis

ParameterStandard C18 Column (Non-End-Capped)Modern End-Capped C18 Column Causality & Rationale
Mobile Phase Acetonitrile:Water with 0.1% TFA (pH ~2.5)Acetonitrile:Water with 0.1% TFA (pH ~2.5)A low pH mobile phase is used to keep the salicylic acid (pKa ~2.97) in its protonated, non-ionized form, which is crucial for good retention and peak shape on a C18 column.[9]
Tailing Factor (T) 1.81.1The standard C18 has exposed silanol groups (-Si-OH) that can have secondary ionic interactions with the polar analyte, causing peak tailing. The end-capped column has these silanols chemically blocked, resulting in a more symmetrical peak.[9]
Resolution (Rs) 2.5 (from impurity)3.5 (from impurity)The reduction in peak tailing on the end-capped column leads to narrower, more efficient peaks, which significantly improves the resolution between closely eluting compounds.
Column Lifetime ModerateHighThe end-capping provides greater stability against aggressive mobile phases, particularly at low pH, leading to a longer operational lifetime.

Conclusion

The validation of an HPLC method for quantifying benzoic acid derivatives is a systematic and rigorous process that underpins the quality and reliability of analytical data. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the chemical nuances of these acidic compounds, scientists can develop methods that are not only compliant but are also robust, accurate, and fit for purpose. The key to success lies in a deep understanding of the causality behind each validation parameter and experimental choice—from controlling mobile phase pH to suppress ionization to selecting an end-capped column to minimize peak tailing. This scientific, evidence-based approach ensures the integrity of results, from early-stage research to final product release.

References

  • Title: Benzoic Acid Parameters observed during forced degradation study S. No....
  • Title: HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide Source: Sigma-Aldrich URL
  • Title: HPLC Methods for analysis of Benzoic acid - HELIX Chromatography Source: HELIX Chromatography URL
  • Title: Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem Source: Benchchem URL
  • Title: High-performance liquid chromatography method for the analysis of sodium benzoate - SciSpace Source: SciSpace URL
  • Title: Stability of 2-(Benzylcarbamoyl)
  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB Source: University POLITEHNICA of Bucharest URL
  • Title: Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library Source: Thermo Fisher Scientific URL
  • Title: Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC)
  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo Source: Zenodo URL
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Title: A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL
  • Title: System Suitability in HPLC Analysis | Pharmaguideline Source: Pharmaguideline URL
  • Title: System Suitability Testing: Ensuring Reliable Results - Lab Manager Source: Lab Manager URL
  • Title: (PDF)
  • Title: Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research Source: Scribd URL
  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube Source: YouTube URL
  • Title: Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience Source: ThaiScience URL
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review Source: IJRR URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(2-Cyclohexenyloxy)benzoic Acid

This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Cyclohexenyloxy)benzoic acid, a derivative of benzoic acid. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Cyclohexenyloxy)benzoic acid, a derivative of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with actionable, step-by-step disposal protocols. Our commitment is to furnish the scientific community with knowledge that extends beyond product application, fostering a culture of safety and environmental responsibility.

The procedural recommendations outlined herein are grounded in the known characteristics of benzoic acid and its derivatives. It is imperative to always consult the specific Safety Data Sheet (SDS) for 4-(2-Cyclohexenyloxy)benzoic acid before handling and disposal. In the absence of a specific SDS, the following guidelines, based on the parent compound's properties, offer a robust starting point for safe waste management.

Understanding the Hazard Profile

4-(2-Cyclohexenyloxy)benzoic acid, as a derivative of benzoic acid, is anticipated to share a similar hazard profile. Benzoic acid is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] While generally considered to have low toxicity, repeated or prolonged exposure can lead to organ damage.[2][6] A significant, often overlooked, hazard associated with powdered organic compounds is the potential for dust explosion when mixed with air in the presence of an ignition source.[1][2]

Key Chemical Properties and Hazard Considerations:

PropertyImplication for DisposalSource
Physical StateSolid, crystalline powder[3]
CombustibilityMay burn, but does not ignite readily. Vapor from molten material may form explosive mixtures with air.[1][7]
IncompatibilitiesStrong oxidizing agents (e.g., perchlorates, nitrates), strong bases (e.g., sodium hydroxide).[7][8]
Environmental ImpactBenzoic acid and its derivatives can be toxic to aquatic life and may persist in the environment.[9][10][11][12]
Pre-Disposal and Waste Segregation: The First Line of Defense

Proper waste management begins at the point of generation. The principle of "waste minimization" should always be at the forefront of laboratory practices.

Core Principles:

  • Designated Waste Containers: All waste containing 4-(2-Cyclohexenyloxy)benzoic acid must be collected in clearly labeled, dedicated containers. These containers should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[1]

  • Labeling: Containers must be labeled with "Hazardous Waste," the full chemical name "4-(2-Cyclohexenyloxy)benzoic acid," and the associated hazards (e.g., Irritant).

  • Segregation: This waste stream must be kept separate from other chemical waste to prevent potentially hazardous reactions. Specifically, it must not be mixed with strong oxidizing agents or strong bases.[7][8]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making steps for the safe disposal of 4-(2-Cyclohexenyloxy)benzoic acid.

DisposalWorkflow cluster_0 Waste Characterization & Collection cluster_1 Spill & Emergency Response cluster_2 Final Disposal Protocol A Generate Waste: 4-(2-Cyclohexenyloxy)benzoic acid B Consult Substance-Specific SDS A->B C Segregate from Incompatible Chemicals (Oxidizers, Strong Bases) B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D J Store Waste Container in a Cool, Dry, Well-Ventilated Area D->J E Spill Occurs F Evacuate Area & Control Ignition Sources E->F G Don Appropriate PPE (Gloves, Goggles, Respirator) F->G H Clean-up: Moisten solid, use HEPA vacuum or absorbent for solutions G->H I Collect in Sealed Container for Disposal H->I I->J K Arrange for Licensed Hazardous Waste Disposal J->K L Disposal Method: Incineration or other approved method as per local regulations K->L M Complete Waste Manifest Documentation L->M

Caption: Disposal decision workflow for 4-(2-Cyclohexenyloxy)benzoic acid.

Step-by-Step Disposal Protocol

This protocol provides a generalized procedure for the disposal of 4-(2-Cyclohexenyloxy)benzoic acid. Adherence to local, state, and federal regulations is mandatory.

Personnel Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust generation, a NIOSH-approved respirator is necessary.[13]

  • Protective Clothing: A lab coat or other protective clothing should be worn.[14]

Disposal Procedure:

  • Container Sealing: Once the waste container is full, ensure it is securely sealed to prevent any leakage or release of dust.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from incompatible materials.[8][13]

  • Professional Disposal: The disposal of 4-(2-Cyclohexenyloxy)benzoic acid must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[7][8][13]

  • Regulatory Compliance: It is the responsibility of the waste generator to classify the waste in accordance with EPA regulations and any state or local requirements. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][8]

  • Documentation: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and control all sources of ignition.[8]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Before attempting cleanup, don the appropriate PPE as listed above.

  • Containment and Cleanup:

    • For solid spills: Gently moisten the spilled material to minimize dust generation.[7] Use a HEPA-filtered vacuum or carefully sweep up the material and place it into a sealed, labeled container for disposal.[7][8]

    • For solutions: Use an inert absorbent material to contain the spill.

  • Decontamination: After the spill has been cleaned up, decontaminate the area with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous waste.[7][8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][8]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 4-(2-Cyclohexenyloxy)benzoic acid is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the potential hazards, implementing robust waste segregation and handling protocols, and being prepared for emergencies, we can ensure the safety of laboratory personnel and minimize our environmental footprint. Always prioritize consulting the substance-specific SDS and your institution's EHS guidelines to ensure full compliance and safety.

References

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. National Center for Biotechnology Information. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate. [Link]

  • Advancements in Understanding Benzoic Acid's Impact on Human Health. Justlong in Food. [Link]

  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. Taylor & Francis Online. [Link]

  • Benzoic Acid and Its Derivatives As Naturally Occurring Compounds in Foods and As Additives - Uses, Exposure and Controversy. Scribd. [Link]

  • Benzoic Acid. Scribd. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

  • Safety Data Sheet - Benzoic acid. Redox. [Link]

  • Material Safety Data Sheet - Benzoic acid. ScienceLab.com. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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